Miconazole-d5
Description
Properties
IUPAC Name |
1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i9D2,10D2,18D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-XJMIFHCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Miconazole-d5: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Analytical Applications of Miconazole-d5 for Researchers, Scientists, and Drug Development Professionals.
This compound is the deuterium-labeled form of Miconazole (B906), a broad-spectrum imidazole (B134444) antifungal agent.[1] The incorporation of five deuterium (B1214612) atoms into the Miconazole structure results in a stable, isotopically enriched compound that is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] Its chemical and physical properties are nearly identical to those of Miconazole, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate quantification of the parent compound in complex biological matrices.
Core Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a concise reference for researchers.
| Property | Value | Reference |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole | [2] |
| Synonyms | This compound | |
| CAS Number | 1216653-50-7 | [2] |
| Molecular Formula | C₁₈H₉D₅Cl₄N₂O | [2] |
| Molecular Weight | 421.15 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol (B129727), acetonitrile (B52724), and DMSO | [2] |
Chemical Structure
The chemical structure of this compound is identical to that of Miconazole, with the exception of the five deuterium atoms replacing hydrogen atoms at specific positions.
Relationship between Miconazole and this compound
The following diagram illustrates the structural relationship between Miconazole and its deuterated analog, this compound. The key difference is the substitution of five hydrogen atoms with deuterium atoms in the this compound molecule.
Caption: Isotopic relationship between Miconazole and this compound.
Experimental Protocol: Quantification of Miconazole in Rat Plasma using LC-MS/MS
This section details a validated bioanalytical method for the simultaneous estimation of ornidazole (B1677491) and miconazole in rat plasma by LC-MS/MS, with a focus on the quantification of Miconazole using this compound as an internal standard. This protocol is adapted from the methodology described by Roychoudhury et al. (2024).[3]
1. Materials and Reagents:
-
Miconazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Rat plasma (blank)
2. Instrumentation:
-
Liquid Chromatograph (e.g., Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)
-
Analytical column (e.g., C18 column)
3. Preparation of Solutions:
-
Standard Stock Solution of Miconazole (1 mg/mL): Accurately weigh and dissolve 10 mg of Miconazole in 10 mL of methanol.
-
Internal Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Miconazole stock solution in methanol to obtain a series of working standard solutions.
-
Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (this compound, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Miconazole: Precursor ion (Q1) > Product ion (Q3)
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
6. Calibration and Quantification:
-
Prepare a calibration curve by spiking blank rat plasma with known concentrations of Miconazole.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Plot the peak area ratio of Miconazole to this compound against the nominal concentration of Miconazole.
-
Determine the concentration of Miconazole in the unknown samples using the regression equation of the calibration curve.
Experimental Workflow
The following diagram outlines the key steps in the quantification of Miconazole in a biological sample using this compound as an internal standard via LC-MS/MS.
Caption: Workflow for Miconazole analysis using LC-MS/MS.
References
- 1. High-performance liquid chromatographic analysis for the determination of miconazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective separation and determination of miconazole in rat plasma by chiral LC-MS/MS: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a validated bioanalytical method for the simultaneous estimation of ornidazole and miconazole in rat plasma by LC-MS/MS and its application to a pharmacokinetic study | CoLab [colab.ws]
Miconazole-d5: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Analytical Applications of Miconazole-d5 for Researchers, Scientists, and Drug Development Professionals.
This compound is the deuterium-labeled form of Miconazole, a broad-spectrum imidazole antifungal agent.[1] The incorporation of five deuterium atoms into the Miconazole structure results in a stable, isotopically enriched compound that is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] Its chemical and physical properties are nearly identical to those of Miconazole, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate quantification of the parent compound in complex biological matrices.
Core Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a concise reference for researchers.
| Property | Value | Reference |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole | [2] |
| Synonyms | This compound | |
| CAS Number | 1216653-50-7 | [2] |
| Molecular Formula | C₁₈H₉D₅Cl₄N₂O | [2] |
| Molecular Weight | 421.15 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, acetonitrile, and DMSO | [2] |
Chemical Structure
The chemical structure of this compound is identical to that of Miconazole, with the exception of the five deuterium atoms replacing hydrogen atoms at specific positions.
Relationship between Miconazole and this compound
The following diagram illustrates the structural relationship between Miconazole and its deuterated analog, this compound. The key difference is the substitution of five hydrogen atoms with deuterium atoms in the this compound molecule.
Caption: Isotopic relationship between Miconazole and this compound.
Experimental Protocol: Quantification of Miconazole in Rat Plasma using LC-MS/MS
This section details a validated bioanalytical method for the simultaneous estimation of ornidazole and miconazole in rat plasma by LC-MS/MS, with a focus on the quantification of Miconazole using this compound as an internal standard. This protocol is adapted from the methodology described by Roychoudhury et al. (2024).[3]
1. Materials and Reagents:
-
Miconazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Rat plasma (blank)
2. Instrumentation:
-
Liquid Chromatograph (e.g., Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)
-
Analytical column (e.g., C18 column)
3. Preparation of Solutions:
-
Standard Stock Solution of Miconazole (1 mg/mL): Accurately weigh and dissolve 10 mg of Miconazole in 10 mL of methanol.
-
Internal Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Miconazole stock solution in methanol to obtain a series of working standard solutions.
-
Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (this compound, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Miconazole: Precursor ion (Q1) > Product ion (Q3)
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
6. Calibration and Quantification:
-
Prepare a calibration curve by spiking blank rat plasma with known concentrations of Miconazole.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Plot the peak area ratio of Miconazole to this compound against the nominal concentration of Miconazole.
-
Determine the concentration of Miconazole in the unknown samples using the regression equation of the calibration curve.
Experimental Workflow
The following diagram outlines the key steps in the quantification of Miconazole in a biological sample using this compound as an internal standard via LC-MS/MS.
Caption: Workflow for Miconazole analysis using LC-MS/MS.
References
- 1. High-performance liquid chromatographic analysis for the determination of miconazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective separation and determination of miconazole in rat plasma by chiral LC-MS/MS: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a validated bioanalytical method for the simultaneous estimation of ornidazole and miconazole in rat plasma by LC-MS/MS and its application to a pharmacokinetic study | CoLab [colab.ws]
An In-depth Technical Guide to the Physical and Chemical Properties of Miconazole-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Miconazole-d5, a deuterated analog of the widely used antifungal agent, Miconazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacological studies.
This compound is primarily utilized as an internal standard for the quantification of Miconazole in biological matrices and pharmaceutical formulations using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its stable isotope-labeled nature ensures accurate and precise measurement by correcting for variations during sample preparation and analysis.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental settings.
General and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole | [1] |
| CAS Number | 1216653-50-7 | [1] |
| Molecular Formula | C₁₈H₉D₅Cl₄N₂O | [1] |
| Molecular Weight | 421.15 g/mol | |
| Exact Mass | 419.0174 | |
| Physical Form | Solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| InChI Key | BYBLEWFAAKGYCD-XJMIFHCFSA-N | [1] |
| SMILES | ClC1=CC=C(C([2H])([2H])OC([2H])(C2=CC=C(Cl)C=C2Cl)C([2H])(N3C=CN=C3)[2H])C(Cl)=C1 | [1] |
Solubility and Thermal Properties
| Property | Value | Reference |
| Solubility | Soluble in Acetonitrile (B52724), DMSO, and Methanol (B129727). | [1] |
| Storage Temperature | Store at -20°C | |
| Melting Point | Data not available for this compound. For non-deuterated Miconazole, reported melting points range from 75-87°C and 170-185°C for the nitrate (B79036) salt. | [2][3] |
| Boiling Point | Data not available for this compound. A reported boiling point for non-deuterated Miconazole is 142°C, though this may not be accurate for a compound of this size. | [4] |
Experimental Protocols
Detailed methodologies for key experiments related to the characterization and analysis of this compound are provided below.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]
Protocol:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., acetonitrile, DMSO, methanol) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L at the specified temperature.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a common technique for assessing the purity of pharmaceutical standards like this compound. The following is a general method that can be adapted.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water or methanol and a buffer solution.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Injection Volume: Inject 10-20 µL of the standard solution.
-
Detection: Use a UV detector at a wavelength where Miconazole absorbs, such as around 230 nm.
-
-
Analysis: Run the samples through the HPLC system and record the chromatograms. The purity is determined by the area percentage of the main peak.
Caption: General workflow for assessing the purity of this compound using HPLC.
Mechanism of Action of Miconazole
Miconazole, the non-deuterated parent compound of this compound, exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, fungal cell death.
Caption: Simplified signaling pathway of Miconazole's antifungal activity.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Miconazole-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Miconazole-d5, a deuterated analog of the widely used antifungal agent, Miconazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacological studies.
This compound is primarily utilized as an internal standard for the quantification of Miconazole in biological matrices and pharmaceutical formulations using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its stable isotope-labeled nature ensures accurate and precise measurement by correcting for variations during sample preparation and analysis.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental settings.
General and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole | [1] |
| CAS Number | 1216653-50-7 | [1] |
| Molecular Formula | C₁₈H₉D₅Cl₄N₂O | [1] |
| Molecular Weight | 421.15 g/mol | |
| Exact Mass | 419.0174 | |
| Physical Form | Solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
| InChI Key | BYBLEWFAAKGYCD-XJMIFHCFSA-N | [1] |
| SMILES | ClC1=CC=C(C([2H])([2H])OC([2H])(C2=CC=C(Cl)C=C2Cl)C([2H])(N3C=CN=C3)[2H])C(Cl)=C1 | [1] |
Solubility and Thermal Properties
| Property | Value | Reference |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol. | [1] |
| Storage Temperature | Store at -20°C | |
| Melting Point | Data not available for this compound. For non-deuterated Miconazole, reported melting points range from 75-87°C and 170-185°C for the nitrate salt. | [2][3] |
| Boiling Point | Data not available for this compound. A reported boiling point for non-deuterated Miconazole is 142°C, though this may not be accurate for a compound of this size. | [4] |
Experimental Protocols
Detailed methodologies for key experiments related to the characterization and analysis of this compound are provided below.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]
Protocol:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., acetonitrile, DMSO, methanol) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L at the specified temperature.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a common technique for assessing the purity of pharmaceutical standards like this compound. The following is a general method that can be adapted.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water or methanol and a buffer solution.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Injection Volume: Inject 10-20 µL of the standard solution.
-
Detection: Use a UV detector at a wavelength where Miconazole absorbs, such as around 230 nm.
-
-
Analysis: Run the samples through the HPLC system and record the chromatograms. The purity is determined by the area percentage of the main peak.
Caption: General workflow for assessing the purity of this compound using HPLC.
Mechanism of Action of Miconazole
Miconazole, the non-deuterated parent compound of this compound, exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, fungal cell death.
Caption: Simplified signaling pathway of Miconazole's antifungal activity.
References
An In-depth Technical Guide on the Synthesis and Isotopic Purity of Miconazole-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Miconazole-d5, a deuterated analog of the broad-spectrum antifungal agent Miconazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as an internal standard in analytical methodologies.
Introduction
Miconazole is an imidazole (B134444) antifungal agent widely used for the treatment of fungal infections. Its deuterated counterpart, this compound, serves as an essential tool in clinical and research settings, primarily as an internal standard for the quantification of Miconazole in biological matrices by mass spectrometry. The strategic placement of five deuterium (B1214612) atoms enhances its mass, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical properties. The formal name for this compound is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole[1]. This guide details a plausible synthetic route and the analytical methods required to ensure its high isotopic purity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, leveraging established synthetic routes for Miconazole with the introduction of deuterated reagents at key stages. A plausible and efficient approach involves a convergent synthesis strategy, combining a deuterated benzyl (B1604629) moiety and a deuterated ethylimidazole fragment.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as the coupling of two key deuterated intermediates: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1,2,2-d3-ol (Intermediate A-d3) and 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2) .
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
1. Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1,2,2-d3-ol (Intermediate A-d3)
-
Step 1: Deuteration of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. To a solution of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in deuterated methanol (B129727) (CD3OD), sodium borodeuteride (NaBD4) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reduction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure.
-
Step 2: Substitution with Imidazole. The resulting crude 2-bromo-1-(2,4-dichlorophenyl)ethan-1,2,2-d3-ol is dissolved in a suitable solvent such as dimethylformamide (DMF). Imidazole and a non-nucleophilic base (e.g., sodium hydride) are added, and the mixture is stirred at an elevated temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield Intermediate A-d3.
2. Synthesis of 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2)
-
Step 1: Reduction of 2,4-Dichlorobenzoic Acid. In a flask under an inert atmosphere, a solution of 2,4-dichlorobenzoic acid in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a suspension of lithium aluminum deuteride (B1239839) (LiAlD4) in THF at 0 °C. The mixture is then refluxed to ensure complete reduction[2]. After cooling, the reaction is carefully quenched with D2O, followed by the addition of a dilute acid. The product, (2,4-dichlorophenyl)methan-d2-ol, is extracted, and the organic phase is dried and concentrated.
-
Step 2: Chlorination. The deuterated alcohol is dissolved in a suitable solvent, and a chlorinating agent such as thionyl chloride (SOCl2) is added. The reaction mixture is heated to afford 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2)[3][4].
3. Final Synthesis of this compound
The final step involves a Williamson ether synthesis. Intermediate A-d3 is dissolved in an anhydrous aprotic solvent like THF or DMF, and a strong base such as sodium hydride is added to deprotonate the alcohol, forming an alkoxide. Intermediate B-d2 is then added to the reaction mixture, which is stirred until the reaction is complete. The reaction is quenched, and the crude this compound is extracted and purified using column chromatography.
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is a critical parameter. High isotopic enrichment is necessary for its function as an internal standard. The isotopic purity is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial sources often state an isotopic purity of ≥99% for deuterated forms (d1-d5)[1].
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of deuterated compounds[5][6].
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for electrospray ionization).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectrum.
-
Data Acquisition: The instrument is operated in full scan mode to observe the molecular ion cluster.
-
Data Analysis: The relative intensities of the ions corresponding to the unlabeled Miconazole (d0) and the various deuterated species (d1, d2, d3, d4, and d5) are measured. The isotopic purity is calculated based on the relative abundance of the d5 isotopologue compared to the sum of all isotopologues.
Table 1: Representative Mass Spectrometry Data for this compound
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| d0 | 417.0 | < 0.1 |
| d1 | 418.0 | < 0.5 |
| d2 | 419.0 | < 1.0 |
| d3 | 420.0 | ~ 2.0 |
| d4 | 421.0 | ~ 5.0 |
| d5 | 422.0 | > 90.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR and ¹³C NMR spectroscopy are used to confirm the positions of deuterium incorporation and to quantify the isotopic enrichment. In the ¹H NMR spectrum, the absence or significant reduction of signals at the deuterated positions indicates successful labeling.
Experimental Protocol:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR Analysis: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum. The integrals of the residual proton signals at the deuterated positions are compared to the integrals of non-deuterated protons in the molecule.
-
¹³C NMR Analysis: The ¹³C NMR spectrum can also provide information about deuteration. The signals for deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity.
Workflow for Isotopic Purity Assessment
Caption: Workflow for determining the isotopic purity of this compound.
Table 2: Expected ¹H NMR Chemical Shifts for Miconazole
| Protons | Chemical Shift (ppm) | Expected in this compound |
| Imidazole protons | 6.8 - 7.5 | Present |
| Aromatic protons | 7.0 - 7.8 | Present |
| -CH- | ~5.0 | Significantly Reduced/Absent |
| -CH2-N- | ~4.2 | Significantly Reduced/Absent |
| -O-CH2- | ~4.5 | Significantly Reduced/Absent |
Conclusion
The synthesis of this compound with high isotopic purity is achievable through a well-designed synthetic strategy utilizing deuterated starting materials. Rigorous analytical characterization by mass spectrometry and NMR spectroscopy is paramount to confirm the isotopic enrichment and the precise location of the deuterium atoms. This ensures the reliability of this compound as an internal standard for quantitative bioanalytical applications, contributing to the accuracy of pharmacokinetic and drug metabolism studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]
- 3. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,4-Dichlorobenzyl chloride | 94-99-5 [chemicalbook.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Isotopic Purity of Miconazole-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Miconazole-d5, a deuterated analog of the broad-spectrum antifungal agent Miconazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as an internal standard in analytical methodologies.
Introduction
Miconazole is an imidazole antifungal agent widely used for the treatment of fungal infections. Its deuterated counterpart, this compound, serves as an essential tool in clinical and research settings, primarily as an internal standard for the quantification of Miconazole in biological matrices by mass spectrometry. The strategic placement of five deuterium atoms enhances its mass, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical properties. The formal name for this compound is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole[1]. This guide details a plausible synthetic route and the analytical methods required to ensure its high isotopic purity.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, leveraging established synthetic routes for Miconazole with the introduction of deuterated reagents at key stages. A plausible and efficient approach involves a convergent synthesis strategy, combining a deuterated benzyl moiety and a deuterated ethylimidazole fragment.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as the coupling of two key deuterated intermediates: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1,2,2-d3-ol (Intermediate A-d3) and 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2) .
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
1. Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1,2,2-d3-ol (Intermediate A-d3)
-
Step 1: Deuteration of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. To a solution of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in deuterated methanol (CD3OD), sodium borodeuteride (NaBD4) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reduction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure.
-
Step 2: Substitution with Imidazole. The resulting crude 2-bromo-1-(2,4-dichlorophenyl)ethan-1,2,2-d3-ol is dissolved in a suitable solvent such as dimethylformamide (DMF). Imidazole and a non-nucleophilic base (e.g., sodium hydride) are added, and the mixture is stirred at an elevated temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield Intermediate A-d3.
2. Synthesis of 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2)
-
Step 1: Reduction of 2,4-Dichlorobenzoic Acid. In a flask under an inert atmosphere, a solution of 2,4-dichlorobenzoic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum deuteride (LiAlD4) in THF at 0 °C. The mixture is then refluxed to ensure complete reduction[2]. After cooling, the reaction is carefully quenched with D2O, followed by the addition of a dilute acid. The product, (2,4-dichlorophenyl)methan-d2-ol, is extracted, and the organic phase is dried and concentrated.
-
Step 2: Chlorination. The deuterated alcohol is dissolved in a suitable solvent, and a chlorinating agent such as thionyl chloride (SOCl2) is added. The reaction mixture is heated to afford 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2)[3][4].
3. Final Synthesis of this compound
The final step involves a Williamson ether synthesis. Intermediate A-d3 is dissolved in an anhydrous aprotic solvent like THF or DMF, and a strong base such as sodium hydride is added to deprotonate the alcohol, forming an alkoxide. Intermediate B-d2 is then added to the reaction mixture, which is stirred until the reaction is complete. The reaction is quenched, and the crude this compound is extracted and purified using column chromatography.
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is a critical parameter. High isotopic enrichment is necessary for its function as an internal standard. The isotopic purity is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial sources often state an isotopic purity of ≥99% for deuterated forms (d1-d5)[1].
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of deuterated compounds[5][6].
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for electrospray ionization).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectrum.
-
Data Acquisition: The instrument is operated in full scan mode to observe the molecular ion cluster.
-
Data Analysis: The relative intensities of the ions corresponding to the unlabeled Miconazole (d0) and the various deuterated species (d1, d2, d3, d4, and d5) are measured. The isotopic purity is calculated based on the relative abundance of the d5 isotopologue compared to the sum of all isotopologues.
Table 1: Representative Mass Spectrometry Data for this compound
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| d0 | 417.0 | < 0.1 |
| d1 | 418.0 | < 0.5 |
| d2 | 419.0 | < 1.0 |
| d3 | 420.0 | ~ 2.0 |
| d4 | 421.0 | ~ 5.0 |
| d5 | 422.0 | > 90.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR and ¹³C NMR spectroscopy are used to confirm the positions of deuterium incorporation and to quantify the isotopic enrichment. In the ¹H NMR spectrum, the absence or significant reduction of signals at the deuterated positions indicates successful labeling.
Experimental Protocol:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR Analysis: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum. The integrals of the residual proton signals at the deuterated positions are compared to the integrals of non-deuterated protons in the molecule.
-
¹³C NMR Analysis: The ¹³C NMR spectrum can also provide information about deuteration. The signals for deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity.
Workflow for Isotopic Purity Assessment
Caption: Workflow for determining the isotopic purity of this compound.
Table 2: Expected ¹H NMR Chemical Shifts for Miconazole
| Protons | Chemical Shift (ppm) | Expected in this compound |
| Imidazole protons | 6.8 - 7.5 | Present |
| Aromatic protons | 7.0 - 7.8 | Present |
| -CH- | ~5.0 | Significantly Reduced/Absent |
| -CH2-N- | ~4.2 | Significantly Reduced/Absent |
| -O-CH2- | ~4.5 | Significantly Reduced/Absent |
Conclusion
The synthesis of this compound with high isotopic purity is achievable through a well-designed synthetic strategy utilizing deuterated starting materials. Rigorous analytical characterization by mass spectrometry and NMR spectroscopy is paramount to confirm the isotopic enrichment and the precise location of the deuterium atoms. This ensures the reliability of this compound as an internal standard for quantitative bioanalytical applications, contributing to the accuracy of pharmacokinetic and drug metabolism studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate [scielo.org.mx]
- 3. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,4-Dichlorobenzyl chloride | 94-99-5 [chemicalbook.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Miconazole-d5: A Technical Guide to its Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for Miconazole-d5. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical methodologies. This guide details the typical quality control parameters, experimental protocols for its analysis, and the mechanism of action of its non-deuterated counterpart, miconazole (B906).
This compound: Specifications and Certificate of Analysis Data
This compound is the deuterated form of Miconazole, an imidazole (B134444) antifungal agent. It is primarily used as an internal standard in the quantification of miconazole in various biological matrices by mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass difference, allowing for accurate and precise quantification.
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.
Identification and Chemical Properties
This section of the CoA confirms the identity and basic chemical properties of the this compound material.
| Parameter | Specification |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole |
| CAS Number | 1216653-50-7 |
| Molecular Formula | C₁₈H₉D₅Cl₄N₂O |
| Molecular Weight | 421.16 g/mol |
| Appearance | A solid |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol[1] |
Quality and Purity Specifications
This section outlines the purity of the this compound material, which is crucial for its use as a reliable internal standard.
| Parameter | Specification | Method |
| Chemical Purity (HPLC) | ≥95%[2][3] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% deuterated forms (d1-d5)[1] | Mass Spectrometry (MS) |
| Deuterium Incorporation | Nominal d5 | Mass Spectrometry (MS) |
Experimental Protocols for Quality Control
The following are detailed methodologies for the key experiments cited in the Certificate of Analysis for this compound. These protocols are representative of the analytical procedures used to ensure the quality and purity of the material.
Identity Confirmation by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Analysis: Compare the obtained spectrum with the known spectrum of non-deuterated Miconazole. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the identity and successful labeling of the compound. For this compound, the signals corresponding to the ethyl and methoxy (B1213986) protons should be absent or greatly diminished. A ¹H-NMR signal at approximately 9.0 ppm can be used for the identification of the imidazole ring proton[4].
Chemical Purity Determination by HPLC-UV
Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.6% ammonium (B1175870) acetate)[5]. The exact ratio should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where miconazole has significant absorbance, such as 235 nm[5].
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the working solution into the HPLC system.
-
The purity is calculated by the area percentage method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Isotopic Enrichment and Purity by Mass Spectrometry
Objective: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Acquire the mass spectrum of the this compound sample.
-
The instrument should be operated in a high-resolution mode to resolve the isotopic peaks.
-
-
Analysis:
-
Determine the mass of the molecular ion ([M+H]⁺).
-
Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, M+3, M+4, and M+5 peaks are used to calculate the percentage of each deuterated species (d0 to d5).
-
The isotopic purity is typically reported as the percentage of the desired d5 species relative to all other isotopic forms.
-
Quality Control Workflow and Signaling Pathway
Quality Control Testing Workflow for this compound
The following diagram illustrates a logical workflow for the quality control testing of a this compound certified reference material.
Mechanism of Action: Miconazole's Inhibition of Ergosterol (B1671047) Biosynthesis
Miconazole exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. The primary target of miconazole is the enzyme 14α-lanosterol demethylase. The following diagram illustrates this signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Nitrate (Major) | LGC Standards [lgcstandards.com]
- 3. This compound Nitrate (Major) | LGC Standards [lgcstandards.com]
- 4. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
Miconazole-d5: A Technical Guide to its Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for Miconazole-d5. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical methodologies. This guide details the typical quality control parameters, experimental protocols for its analysis, and the mechanism of action of its non-deuterated counterpart, miconazole.
This compound: Specifications and Certificate of Analysis Data
This compound is the deuterated form of Miconazole, an imidazole antifungal agent. It is primarily used as an internal standard in the quantification of miconazole in various biological matrices by mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass difference, allowing for accurate and precise quantification.
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.
Identification and Chemical Properties
This section of the CoA confirms the identity and basic chemical properties of the this compound material.
| Parameter | Specification |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole |
| CAS Number | 1216653-50-7 |
| Molecular Formula | C₁₈H₉D₅Cl₄N₂O |
| Molecular Weight | 421.16 g/mol |
| Appearance | A solid |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol[1] |
Quality and Purity Specifications
This section outlines the purity of the this compound material, which is crucial for its use as a reliable internal standard.
| Parameter | Specification | Method |
| Chemical Purity (HPLC) | ≥95%[2][3] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% deuterated forms (d1-d5)[1] | Mass Spectrometry (MS) |
| Deuterium Incorporation | Nominal d5 | Mass Spectrometry (MS) |
Experimental Protocols for Quality Control
The following are detailed methodologies for the key experiments cited in the Certificate of Analysis for this compound. These protocols are representative of the analytical procedures used to ensure the quality and purity of the material.
Identity Confirmation by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Analysis: Compare the obtained spectrum with the known spectrum of non-deuterated Miconazole. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the identity and successful labeling of the compound. For this compound, the signals corresponding to the ethyl and methoxy protons should be absent or greatly diminished. A ¹H-NMR signal at approximately 9.0 ppm can be used for the identification of the imidazole ring proton[4].
Chemical Purity Determination by HPLC-UV
Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.6% ammonium acetate)[5]. The exact ratio should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where miconazole has significant absorbance, such as 235 nm[5].
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the working solution into the HPLC system.
-
The purity is calculated by the area percentage method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Isotopic Enrichment and Purity by Mass Spectrometry
Objective: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Acquire the mass spectrum of the this compound sample.
-
The instrument should be operated in a high-resolution mode to resolve the isotopic peaks.
-
-
Analysis:
-
Determine the mass of the molecular ion ([M+H]⁺).
-
Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, M+3, M+4, and M+5 peaks are used to calculate the percentage of each deuterated species (d0 to d5).
-
The isotopic purity is typically reported as the percentage of the desired d5 species relative to all other isotopic forms.
-
Quality Control Workflow and Signaling Pathway
Quality Control Testing Workflow for this compound
The following diagram illustrates a logical workflow for the quality control testing of a this compound certified reference material.
Mechanism of Action: Miconazole's Inhibition of Ergosterol Biosynthesis
Miconazole exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. The primary target of miconazole is the enzyme 14α-lanosterol demethylase. The following diagram illustrates this signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Nitrate (Major) | LGC Standards [lgcstandards.com]
- 3. This compound Nitrate (Major) | LGC Standards [lgcstandards.com]
- 4. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
The Role of Miconazole-d5 in Advancing Mycological Research: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of Miconazole-d5 in mycology research. This document details its use as an internal standard in analytical chemistry, its application in studying fungal metabolic pathways, and provides in-depth experimental protocols and quantitative data.
Introduction
Miconazole (B906) is a widely used imidazole (B134444) antifungal agent that functions by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3][4] In the realm of mycology research, the deuterated analog, this compound, serves as a critical tool, primarily as an internal standard for quantitative analysis of miconazole using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of the non-deuterated drug in complex biological matrices. This technical guide explores the core applications of this compound, providing detailed experimental methodologies and data to facilitate its effective use in research settings.
Core Applications of this compound
The primary application of this compound in mycology research is as an internal standard (IS) in analytical methodologies. Its utility extends to various study types, including pharmacokinetics, metabolic stability, and bioequivalence studies.
Quantitative Bioanalysis using LC-MS/MS
This compound is the gold standard for the quantification of miconazole in biological samples such as plasma, serum, and tissue homogenates.[5][6] Its chemical properties are nearly identical to miconazole, ensuring similar extraction recovery and chromatographic behavior, while its increased mass prevents interference with the analyte signal.
In Vitro Metabolic Stability Studies
Understanding the metabolic fate of antifungal agents is crucial in drug development. This compound can be employed in in vitro metabolism studies, often using human liver microsomes (HLM), to accurately quantify the depletion of the parent drug over time.[7][8] These assays help in predicting the in vivo clearance of the drug.
Ergosterol Biosynthesis Inhibition Assays
Miconazole's mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is critical for ergosterol biosynthesis.[1][4][9] While not directly used to measure enzyme activity, this compound is invaluable in the analytical phase of these assays to quantify the accumulation of sterol precursors, such as lanosterol, in fungal cells treated with miconazole.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of this compound in analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1216653-50-7 | [5] |
| Molecular Formula | C₁₈H₉Cl₄D₅N₂O | [5] |
| Formula Weight | 421.2 g/mol | [5] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [5] |
| Solubility | Soluble in Acetonitrile (B52724), DMSO, Methanol |[5] |
Table 2: Example LC-MS/MS Parameters for Miconazole Analysis using this compound as Internal Standard
| Parameter | Miconazole | This compound | Reference |
|---|---|---|---|
| Precursor Ion (m/z) | 415.0 | 420.0 | [6] (adapted) |
| Product Ion (m/z) | 159.0 | 161.0 | [6] (adapted) |
| Collision Energy (eV) | 35 | 35 | [6] (adapted) |
| Retention Time (min) | 5.59 | 5.59 |[6] |
Experimental Protocols
Protocol 1: Quantification of Miconazole in Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of miconazole in human plasma.
1. Materials:
-
Human plasma samples
-
Miconazole analytical standard
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, HPLC grade
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standards, and quality control samples into a 96-well plate.
-
Add 20 µL of this compound IS solution to each well.
-
Add 300 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 4.6 mm x 150 mm, 5.0 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.75 mL/min[6]
-
Injection Volume: 10 µL
-
Gradient: Start with 43% B, hold for 1 min, increase to 95% B over 4 min, hold for 2 min, return to 43% B and equilibrate for 3 min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[6]
-
Ion Transitions: Monitor the transitions specified in Table 2.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of miconazole to this compound against the concentration of the calibration standards.
-
Determine the concentration of miconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolic Stability of Miconazole using Human Liver Microsomes
This protocol describes a method to assess the metabolic stability of miconazole.
1. Materials:
-
Human Liver Microsomes (HLM)
-
Miconazole
-
This compound (for analytical internal standard)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Incubator/water bath (37°C)
2. Incubation Procedure:
-
Prepare a miconazole stock solution (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, combine HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Add miconazole to initiate the reaction (final concentration e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1 to determine the remaining concentration of miconazole at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of miconazole remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Visualizations
Caption: Workflow for Miconazole Quantification using this compound.
Caption: Miconazole's Inhibition of the Fungal Ergosterol Biosynthesis Pathway.
Conclusion
This compound is an indispensable tool in mycology research, enabling precise and accurate quantification of miconazole in a variety of experimental contexts. Its use as an internal standard in LC-MS/MS methods is fundamental for reliable pharmacokinetic and metabolic stability studies. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively integrate this compound into their research workflows, thereby contributing to the advancement of antifungal drug development and the broader field of mycology.
References
- 1. Effects of Miconazole and Dodecylimidazole on Sterol Biosynthesis in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical effects of miconazole on fungi. II. Inhibition of ergosterol biosynthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of miconazole on the structure and function of plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Miconazole-d5 in Advancing Mycological Research: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of Miconazole-d5 in mycology research. This document details its use as an internal standard in analytical chemistry, its application in studying fungal metabolic pathways, and provides in-depth experimental protocols and quantitative data.
Introduction
Miconazole is a widely used imidazole antifungal agent that functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] In the realm of mycology research, the deuterated analog, this compound, serves as a critical tool, primarily as an internal standard for quantitative analysis of miconazole using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification of the non-deuterated drug in complex biological matrices. This technical guide explores the core applications of this compound, providing detailed experimental methodologies and data to facilitate its effective use in research settings.
Core Applications of this compound
The primary application of this compound in mycology research is as an internal standard (IS) in analytical methodologies. Its utility extends to various study types, including pharmacokinetics, metabolic stability, and bioequivalence studies.
Quantitative Bioanalysis using LC-MS/MS
This compound is the gold standard for the quantification of miconazole in biological samples such as plasma, serum, and tissue homogenates.[5][6] Its chemical properties are nearly identical to miconazole, ensuring similar extraction recovery and chromatographic behavior, while its increased mass prevents interference with the analyte signal.
In Vitro Metabolic Stability Studies
Understanding the metabolic fate of antifungal agents is crucial in drug development. This compound can be employed in in vitro metabolism studies, often using human liver microsomes (HLM), to accurately quantify the depletion of the parent drug over time.[7][8] These assays help in predicting the in vivo clearance of the drug.
Ergosterol Biosynthesis Inhibition Assays
Miconazole's mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis.[1][4][9] While not directly used to measure enzyme activity, this compound is invaluable in the analytical phase of these assays to quantify the accumulation of sterol precursors, such as lanosterol, in fungal cells treated with miconazole.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of this compound in analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1216653-50-7 | [5] |
| Molecular Formula | C₁₈H₉Cl₄D₅N₂O | [5] |
| Formula Weight | 421.2 g/mol | [5] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [5] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol |[5] |
Table 2: Example LC-MS/MS Parameters for Miconazole Analysis using this compound as Internal Standard
| Parameter | Miconazole | This compound | Reference |
|---|---|---|---|
| Precursor Ion (m/z) | 415.0 | 420.0 | [6] (adapted) |
| Product Ion (m/z) | 159.0 | 161.0 | [6] (adapted) |
| Collision Energy (eV) | 35 | 35 | [6] (adapted) |
| Retention Time (min) | 5.59 | 5.59 |[6] |
Experimental Protocols
Protocol 1: Quantification of Miconazole in Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of miconazole in human plasma.
1. Materials:
-
Human plasma samples
-
Miconazole analytical standard
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, HPLC grade
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standards, and quality control samples into a 96-well plate.
-
Add 20 µL of this compound IS solution to each well.
-
Add 300 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 4.6 mm x 150 mm, 5.0 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.75 mL/min[6]
-
Injection Volume: 10 µL
-
Gradient: Start with 43% B, hold for 1 min, increase to 95% B over 4 min, hold for 2 min, return to 43% B and equilibrate for 3 min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[6]
-
Ion Transitions: Monitor the transitions specified in Table 2.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of miconazole to this compound against the concentration of the calibration standards.
-
Determine the concentration of miconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolic Stability of Miconazole using Human Liver Microsomes
This protocol describes a method to assess the metabolic stability of miconazole.
1. Materials:
-
Human Liver Microsomes (HLM)
-
Miconazole
-
This compound (for analytical internal standard)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Incubator/water bath (37°C)
2. Incubation Procedure:
-
Prepare a miconazole stock solution (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, combine HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Add miconazole to initiate the reaction (final concentration e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1 to determine the remaining concentration of miconazole at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of miconazole remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Visualizations
Caption: Workflow for Miconazole Quantification using this compound.
Caption: Miconazole's Inhibition of the Fungal Ergosterol Biosynthesis Pathway.
Conclusion
This compound is an indispensable tool in mycology research, enabling precise and accurate quantification of miconazole in a variety of experimental contexts. Its use as an internal standard in LC-MS/MS methods is fundamental for reliable pharmacokinetic and metabolic stability studies. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively integrate this compound into their research workflows, thereby contributing to the advancement of antifungal drug development and the broader field of mycology.
References
- 1. Effects of Miconazole and Dodecylimidazole on Sterol Biosynthesis in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical effects of miconazole on fungi. II. Inhibition of ergosterol biosynthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of miconazole on the structure and function of plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Miconazole-d5 in Antifungal Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Miconazole-d5 as a stable isotope-labeled internal standard (SIL-IS) in the study of miconazole (B906) metabolism. The use of SIL-IS is considered the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision. This document outlines the metabolic pathways of miconazole, details experimental protocols for in vitro studies, and explains the principles of data analysis using this compound.
Introduction: Miconazole and the Need for Precise Quantification
Miconazole is a broad-spectrum azole antifungal agent used to treat various fungal infections.[1] Its therapeutic action involves the inhibition of the fungal cytochrome P450 (CYP) enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Understanding the metabolism of miconazole in humans is crucial for determining its pharmacokinetic profile, efficacy, and potential for drug-drug interactions.[4]
Drug metabolism studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), face challenges from matrix effects—where components in a biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[5] this compound, a deuterated analog of miconazole, serves as an ideal internal standard. By adding a known quantity of this compound to a sample at an early stage, it experiences the same processing variations, sample loss, and matrix effects as the unlabeled miconazole.[6] This allows for a highly accurate determination of the miconazole concentration by measuring the ratio of the analyte to the internal standard.[7]
Metabolic Pathways of Miconazole
Miconazole is primarily metabolized in the liver by CYP enzymes.[8][9] It is a known inhibitor of several CYP isozymes, including CYP2C9, CYP2C19, and CYP3A4, which underscores the importance of studying its metabolic fate to predict potential drug interactions.[10][11]
Recent studies using human liver microsomes (HLM) have identified several phase I metabolites. The primary biotransformation reactions include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the benzene (B151609) rings.
-
Oxidation: Oxidation of the imidazole (B134444) moiety.
-
Degradation: Subsequent breakdown of the imidazole ring structure.[8]
A proposed metabolic pathway involves these sequential modifications, leading to the formation of multiple metabolites that can be identified and quantified using high-resolution mass spectrometry.[8]
The Role of this compound as an Internal Standard
The fundamental principle of using this compound is isotope dilution mass spectrometry. Because this compound is chemically identical to miconazole, it co-elutes during chromatography and experiences identical ionization suppression or enhancement in the mass spectrometer's ion source.[4][12] This co-elution is critical for correcting analytical variability.[4] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio, allowing for independent quantification.
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol describes a typical experiment to study the phase I metabolism of miconazole.
Objective: To identify metabolites and determine the rate of metabolism of miconazole.
Materials:
-
Miconazole
-
This compound (for analytical internal standard)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold (for quenching)
-
Water, LC-MS grade
-
Formic Acid
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.[13][14]
-
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add miconazole (final concentration typically 1-10 µM) to initiate the metabolic reaction. Vortex gently.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60, 120 minutes).[8]
-
Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step precipitates the microsomal proteins.[15]
-
Addition of Internal Standard: Add this compound to each sample at a fixed, known concentration.
-
Sample Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify miconazole and its metabolites.
Typical LC-MS/MS Parameters: The following table provides example parameters for the analysis. These must be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| LC System | UHPLC System |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)[13] |
| Mobile Phase A | Water with 0.1% Formic Acid[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[15] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL[15] |
| Column Temperature | 35 - 45 °C |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[16] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[15] |
| MRM Transition (Miconazole) | m/z 417.1 → 160.9[15] |
| MRM Transition (this compound) | To be determined based on d5 position (e.g., m/z 422.1 → 160.9) |
| Capillary Voltage | 3500 V[17] |
| Source Temperature | 350 °C[17] |
Data Presentation and Analysis
Quantitative data from metabolism studies are crucial for understanding the drug's behavior. Miconazole has been shown to be a potent inhibitor of several key drug-metabolizing enzymes.
Table 1: In Vitro Inhibition of Human CYP Enzymes by Miconazole
| CYP Isozyme | Substrate | IC₅₀ (µM) | Reference |
| CYP2C9 | Tolbutamide | 2.0 | [10][11] |
| CYP2C19 | S-mephenytoin | 0.33 | [10][11] |
| CYP1A2 | Phenacetin | 2.90 | [18] |
| CYP2D6 | Dextromethorphan | 6.46 | [18] |
IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
The rate of metabolism can be determined by monitoring the disappearance of the parent drug over time. After LC-MS/MS analysis, a calibration curve is constructed by plotting the peak area ratio (Miconazole / this compound) against known concentrations of miconazole. The concentration in the unknown samples is then interpolated from this curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of miconazole in complex biological matrices. Its use as a stable isotope-labeled internal standard effectively mitigates variability from sample preparation and matrix effects, which is essential for reliable pharmacokinetic and drug metabolism studies. The protocols and data presented in this guide provide a framework for researchers to design and execute robust in vitro experiments to further elucidate the metabolic profile and interaction potential of miconazole.
References
- 1. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis - Cerilliant [cerilliant.com]
- 13. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry [mdpi.com]
- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Role of Miconazole-d5 in Antifungal Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Miconazole-d5 as a stable isotope-labeled internal standard (SIL-IS) in the study of miconazole metabolism. The use of SIL-IS is considered the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision. This document outlines the metabolic pathways of miconazole, details experimental protocols for in vitro studies, and explains the principles of data analysis using this compound.
Introduction: Miconazole and the Need for Precise Quantification
Miconazole is a broad-spectrum azole antifungal agent used to treat various fungal infections.[1] Its therapeutic action involves the inhibition of the fungal cytochrome P450 (CYP) enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Understanding the metabolism of miconazole in humans is crucial for determining its pharmacokinetic profile, efficacy, and potential for drug-drug interactions.[4]
Drug metabolism studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), face challenges from matrix effects—where components in a biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[5] this compound, a deuterated analog of miconazole, serves as an ideal internal standard. By adding a known quantity of this compound to a sample at an early stage, it experiences the same processing variations, sample loss, and matrix effects as the unlabeled miconazole.[6] This allows for a highly accurate determination of the miconazole concentration by measuring the ratio of the analyte to the internal standard.[7]
Metabolic Pathways of Miconazole
Miconazole is primarily metabolized in the liver by CYP enzymes.[8][9] It is a known inhibitor of several CYP isozymes, including CYP2C9, CYP2C19, and CYP3A4, which underscores the importance of studying its metabolic fate to predict potential drug interactions.[10][11]
Recent studies using human liver microsomes (HLM) have identified several phase I metabolites. The primary biotransformation reactions include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the benzene rings.
-
Oxidation: Oxidation of the imidazole moiety.
-
Degradation: Subsequent breakdown of the imidazole ring structure.[8]
A proposed metabolic pathway involves these sequential modifications, leading to the formation of multiple metabolites that can be identified and quantified using high-resolution mass spectrometry.[8]
The Role of this compound as an Internal Standard
The fundamental principle of using this compound is isotope dilution mass spectrometry. Because this compound is chemically identical to miconazole, it co-elutes during chromatography and experiences identical ionization suppression or enhancement in the mass spectrometer's ion source.[4][12] This co-elution is critical for correcting analytical variability.[4] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio, allowing for independent quantification.
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol describes a typical experiment to study the phase I metabolism of miconazole.
Objective: To identify metabolites and determine the rate of metabolism of miconazole.
Materials:
-
Miconazole
-
This compound (for analytical internal standard)
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold (for quenching)
-
Water, LC-MS grade
-
Formic Acid
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.[13][14]
-
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add miconazole (final concentration typically 1-10 µM) to initiate the metabolic reaction. Vortex gently.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60, 120 minutes).[8]
-
Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step precipitates the microsomal proteins.[15]
-
Addition of Internal Standard: Add this compound to each sample at a fixed, known concentration.
-
Sample Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify miconazole and its metabolites.
Typical LC-MS/MS Parameters: The following table provides example parameters for the analysis. These must be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| LC System | UHPLC System |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)[13] |
| Mobile Phase A | Water with 0.1% Formic Acid[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[15] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL[15] |
| Column Temperature | 35 - 45 °C |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[16] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[15] |
| MRM Transition (Miconazole) | m/z 417.1 → 160.9[15] |
| MRM Transition (this compound) | To be determined based on d5 position (e.g., m/z 422.1 → 160.9) |
| Capillary Voltage | 3500 V[17] |
| Source Temperature | 350 °C[17] |
Data Presentation and Analysis
Quantitative data from metabolism studies are crucial for understanding the drug's behavior. Miconazole has been shown to be a potent inhibitor of several key drug-metabolizing enzymes.
Table 1: In Vitro Inhibition of Human CYP Enzymes by Miconazole
| CYP Isozyme | Substrate | IC₅₀ (µM) | Reference |
| CYP2C9 | Tolbutamide | 2.0 | [10][11] |
| CYP2C19 | S-mephenytoin | 0.33 | [10][11] |
| CYP1A2 | Phenacetin | 2.90 | [18] |
| CYP2D6 | Dextromethorphan | 6.46 | [18] |
IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.
The rate of metabolism can be determined by monitoring the disappearance of the parent drug over time. After LC-MS/MS analysis, a calibration curve is constructed by plotting the peak area ratio (Miconazole / this compound) against known concentrations of miconazole. The concentration in the unknown samples is then interpolated from this curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of miconazole in complex biological matrices. Its use as a stable isotope-labeled internal standard effectively mitigates variability from sample preparation and matrix effects, which is essential for reliable pharmacokinetic and drug metabolism studies. The protocols and data presented in this guide provide a framework for researchers to design and execute robust in vitro experiments to further elucidate the metabolic profile and interaction potential of miconazole.
References
- 1. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis - Cerilliant [cerilliant.com]
- 13. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry [mdpi.com]
- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Miconazole-d5: A Technical Guide for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of Miconazole-d5 in preclinical and clinical research. This compound, a deuterium-labeled analog of the antifungal agent Miconazole (B906), serves as a critical tool in bioanalytical assays, primarily as an internal standard for the accurate quantification of Miconazole in various biological matrices. This guide details the principles of its use, experimental protocols, and relevant quantitative data, offering valuable insights for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology.
Introduction to this compound
This compound is a stable isotope-labeled version of Miconazole, an imidazole (B134444) antifungal agent with broad-spectrum activity against various fungal pathogens.[1][2] The deuterium (B1214612) atoms are strategically incorporated into the Miconazole molecule, resulting in a compound with a higher molecular weight but nearly identical physicochemical properties to the unlabeled drug.[3] This key characteristic makes this compound an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole |
| CAS Number | 1216653-50-7 |
| Molecular Formula | C₁₈H₉D₅Cl₄N₂O |
| Molecular Weight | 421.16 g/mol |
| Purity | ≥98% |
| Appearance | A solid |
| Solubility | Soluble in methanol (B129727) and acetonitrile (B52724) |
Principle of Use: The Role of an Internal Standard
In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, including calibrators, quality controls, and unknown study samples.[4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS-based quantification for several reasons:
-
Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with Miconazole and has nearly identical ionization efficiency, any matrix effect will influence both compounds to the same extent. The ratio of the analyte peak area to the internal standard peak area remains constant, thus providing an accurate measure of the analyte concentration.
-
Compensation for Variability in Sample Preparation: During the extraction and sample preparation process, some loss of the analyte is often unavoidable. By adding this compound at the beginning of the sample preparation workflow, any loss experienced by Miconazole will be mirrored by a proportional loss of this compound. This allows for accurate quantification despite variations in extraction recovery.
-
Correction for Instrumental Variability: The performance of the LC-MS/MS system can fluctuate over time. The use of an internal standard corrects for variations in injection volume and instrument response.
The fundamental principle of quantification using an internal standard is based on the ratio of the analyte's response to the internal standard's response. A calibration curve is constructed by plotting the ratio of the peak area of Miconazole to the peak area of this compound against the known concentrations of Miconazole in the calibration standards. The concentration of Miconazole in unknown samples is then determined by interpolating their peak area ratios on this calibration curve.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of Miconazole in biological matrices using this compound as an internal standard. These protocols are compiled from various validated methods and serve as a comprehensive guide for laboratory implementation.
Sample Preparation from Human Plasma
This protocol describes a protein precipitation method for the extraction of Miconazole from human plasma.
Materials:
-
Human plasma samples (collected with an appropriate anticoagulant)
-
Miconazole and this compound stock solutions (in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Working Solutions:
-
Prepare calibration standards by spiking blank human plasma with appropriate volumes of Miconazole stock solution to achieve a concentration range of, for example, 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of this compound in methanol at a concentration of, for example, 100 ng/mL.
-
-
Sample Spiking:
-
To 100 µL of each plasma sample (calibrators, QCs, and unknowns) in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Ion Source Temperature | 350 - 500°C |
| Capillary Voltage | 3.0 - 4.5 kV |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Miconazole | 415.0 | 159.0 | 32 |
| Miconazole | 415.0 | 69.0 | 25 |
| This compound | 421.0 | 161.0 | 50 |
Note: The optimal collision energies may vary depending on the specific instrument used and should be optimized accordingly.[1]
Quantitative Data from Preclinical and Clinical Research
While pharmacokinetic data for this compound itself is not typically generated, its use as an internal standard has been instrumental in obtaining accurate pharmacokinetic parameters for Miconazole in various studies. The following tables summarize key pharmacokinetic data for Miconazole from preclinical and clinical research where this compound was likely employed for quantification.
Table 1: Pharmacokinetic Parameters of Miconazole in Rats after Oral Administration of Racemic Miconazole [1]
| Dose | Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
| 5 mg/kg | (-)-(R)-Miconazole | 123.5 ± 25.8 | 2.0 | 456.7 ± 98.2 |
| (+)-(S)-Miconazole | 89.4 ± 18.7 | 2.0 | 321.5 ± 76.4 | |
| 10 mg/kg | (-)-(R)-Miconazole | 245.8 ± 55.1 | 2.0 | 987.3 ± 189.5 |
| (+)-(S)-Miconazole | 178.2 ± 41.3 | 2.0 | 701.6 ± 154.9 |
Data are presented as mean ± SD.
Table 2: Salivary Pharmacokinetic Parameters of Miconazole in Healthy Subjects after a Single Application of a Bioadhesive Tablet or Oral Gel [5][6]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) |
| 50 mg Bioadhesive Tablet | 7.8 (5.3, 11.4) | 4.0 (2.0-8.0) | 18.9 (11.7, 30.6) |
| 100 mg Bioadhesive Tablet | 17.2 (11.8, 25.2) | 4.0 (2.0-8.0) | 37.2 (22.9, 60.5) |
| Oral Gel (125 mg, 3 times daily) | 1.0 (0.7, 1.5) | 0.5 (0.5-1.0) | 1.0 (0.6, 1.6) |
Data are presented as geometric mean (90% confidence interval).
Table 3: Pharmacokinetic Parameters of Miconazole in Serum and Pelvic Retroperitoneal Space Exudate after a Single 600 mg Intravenous Infusion [7]
| Matrix | Cmax (mg/L) | Tmax (h) | t₁/₂ (h) | AUC (mg·h/L) |
| Serum | 6.26 | 1.0 | 8.86 | 19.13 |
| Exudate | 0.13 | 2.48 | - | 2.52 |
Table 4: Pharmacokinetic Parameters of Miconazole in Plasma of Healthy Females after a Single 1200 mg Vaginal Ovule Application [8]
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 10.7 ± 3.5 |
| Tmax (h) | 18.4 ± 8.3 |
| AUC₀₋₉₆ (ng·h/mL) | 477 ± 167 |
Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies
This compound is an invaluable tool in preclinical and clinical DMPK studies of Miconazole. Its application ensures the generation of high-quality, reliable data for:
-
Pharmacokinetic (PK) Studies: Accurate determination of PK parameters such as Cmax, Tmax, AUC, and half-life in various species and formulations.
-
Bioavailability and Bioequivalence Studies: Comparing the rate and extent of absorption of different Miconazole formulations.
-
Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the metabolism and pharmacokinetics of Miconazole.
-
Metabolite Identification and Quantification: Although not a direct application for this compound itself, the accurate quantification of the parent drug is crucial for understanding its metabolic fate.
Conclusion
This compound is an essential analytical tool for the accurate and precise quantification of Miconazole in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays overcomes the challenges associated with complex biological matrices and ensures the reliability of pharmacokinetic and other DMPK data. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for researchers and scientists working with Miconazole, facilitating robust analytical method development and contributing to a deeper understanding of its pharmacological profile.
References
- 1. Enantioselective separation and determination of miconazole in rat plasma by chiral LC-MS/MS: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Antifungals - CAT N°: 31175 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of miconazole in serum and exudate of pelvic retroperitoneal space after radical hysterectomy and pelvic lymphadenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability study of a 1200 mg miconazole nitrate vaginal ovule in healthy female adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Miconazole-d5: A Technical Guide for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of Miconazole-d5 in preclinical and clinical research. This compound, a deuterium-labeled analog of the antifungal agent Miconazole, serves as a critical tool in bioanalytical assays, primarily as an internal standard for the accurate quantification of Miconazole in various biological matrices. This guide details the principles of its use, experimental protocols, and relevant quantitative data, offering valuable insights for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology.
Introduction to this compound
This compound is a stable isotope-labeled version of Miconazole, an imidazole antifungal agent with broad-spectrum activity against various fungal pathogens.[1][2] The deuterium atoms are strategically incorporated into the Miconazole molecule, resulting in a compound with a higher molecular weight but nearly identical physicochemical properties to the unlabeled drug.[3] This key characteristic makes this compound an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole |
| CAS Number | 1216653-50-7 |
| Molecular Formula | C₁₈H₉D₅Cl₄N₂O |
| Molecular Weight | 421.16 g/mol |
| Purity | ≥98% |
| Appearance | A solid |
| Solubility | Soluble in methanol and acetonitrile |
Principle of Use: The Role of an Internal Standard
In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, including calibrators, quality controls, and unknown study samples.[4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS-based quantification for several reasons:
-
Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with Miconazole and has nearly identical ionization efficiency, any matrix effect will influence both compounds to the same extent. The ratio of the analyte peak area to the internal standard peak area remains constant, thus providing an accurate measure of the analyte concentration.
-
Compensation for Variability in Sample Preparation: During the extraction and sample preparation process, some loss of the analyte is often unavoidable. By adding this compound at the beginning of the sample preparation workflow, any loss experienced by Miconazole will be mirrored by a proportional loss of this compound. This allows for accurate quantification despite variations in extraction recovery.
-
Correction for Instrumental Variability: The performance of the LC-MS/MS system can fluctuate over time. The use of an internal standard corrects for variations in injection volume and instrument response.
The fundamental principle of quantification using an internal standard is based on the ratio of the analyte's response to the internal standard's response. A calibration curve is constructed by plotting the ratio of the peak area of Miconazole to the peak area of this compound against the known concentrations of Miconazole in the calibration standards. The concentration of Miconazole in unknown samples is then determined by interpolating their peak area ratios on this calibration curve.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of Miconazole in biological matrices using this compound as an internal standard. These protocols are compiled from various validated methods and serve as a comprehensive guide for laboratory implementation.
Sample Preparation from Human Plasma
This protocol describes a protein precipitation method for the extraction of Miconazole from human plasma.
Materials:
-
Human plasma samples (collected with an appropriate anticoagulant)
-
Miconazole and this compound stock solutions (in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Working Solutions:
-
Prepare calibration standards by spiking blank human plasma with appropriate volumes of Miconazole stock solution to achieve a concentration range of, for example, 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of this compound in methanol at a concentration of, for example, 100 ng/mL.
-
-
Sample Spiking:
-
To 100 µL of each plasma sample (calibrators, QCs, and unknowns) in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Ion Source Temperature | 350 - 500°C |
| Capillary Voltage | 3.0 - 4.5 kV |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Miconazole | 415.0 | 159.0 | 32 |
| Miconazole | 415.0 | 69.0 | 25 |
| This compound | 421.0 | 161.0 | 50 |
Note: The optimal collision energies may vary depending on the specific instrument used and should be optimized accordingly.[1]
Quantitative Data from Preclinical and Clinical Research
While pharmacokinetic data for this compound itself is not typically generated, its use as an internal standard has been instrumental in obtaining accurate pharmacokinetic parameters for Miconazole in various studies. The following tables summarize key pharmacokinetic data for Miconazole from preclinical and clinical research where this compound was likely employed for quantification.
Table 1: Pharmacokinetic Parameters of Miconazole in Rats after Oral Administration of Racemic Miconazole [1]
| Dose | Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
| 5 mg/kg | (-)-(R)-Miconazole | 123.5 ± 25.8 | 2.0 | 456.7 ± 98.2 |
| (+)-(S)-Miconazole | 89.4 ± 18.7 | 2.0 | 321.5 ± 76.4 | |
| 10 mg/kg | (-)-(R)-Miconazole | 245.8 ± 55.1 | 2.0 | 987.3 ± 189.5 |
| (+)-(S)-Miconazole | 178.2 ± 41.3 | 2.0 | 701.6 ± 154.9 |
Data are presented as mean ± SD.
Table 2: Salivary Pharmacokinetic Parameters of Miconazole in Healthy Subjects after a Single Application of a Bioadhesive Tablet or Oral Gel [5][6]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) |
| 50 mg Bioadhesive Tablet | 7.8 (5.3, 11.4) | 4.0 (2.0-8.0) | 18.9 (11.7, 30.6) |
| 100 mg Bioadhesive Tablet | 17.2 (11.8, 25.2) | 4.0 (2.0-8.0) | 37.2 (22.9, 60.5) |
| Oral Gel (125 mg, 3 times daily) | 1.0 (0.7, 1.5) | 0.5 (0.5-1.0) | 1.0 (0.6, 1.6) |
Data are presented as geometric mean (90% confidence interval).
Table 3: Pharmacokinetic Parameters of Miconazole in Serum and Pelvic Retroperitoneal Space Exudate after a Single 600 mg Intravenous Infusion [7]
| Matrix | Cmax (mg/L) | Tmax (h) | t₁/₂ (h) | AUC (mg·h/L) |
| Serum | 6.26 | 1.0 | 8.86 | 19.13 |
| Exudate | 0.13 | 2.48 | - | 2.52 |
Table 4: Pharmacokinetic Parameters of Miconazole in Plasma of Healthy Females after a Single 1200 mg Vaginal Ovule Application [8]
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 10.7 ± 3.5 |
| Tmax (h) | 18.4 ± 8.3 |
| AUC₀₋₉₆ (ng·h/mL) | 477 ± 167 |
Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies
This compound is an invaluable tool in preclinical and clinical DMPK studies of Miconazole. Its application ensures the generation of high-quality, reliable data for:
-
Pharmacokinetic (PK) Studies: Accurate determination of PK parameters such as Cmax, Tmax, AUC, and half-life in various species and formulations.
-
Bioavailability and Bioequivalence Studies: Comparing the rate and extent of absorption of different Miconazole formulations.
-
Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the metabolism and pharmacokinetics of Miconazole.
-
Metabolite Identification and Quantification: Although not a direct application for this compound itself, the accurate quantification of the parent drug is crucial for understanding its metabolic fate.
Conclusion
This compound is an essential analytical tool for the accurate and precise quantification of Miconazole in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays overcomes the challenges associated with complex biological matrices and ensures the reliability of pharmacokinetic and other DMPK data. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for researchers and scientists working with Miconazole, facilitating robust analytical method development and contributing to a deeper understanding of its pharmacological profile.
References
- 1. Enantioselective separation and determination of miconazole in rat plasma by chiral LC-MS/MS: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Antifungals - CAT N°: 31175 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of miconazole in serum and exudate of pelvic retroperitoneal space after radical hysterectomy and pelvic lymphadenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability study of a 1200 mg miconazole nitrate vaginal ovule in healthy female adults - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Miconazole-d5
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for Miconazole-d5, a deuterated analog of the antifungal agent Miconazole (B906). For the purpose of this guide, the safety and handling precautions for Miconazole are considered applicable to this compound, as specific comprehensive safety data for the deuterated compound is limited. This compound is primarily intended for use as an internal standard in analytical applications, such as for the quantification of miconazole by GC- or LC-MS.[1][2]
Chemical and Physical Properties
This compound is a solid, crystalline powder that is white to off-white in color.[3] It is soluble in acetonitrile, DMSO, and methanol.[1]
| Property | Data | Reference |
| Chemical Formula | C18H9Cl4D5N2O | [1] |
| Formula Weight | 421.2 | [1] |
| CAS Number | 1216653-50-7 | [1] |
| Appearance | White to off-white solid/powdered solid/crystalline powder | [3] |
| Melting Point | 170°C (338°F) (for Miconazole) | [3] |
| Purity | ≥99% deuterated forms (d1-d5) | [1] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [1] |
| Stability | Stable for at least 4 years when stored at -20°C | [1] |
Hazard Identification and Toxicology
Miconazole is classified as harmful if swallowed.[4][5] It may cause an allergic skin reaction.
Toxicological Data (for Miconazole):
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 500 mg/kg | [3] |
| LD50 | Rat | Oral | 550 mg/kg | [6] |
| LD50 | Mouse | Oral | 519 mg/kg | [4][6] |
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[6]
-
Skin Contact: May cause skin irritation and may lead to an allergic skin reaction.[6]
-
Eye Contact: May cause eye irritation.[7]
-
Ingestion: Harmful if swallowed.[4][5] May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6]
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. | [3][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention. | [3][8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists. | [3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [3][4] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust.[3]
-
Use only in a well-ventilated area or with local exhaust ventilation.[3]
Storage:
-
Store at -20°C for long-term stability.[1]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8]
-
Protect from moisture.[9]
Personal Protective Equipment (PPE)
| Protection Type | Specifications | Reference |
| Eye/Face Protection | Wear chemical safety goggles or glasses. | [3][8] |
| Skin Protection | Wear a lab coat and appropriate protective gloves. | [3][8] |
| Respiratory Protection | Use a dust respirator if ventilation is inadequate or if dust is generated. | [3][8] |
Accidental Release Measures
-
Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Clean the contaminated surface with water and dispose of according to local and regional authority requirements.[3]
-
Large Spills: Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allowing it to evacuate through the sanitary system, if permissible.[3]
-
General Precautions: Ensure adequate ventilation. Avoid dust formation. Keep people away from and upwind of the spill.[6] Do not let the product enter drains.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][8]
-
Unsuitable Extinguishing Media: Do not use a water jet.[3]
-
Specific Hazards: As with most organic solids, fire is possible at elevated temperatures. Fine dust dispersed in air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.[3]
-
Hazardous Combustion Products: Carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), and halogenated compounds.[3]
Experimental Protocols & Workflows
While specific experimental protocols for the safety assessment of this compound are not publicly available, the handling and use of this compound in a research setting should follow a stringent workflow to minimize exposure and ensure safety.
Logical Workflow for Safe Handling of this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
First Aid Response Signaling Pathway
This diagram outlines the decision-making process and actions to be taken in the event of an exposure to this compound.
Caption: First aid decision pathway for this compound exposure.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Antifungals - CAT N°: 31175 [bertin-bioreagent.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. carlroth.com [carlroth.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Miconazole Patient Drug Record | NIH [clinicalinfo.hiv.gov]
An In-depth Technical Guide to the Safety and Handling of Miconazole-d5
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for Miconazole-d5, a deuterated analog of the antifungal agent Miconazole. For the purpose of this guide, the safety and handling precautions for Miconazole are considered applicable to this compound, as specific comprehensive safety data for the deuterated compound is limited. This compound is primarily intended for use as an internal standard in analytical applications, such as for the quantification of miconazole by GC- or LC-MS.[1][2]
Chemical and Physical Properties
This compound is a solid, crystalline powder that is white to off-white in color.[3] It is soluble in acetonitrile, DMSO, and methanol.[1]
| Property | Data | Reference |
| Chemical Formula | C18H9Cl4D5N2O | [1] |
| Formula Weight | 421.2 | [1] |
| CAS Number | 1216653-50-7 | [1] |
| Appearance | White to off-white solid/powdered solid/crystalline powder | [3] |
| Melting Point | 170°C (338°F) (for Miconazole) | [3] |
| Purity | ≥99% deuterated forms (d1-d5) | [1] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [1] |
| Stability | Stable for at least 4 years when stored at -20°C | [1] |
Hazard Identification and Toxicology
Miconazole is classified as harmful if swallowed.[4][5] It may cause an allergic skin reaction.
Toxicological Data (for Miconazole):
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 500 mg/kg | [3] |
| LD50 | Rat | Oral | 550 mg/kg | [6] |
| LD50 | Mouse | Oral | 519 mg/kg | [4][6] |
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[6]
-
Skin Contact: May cause skin irritation and may lead to an allergic skin reaction.[6]
-
Eye Contact: May cause eye irritation.[7]
-
Ingestion: Harmful if swallowed.[4][5] May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6]
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. | [3][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention. | [3][8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists. | [3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [3][4] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust.[3]
-
Use only in a well-ventilated area or with local exhaust ventilation.[3]
Storage:
-
Store at -20°C for long-term stability.[1]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8]
-
Protect from moisture.[9]
Personal Protective Equipment (PPE)
| Protection Type | Specifications | Reference |
| Eye/Face Protection | Wear chemical safety goggles or glasses. | [3][8] |
| Skin Protection | Wear a lab coat and appropriate protective gloves. | [3][8] |
| Respiratory Protection | Use a dust respirator if ventilation is inadequate or if dust is generated. | [3][8] |
Accidental Release Measures
-
Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Clean the contaminated surface with water and dispose of according to local and regional authority requirements.[3]
-
Large Spills: Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allowing it to evacuate through the sanitary system, if permissible.[3]
-
General Precautions: Ensure adequate ventilation. Avoid dust formation. Keep people away from and upwind of the spill.[6] Do not let the product enter drains.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][8]
-
Unsuitable Extinguishing Media: Do not use a water jet.[3]
-
Specific Hazards: As with most organic solids, fire is possible at elevated temperatures. Fine dust dispersed in air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.[3]
-
Hazardous Combustion Products: Carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), and halogenated compounds.[3]
Experimental Protocols & Workflows
While specific experimental protocols for the safety assessment of this compound are not publicly available, the handling and use of this compound in a research setting should follow a stringent workflow to minimize exposure and ensure safety.
Logical Workflow for Safe Handling of this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
First Aid Response Signaling Pathway
This diagram outlines the decision-making process and actions to be taken in the event of an exposure to this compound.
Caption: First aid decision pathway for this compound exposure.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Antifungals - CAT N°: 31175 [bertin-bioreagent.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. carlroth.com [carlroth.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Miconazole Patient Drug Record | NIH [clinicalinfo.hiv.gov]
Methodological & Application
Application Note: Quantification of Miconazole in Human Plasma using Miconazole-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of miconazole (B906) in human plasma. The method utilizes a stable isotope-labeled internal standard, Miconazole-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for sensitive and selective detection.
Introduction
Miconazole is a broad-spectrum imidazole (B134444) antifungal agent used in the treatment of various fungal infections. Accurate quantification of miconazole in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol and performance data for a validated LC-MS/MS assay for miconazole in human plasma using this compound.
Experimental Protocols
Materials and Reagents
-
Miconazole (Reference Standard)
-
This compound (Internal Standard)[1]
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of miconazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile/water is added).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Miconazole | 415.0 | 159.0 | 100 | 30 |
| This compound | 420.0 | 164.0 | 100 | 30 |
Data Presentation
Method Validation Summary
The LC-MS/MS method was validated for linearity, limit of quantification, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal concentration |
| Precision at LLOQ | ≤ 20% RSD |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (% RSD) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (% RSD) (n=18) |
| Low | 3 | 98.7 | 4.5 | 101.2 | 5.8 |
| Medium | 50 | 102.1 | 3.1 | 100.5 | 4.2 |
| High | 800 | 99.5 | 2.8 | 99.8 | 3.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | 89.5 | 95.2 |
| Medium | 50 | 91.2 | 96.8 |
| High | 800 | 90.7 | 94.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of miconazole.
Miconazole Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Caption: Miconazole's mechanism of action via inhibition of ergosterol biosynthesis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of miconazole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This validated method is well-suited for a variety of research and clinical applications requiring the measurement of miconazole concentrations in biological matrices.
References
Application Note: Quantification of Miconazole in Human Plasma using Miconazole-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of miconazole in human plasma. The method utilizes a stable isotope-labeled internal standard, Miconazole-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for sensitive and selective detection.
Introduction
Miconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections. Accurate quantification of miconazole in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol and performance data for a validated LC-MS/MS assay for miconazole in human plasma using this compound.
Experimental Protocols
Materials and Reagents
-
Miconazole (Reference Standard)
-
This compound (Internal Standard)[1]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of miconazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile/water is added).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Miconazole | 415.0 | 159.0 | 100 | 30 |
| This compound | 420.0 | 164.0 | 100 | 30 |
Data Presentation
Method Validation Summary
The LC-MS/MS method was validated for linearity, limit of quantification, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal concentration |
| Precision at LLOQ | ≤ 20% RSD |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (% RSD) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (% RSD) (n=18) |
| Low | 3 | 98.7 | 4.5 | 101.2 | 5.8 |
| Medium | 50 | 102.1 | 3.1 | 100.5 | 4.2 |
| High | 800 | 99.5 | 2.8 | 99.8 | 3.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | 89.5 | 95.2 |
| Medium | 50 | 91.2 | 96.8 |
| High | 800 | 90.7 | 94.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of miconazole.
Miconazole Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Caption: Miconazole's mechanism of action via inhibition of ergosterol biosynthesis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of miconazole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This validated method is well-suited for a variety of research and clinical applications requiring the measurement of miconazole concentrations in biological matrices.
References
Application Note: Quantitative Analysis of Miconazole in Plasma by LC-MS/MS using Miconazole-d5 as an Internal Standard
Abstract
This application note presents a detailed and validated method for the quantitative analysis of the antifungal drug miconazole (B906) in plasma samples. The method utilizes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Miconazole-d5 as the stable isotope-labeled internal standard (IS).[1][2][3] Sample preparation is streamlined using a simple protein precipitation technique, ensuring high throughput and excellent recovery. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate and precise measurement of miconazole concentrations in a biological matrix.
Introduction
Miconazole is a widely used imidazole (B134444) antifungal agent effective against a broad spectrum of fungi.[1] Accurate quantification of miconazole in plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.[3] This document provides a comprehensive protocol for the bioanalysis of miconazole in plasma.
Experimental
Materials and Reagents
-
Miconazole (Reference Standard)
-
This compound (Internal Standard)[1]
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Water (LC-MS Grade)
-
Control Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Chromatographic and Mass Spectrometric Conditions
A summary of the LC-MS/MS instrument parameters is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, hold for 0.9 min |
| Total Run Time | 4.0 min |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring | Miconazole: m/z 417.1 → 160.9; this compound: m/z 422.1 → 160.9 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 20-40 eV |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of miconazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the miconazole stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the miconazole working standard solutions into blank plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
The sample preparation is based on a protein precipitation method.[4]
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.
Figure 1: Workflow for plasma sample preparation and LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.15 ng/mL to 250 ng/mL for miconazole in plasma. The coefficient of determination (r²) was consistently > 0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are presented in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | 0.45 | 4.8 | 6.4 | -1.25 |
| Medium | 90.0 | 3.9 | 4.1 | 0.88 |
| High | 200.0 | 3.0 | 3.5 | 1.68 |
Data synthesized from representative bioanalytical validation studies.[5]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Extraction Recovery (%) | 78.1 ± 3.8 | 82.2 ± 3.5 | 88.9 ± 6.5 |
| Matrix Effect (%) | 95.2 - 104.5 | 96.8 - 103.1 | 97.5 - 102.3 |
Recovery data adapted from a study on miconazole in rat plasma.[4] Matrix effect is presented as a typical acceptable range.
Signaling Pathway and Mechanism of Action
Miconazole's primary antifungal activity involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Figure 2: Mechanism of action of Miconazole.
Conclusion
This application note describes a robust, sensitive, and reliable LC-MS/MS method for the quantification of miconazole in plasma using this compound as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation.
References
Application Note: Quantitative Analysis of Miconazole in Plasma by LC-MS/MS using Miconazole-d5 as an Internal Standard
Abstract
This application note presents a detailed and validated method for the quantitative analysis of the antifungal drug miconazole in plasma samples. The method utilizes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Miconazole-d5 as the stable isotope-labeled internal standard (IS).[1][2][3] Sample preparation is streamlined using a simple protein precipitation technique, ensuring high throughput and excellent recovery. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate and precise measurement of miconazole concentrations in a biological matrix.
Introduction
Miconazole is a widely used imidazole antifungal agent effective against a broad spectrum of fungi.[1] Accurate quantification of miconazole in plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.[3] This document provides a comprehensive protocol for the bioanalysis of miconazole in plasma.
Experimental
Materials and Reagents
-
Miconazole (Reference Standard)
-
This compound (Internal Standard)[1]
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Control Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Chromatographic and Mass Spectrometric Conditions
A summary of the LC-MS/MS instrument parameters is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, hold for 0.9 min |
| Total Run Time | 4.0 min |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring | Miconazole: m/z 417.1 → 160.9; this compound: m/z 422.1 → 160.9 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 20-40 eV |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of miconazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the miconazole stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the miconazole working standard solutions into blank plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
The sample preparation is based on a protein precipitation method.[4]
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.
Figure 1: Workflow for plasma sample preparation and LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.15 ng/mL to 250 ng/mL for miconazole in plasma. The coefficient of determination (r²) was consistently > 0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are presented in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | 0.45 | 4.8 | 6.4 | -1.25 |
| Medium | 90.0 | 3.9 | 4.1 | 0.88 |
| High | 200.0 | 3.0 | 3.5 | 1.68 |
Data synthesized from representative bioanalytical validation studies.[5]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Extraction Recovery (%) | 78.1 ± 3.8 | 82.2 ± 3.5 | 88.9 ± 6.5 |
| Matrix Effect (%) | 95.2 - 104.5 | 96.8 - 103.1 | 97.5 - 102.3 |
Recovery data adapted from a study on miconazole in rat plasma.[4] Matrix effect is presented as a typical acceptable range.
Signaling Pathway and Mechanism of Action
Miconazole's primary antifungal activity involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Figure 2: Mechanism of action of Miconazole.
Conclusion
This application note describes a robust, sensitive, and reliable LC-MS/MS method for the quantification of miconazole in plasma using this compound as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Miconazole using Miconazole-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent used for the treatment of topical and systemic fungal infections. Therapeutic drug monitoring (TDM) of miconazole is crucial for optimizing treatment efficacy and minimizing dose-related toxicity, particularly in patients with severe infections or altered pharmacokinetics. This document provides a detailed protocol for the quantitative analysis of miconazole in human plasma or serum using a stable isotope-labeled internal standard, Miconazole-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Materials and Methods
This section outlines the necessary reagents, equipment, and a detailed experimental procedure for the therapeutic drug monitoring of miconazole.
Materials
| Material | Supplier | Grade |
| Miconazole | Sigma-Aldrich | Analytical Standard |
| This compound | Cayman Chemical | ≥98% deuterated forms |
| Acetonitrile (B52724) | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q or equivalent | Ultrapure |
| Human Plasma/Serum | BioIVT | Drug-Free |
| 1.5 mL Polypropylene (B1209903) Tubes | Eppendorf | --- |
| Centrifuge | Beckman Coulter | --- |
| HPLC/UPLC System | Waters, Agilent, or equivalent | --- |
| Tandem Mass Spectrometer | Sciex, Thermo Fisher, or equivalent | --- |
| C18 HPLC/UPLC Column | Waters, Phenomenex, or equivalent | e.g., 2.1 x 50 mm, 1.7 µm |
Experimental Protocol
A detailed step-by-step procedure for sample preparation and analysis is provided below.
1. Preparation of Stock and Working Solutions:
-
Miconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of miconazole in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare a series of miconazole working solutions for calibration curves and quality control (QC) samples by serially diluting the stock solution with methanol:water (1:1, v/v). Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in methanol.
2. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL polypropylene tubes for blank, calibration standards, QC samples, and patient samples.
-
Pipette 100 µL of the respective sample (blank plasma, spiked plasma for calibration and QCs, or patient plasma) into the labeled tubes.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Miconazole | 415.0 | 159.0 |
| Miconazole (Qualifier) | 415.0 | 69.0 |
| This compound (IS) | 421.0 | 161.0 |
Workflow Diagram
Signaling Pathway Diagram
Results and Discussion
The developed LC-MS/MS method provides a sensitive and selective approach for the quantification of miconazole in human plasma or serum. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | To cover expected clinical concentrations (e.g., 0.05 - 10 µg/mL) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Column degradation, mobile phase issue | Replace column, prepare fresh mobile phase |
| Low Signal Intensity | Instrument sensitivity, sample degradation | Tune mass spectrometer, check sample stability |
| High Background Noise | Contaminated mobile phase or system | Use fresh solvents, clean the system |
| Inconsistent Results | Inaccurate pipetting, inconsistent sample prep | Calibrate pipettes, ensure consistent procedure |
| No IS Signal | Forgot to add IS, IS degradation | Check protocol, use fresh IS solution |
Conclusion
This application note provides a detailed and robust protocol for the therapeutic drug monitoring of miconazole in human plasma or serum using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and accurate, making it suitable for clinical research and routine TDM to optimize patient care.
Application Notes and Protocols for Therapeutic Drug Monitoring of Miconazole using Miconazole-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole is a broad-spectrum imidazole antifungal agent used for the treatment of topical and systemic fungal infections. Therapeutic drug monitoring (TDM) of miconazole is crucial for optimizing treatment efficacy and minimizing dose-related toxicity, particularly in patients with severe infections or altered pharmacokinetics. This document provides a detailed protocol for the quantitative analysis of miconazole in human plasma or serum using a stable isotope-labeled internal standard, Miconazole-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Materials and Methods
This section outlines the necessary reagents, equipment, and a detailed experimental procedure for the therapeutic drug monitoring of miconazole.
Materials
| Material | Supplier | Grade |
| Miconazole | Sigma-Aldrich | Analytical Standard |
| This compound | Cayman Chemical | ≥98% deuterated forms |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q or equivalent | Ultrapure |
| Human Plasma/Serum | BioIVT | Drug-Free |
| 1.5 mL Polypropylene Tubes | Eppendorf | --- |
| Centrifuge | Beckman Coulter | --- |
| HPLC/UPLC System | Waters, Agilent, or equivalent | --- |
| Tandem Mass Spectrometer | Sciex, Thermo Fisher, or equivalent | --- |
| C18 HPLC/UPLC Column | Waters, Phenomenex, or equivalent | e.g., 2.1 x 50 mm, 1.7 µm |
Experimental Protocol
A detailed step-by-step procedure for sample preparation and analysis is provided below.
1. Preparation of Stock and Working Solutions:
-
Miconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of miconazole in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare a series of miconazole working solutions for calibration curves and quality control (QC) samples by serially diluting the stock solution with methanol:water (1:1, v/v). Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in methanol.
2. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL polypropylene tubes for blank, calibration standards, QC samples, and patient samples.
-
Pipette 100 µL of the respective sample (blank plasma, spiked plasma for calibration and QCs, or patient plasma) into the labeled tubes.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Miconazole | 415.0 | 159.0 |
| Miconazole (Qualifier) | 415.0 | 69.0 |
| This compound (IS) | 421.0 | 161.0 |
Workflow Diagram
Signaling Pathway Diagram
Results and Discussion
The developed LC-MS/MS method provides a sensitive and selective approach for the quantification of miconazole in human plasma or serum. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | To cover expected clinical concentrations (e.g., 0.05 - 10 µg/mL) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Column degradation, mobile phase issue | Replace column, prepare fresh mobile phase |
| Low Signal Intensity | Instrument sensitivity, sample degradation | Tune mass spectrometer, check sample stability |
| High Background Noise | Contaminated mobile phase or system | Use fresh solvents, clean the system |
| Inconsistent Results | Inaccurate pipetting, inconsistent sample prep | Calibrate pipettes, ensure consistent procedure |
| No IS Signal | Forgot to add IS, IS degradation | Check protocol, use fresh IS solution |
Conclusion
This application note provides a detailed and robust protocol for the therapeutic drug monitoring of miconazole in human plasma or serum using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and accurate, making it suitable for clinical research and routine TDM to optimize patient care.
Application Notes and Protocols for Miconazole-d5 Sample Preparation in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and preparation of Miconazole-d5 from human urine samples for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods offer a range of options from high-throughput and simple protein precipitation to more selective solid-phase and liquid-liquid extraction techniques.
Introduction
Miconazole (B906) is an imidazole (B134444) antifungal agent used in the treatment of fungal infections. The use of a deuterated internal standard, this compound, is crucial for accurate quantification in complex biological matrices like urine, as it compensates for variability during sample preparation and analysis. The choice of sample preparation technique depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. This note details three common techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Experimental Protocols
Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the determination of miconazole in urine and is recommended for high sensitivity and selectivity.[1]
Materials:
-
Urine sample
-
This compound internal standard (ISTD) solution (e.g., 500 ng/mL in methanol)
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (0.8 M, pH 7.4)
-
Formic acid
-
Water, HPLC grade
-
Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis® MCX, 30 mg, 1 mL)
Protocol:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Fortify the sample by adding 25 µL of the 500 ng/mL this compound internal standard solution.
-
Add 200 µL of 0.8 M phosphate buffer (pH 7.4) and 30 µL of β-glucuronidase.
-
Vortex the sample and incubate at 50°C for 1 hour to deconjugate glucuronidated metabolites.
-
Acidify the sample to a pH lower than 5 with formic acid.
-
Centrifuge the sample at 4000 x g for 2 minutes.
-
SPE Cartridge Conditioning:
-
Condition the Oasis® MCX cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
This is a general protocol that can be adapted for this compound from urine, based on methods for similar compounds. Optimization of the extraction solvent and pH may be required.
Materials:
-
Urine sample
-
This compound internal standard (ISTD) solution
-
Ammonium hydroxide or other base to adjust pH
-
Extraction solvent (e.g., a mixture of methylene (B1212753) chloride and hexane, or ethyl acetate)
-
Anhydrous sodium sulfate
Protocol:
-
Pipette 1 mL of urine into a glass extraction tube.
-
Add the this compound internal standard.
-
Adjust the pH of the urine sample to > 9 with ammonium hydroxide.
-
Add 5 mL of the extraction solvent (e.g., 15% methylene chloride in hexane).
-
Vortex or mechanically shake the tube for 10-15 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh aliquot of extraction solvent for improved recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for analysis.
References
Application Notes and Protocols for Miconazole-d5 Sample Preparation in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and preparation of Miconazole-d5 from human urine samples for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods offer a range of options from high-throughput and simple protein precipitation to more selective solid-phase and liquid-liquid extraction techniques.
Introduction
Miconazole is an imidazole antifungal agent used in the treatment of fungal infections. The use of a deuterated internal standard, this compound, is crucial for accurate quantification in complex biological matrices like urine, as it compensates for variability during sample preparation and analysis. The choice of sample preparation technique depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. This note details three common techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Experimental Protocols
Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the determination of miconazole in urine and is recommended for high sensitivity and selectivity.[1]
Materials:
-
Urine sample
-
This compound internal standard (ISTD) solution (e.g., 500 ng/mL in methanol)
-
β-glucuronidase from E. coli
-
Phosphate buffer (0.8 M, pH 7.4)
-
Formic acid
-
Methanol
-
Water, HPLC grade
-
Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis® MCX, 30 mg, 1 mL)
Protocol:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Fortify the sample by adding 25 µL of the 500 ng/mL this compound internal standard solution.
-
Add 200 µL of 0.8 M phosphate buffer (pH 7.4) and 30 µL of β-glucuronidase.
-
Vortex the sample and incubate at 50°C for 1 hour to deconjugate glucuronidated metabolites.
-
Acidify the sample to a pH lower than 5 with formic acid.
-
Centrifuge the sample at 4000 x g for 2 minutes.
-
SPE Cartridge Conditioning:
-
Condition the Oasis® MCX cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
This is a general protocol that can be adapted for this compound from urine, based on methods for similar compounds. Optimization of the extraction solvent and pH may be required.
Materials:
-
Urine sample
-
This compound internal standard (ISTD) solution
-
Ammonium hydroxide or other base to adjust pH
-
Extraction solvent (e.g., a mixture of methylene chloride and hexane, or ethyl acetate)
-
Anhydrous sodium sulfate
Protocol:
-
Pipette 1 mL of urine into a glass extraction tube.
-
Add the this compound internal standard.
-
Adjust the pH of the urine sample to > 9 with ammonium hydroxide.
-
Add 5 mL of the extraction solvent (e.g., 15% methylene chloride in hexane).
-
Vortex or mechanically shake the tube for 10-15 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh aliquot of extraction solvent for improved recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for analysis.
References
Application Note & Protocol: Development of a Validated Bioanalytical Method for Miconazole Quantification in Human Plasma using Miconazole-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent used for the treatment of topical and systemic fungal infections. Accurate quantification of miconazole in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document details a robust and validated bioanalytical method for the determination of miconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Miconazole-d5, to ensure high accuracy and precision. The validation of this method has been performed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5]
Method Overview
This bioanalytical method involves the extraction of miconazole and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separation of the analytes is achieved using reverse-phase high-performance liquid chromatography (HPLC) followed by detection and quantification using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
Experimental Workflow
Caption: Overall workflow of the bioanalytical method.
Experimental Protocols
Materials and Reagents
-
Miconazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl 100 Å, 100 x 4.6 mm or equivalent[6]
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the miconazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 3: Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Miconazole: m/z 417.1 → 160.9[7][8] this compound: m/z 422.1 → 160.9 |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation
The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing six different batches of blank human plasma to check for interferences at the retention times of miconazole and this compound. No significant interfering peaks were observed.
Linearity and Range
The linearity of the method was determined by analyzing calibration curves prepared in duplicate on three different days. The calibration curve was constructed by plotting the peak area ratio of miconazole to this compound against the nominal concentration of miconazole.
Table 4: Calibration Curve Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting Factor | 1/x² |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 5: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.8 |
| LQC | 3 | 5.1 | 1.2 | 6.5 | 2.1 |
| MQC | 50 | 3.9 | -0.8 | 4.8 | -0.5 |
| HQC | 800 | 3.2 | 0.5 | 4.1 | 1.3 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at LQC, MQC, and HQC levels.
Table 6: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 92.5 | 98.2 |
| MQC | 94.1 | 97.5 |
| HQC | 93.7 | 99.1 |
Stability
The stability of miconazole in human plasma was assessed under various storage and handling conditions.
Table 7: Stability Summary
| Stability Condition | Duration | Result |
| Bench-top Stability (Room Temp.) | 6 hours | Stable |
| Freeze-Thaw Stability | 3 cycles | Stable |
| Long-term Stability (-80°C) | 90 days | Stable |
| Post-preparative Stability (Autosampler) | 24 hours | Stable |
Logical Relationships in Method Validation
Caption: Interdependencies of bioanalytical method validation parameters.
Conclusion
This application note describes a sensitive, selective, accurate, and precise LC-MS/MS method for the quantification of miconazole in human plasma using this compound as an internal standard. The method has been successfully validated according to current regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies. The simple protein precipitation extraction procedure allows for a high-throughput analysis of samples.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Note & Protocol: Development of a Validated Bioanalytical Method for Miconazole Quantification in Human Plasma using Miconazole-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole is a broad-spectrum imidazole antifungal agent used for the treatment of topical and systemic fungal infections. Accurate quantification of miconazole in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document details a robust and validated bioanalytical method for the determination of miconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Miconazole-d5, to ensure high accuracy and precision. The validation of this method has been performed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5]
Method Overview
This bioanalytical method involves the extraction of miconazole and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separation of the analytes is achieved using reverse-phase high-performance liquid chromatography (HPLC) followed by detection and quantification using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
Experimental Workflow
Caption: Overall workflow of the bioanalytical method.
Experimental Protocols
Materials and Reagents
-
Miconazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl 100 Å, 100 x 4.6 mm or equivalent[6]
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the miconazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 3: Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Miconazole: m/z 417.1 → 160.9[7][8] this compound: m/z 422.1 → 160.9 |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation
The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing six different batches of blank human plasma to check for interferences at the retention times of miconazole and this compound. No significant interfering peaks were observed.
Linearity and Range
The linearity of the method was determined by analyzing calibration curves prepared in duplicate on three different days. The calibration curve was constructed by plotting the peak area ratio of miconazole to this compound against the nominal concentration of miconazole.
Table 4: Calibration Curve Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting Factor | 1/x² |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 5: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.8 |
| LQC | 3 | 5.1 | 1.2 | 6.5 | 2.1 |
| MQC | 50 | 3.9 | -0.8 | 4.8 | -0.5 |
| HQC | 800 | 3.2 | 0.5 | 4.1 | 1.3 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at LQC, MQC, and HQC levels.
Table 6: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 92.5 | 98.2 |
| MQC | 94.1 | 97.5 |
| HQC | 93.7 | 99.1 |
Stability
The stability of miconazole in human plasma was assessed under various storage and handling conditions.
Table 7: Stability Summary
| Stability Condition | Duration | Result |
| Bench-top Stability (Room Temp.) | 6 hours | Stable |
| Freeze-Thaw Stability | 3 cycles | Stable |
| Long-term Stability (-80°C) | 90 days | Stable |
| Post-preparative Stability (Autosampler) | 24 hours | Stable |
Logical Relationships in Method Validation
Caption: Interdependencies of bioanalytical method validation parameters.
Conclusion
This application note describes a sensitive, selective, accurate, and precise LC-MS/MS method for the quantification of miconazole in human plasma using this compound as an internal standard. The method has been successfully validated according to current regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies. The simple protein precipitation extraction procedure allows for a high-throughput analysis of samples.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Miconazole-d5 in Pharmacokinetic and Bioavailability Studies of Miconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent used in the treatment of various fungal infections. Accurate and precise quantification of miconazole in biological matrices is crucial for pharmacokinetic (PK) and bioavailability studies, which are essential for optimizing dosage regimens and evaluating new formulations. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium-labeled this compound co-elutes with the unlabeled miconazole, but is distinguishable by its higher mass, allowing for correction of variability in sample preparation and instrument response.[1] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and bioavailability studies of miconazole.
Data Presentation: Pharmacokinetic Parameters of Miconazole Formulations
The following tables summarize the pharmacokinetic parameters of miconazole from various studies, illustrating the differences in absorption, distribution, metabolism, and excretion (ADME) profiles across different formulations and routes of administration.
Table 1: Pharmacokinetics of Oral Miconazole Formulations in Saliva (Healthy Volunteers) [2][3]
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC(0-24h) (µg·h/mL) |
| Bioadhesive Tablet | 50 mg | 8.8 | 7.0 (median) | 38.6 |
| Bioadhesive Tablet | 100 mg | 19.4 | 7.0 (median) | 76.0 |
| Oral Gel | 125 mg (x3) | 1.1 (mean of peaks) | 0.5 (after each dose) | ~2.04 (estimated) |
| ORAVIG® Buccal Tablet | 50 mg | 15.0 | 7.0 | 55.23 |
| Oral Disintegrating Tablet | Not Specified | Not Specified | 1.0 | Not Specified |
Table 2: Pharmacokinetics of Miconazole in Plasma/Serum (Healthy Volunteers)
| Formulation | Dose | Route | Cmax | Tmax (h) | AUC |
| Oral Tablet | 50 mg | Oral | 15.1 ± 16.2 µg/mL | 7.0 (median) | 55.2 ± 35.1 µg·h/mL (0-24h)[4] |
| Intravenous Infusion | 600 mg | IV | 6.26 mg/L | 1.0 | 19.13 mg·h/L[5] |
| Vaginal Ovule | 1200 mg | Vaginal | 10.7 ng/mL | 18.4 | 338 ng·h/mL (0-48h)[6] |
| Vaginal Cream (New Base) | 200 mg (4%) | Vaginal | 9.48 µg/L (single dose) | 12.29 | 136.04 µg·h/L (single dose) |
| Vaginal Cream (New Base) | 200 mg (4%) | Vaginal | 12.68 µg/L (multi-dose) | 12.57 | 365.64 µg·h/L (multi-dose) |
| Vaginal Cream (Marketed) | 100 mg (2%) | Vaginal | 1.99 µg/L (single dose) | 12.29 | 32.09 µg·h/L (single dose) |
| Vaginal Cream (Marketed) | 100 mg (2%) | Vaginal | 2.54 µg/L (multi-dose) | 10.29 | 82.76 µg·h/L (multi-dose) |
Table 3: Dermal Bioavailability of Topical Miconazole Formulations in Stratum Corneum [7]
| Formulation | Concentration | Cmax (µg/cm²) | Tmax (h) | AUC(0-t) (µg·h/cm²) | T½ (h) |
| Miconazole Nitrate (B79036) Cream | 2% | 1.82 | 0.75 | 31.2 | 9.5 |
| Miconazole Base in Polymer Vehicle | 1.738% | 6.53 | 1.4 | 109.4 | 22.5 |
Experimental Protocols
Protocol for Quantitative Analysis of Miconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical method for the validation and application of an LC-MS/MS assay for the quantification of miconazole in human plasma.
1.1. Materials and Reagents
-
Miconazole (Reference Standard)
-
This compound (Internal Standard)[1]
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
1.2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the miconazole stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.
1.3. Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with the appropriate miconazole working standard solutions to prepare a calibration curve ranging from 1 to 1000 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
1.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
1.5. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Miconazole: e.g., m/z 415.0 → 159.0
-
This compound: e.g., m/z 420.0 → 164.0
-
-
Data Analysis: Integrate the peak areas of miconazole and this compound. Calculate the peak area ratio (miconazole/Miconazole-d5). Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of miconazole in QC and study samples from the calibration curve.
1.6. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Caption: Workflow for the quantitative analysis of miconazole in plasma.
Caption: Overall workflow for a miconazole pharmacokinetic study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of miconazole in serum and exudate of pelvic retroperitoneal space after radical hysterectomy and pelvic lymphadenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability study of a 1200 mg miconazole nitrate vaginal ovule in healthy female adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biodevcorp.com [biodevcorp.com]
Application Notes and Protocols for Miconazole-d5 in Pharmacokinetic and Bioavailability Studies of Miconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections. Accurate and precise quantification of miconazole in biological matrices is crucial for pharmacokinetic (PK) and bioavailability studies, which are essential for optimizing dosage regimens and evaluating new formulations. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium-labeled this compound co-elutes with the unlabeled miconazole, but is distinguishable by its higher mass, allowing for correction of variability in sample preparation and instrument response.[1] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and bioavailability studies of miconazole.
Data Presentation: Pharmacokinetic Parameters of Miconazole Formulations
The following tables summarize the pharmacokinetic parameters of miconazole from various studies, illustrating the differences in absorption, distribution, metabolism, and excretion (ADME) profiles across different formulations and routes of administration.
Table 1: Pharmacokinetics of Oral Miconazole Formulations in Saliva (Healthy Volunteers) [2][3]
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC(0-24h) (µg·h/mL) |
| Bioadhesive Tablet | 50 mg | 8.8 | 7.0 (median) | 38.6 |
| Bioadhesive Tablet | 100 mg | 19.4 | 7.0 (median) | 76.0 |
| Oral Gel | 125 mg (x3) | 1.1 (mean of peaks) | 0.5 (after each dose) | ~2.04 (estimated) |
| ORAVIG® Buccal Tablet | 50 mg | 15.0 | 7.0 | 55.23 |
| Oral Disintegrating Tablet | Not Specified | Not Specified | 1.0 | Not Specified |
Table 2: Pharmacokinetics of Miconazole in Plasma/Serum (Healthy Volunteers)
| Formulation | Dose | Route | Cmax | Tmax (h) | AUC |
| Oral Tablet | 50 mg | Oral | 15.1 ± 16.2 µg/mL | 7.0 (median) | 55.2 ± 35.1 µg·h/mL (0-24h)[4] |
| Intravenous Infusion | 600 mg | IV | 6.26 mg/L | 1.0 | 19.13 mg·h/L[5] |
| Vaginal Ovule | 1200 mg | Vaginal | 10.7 ng/mL | 18.4 | 338 ng·h/mL (0-48h)[6] |
| Vaginal Cream (New Base) | 200 mg (4%) | Vaginal | 9.48 µg/L (single dose) | 12.29 | 136.04 µg·h/L (single dose) |
| Vaginal Cream (New Base) | 200 mg (4%) | Vaginal | 12.68 µg/L (multi-dose) | 12.57 | 365.64 µg·h/L (multi-dose) |
| Vaginal Cream (Marketed) | 100 mg (2%) | Vaginal | 1.99 µg/L (single dose) | 12.29 | 32.09 µg·h/L (single dose) |
| Vaginal Cream (Marketed) | 100 mg (2%) | Vaginal | 2.54 µg/L (multi-dose) | 10.29 | 82.76 µg·h/L (multi-dose) |
Table 3: Dermal Bioavailability of Topical Miconazole Formulations in Stratum Corneum [7]
| Formulation | Concentration | Cmax (µg/cm²) | Tmax (h) | AUC(0-t) (µg·h/cm²) | T½ (h) |
| Miconazole Nitrate Cream | 2% | 1.82 | 0.75 | 31.2 | 9.5 |
| Miconazole Base in Polymer Vehicle | 1.738% | 6.53 | 1.4 | 109.4 | 22.5 |
Experimental Protocols
Protocol for Quantitative Analysis of Miconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical method for the validation and application of an LC-MS/MS assay for the quantification of miconazole in human plasma.
1.1. Materials and Reagents
-
Miconazole (Reference Standard)
-
This compound (Internal Standard)[1]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
1.2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the miconazole stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.
1.3. Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with the appropriate miconazole working standard solutions to prepare a calibration curve ranging from 1 to 1000 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
1.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
1.5. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Miconazole: e.g., m/z 415.0 → 159.0
-
This compound: e.g., m/z 420.0 → 164.0
-
-
Data Analysis: Integrate the peak areas of miconazole and this compound. Calculate the peak area ratio (miconazole/Miconazole-d5). Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of miconazole in QC and study samples from the calibration curve.
1.6. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Caption: Workflow for the quantitative analysis of miconazole in plasma.
Caption: Overall workflow for a miconazole pharmacokinetic study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of miconazole in serum and exudate of pelvic retroperitoneal space after radical hysterectomy and pelvic lymphadenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability study of a 1200 mg miconazole nitrate vaginal ovule in healthy female adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biodevcorp.com [biodevcorp.com]
Application Notes and Protocols: Miconazole-d5 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole (B906) is an imidazole (B134444) antifungal agent that is also encountered in forensic toxicology casework. Accurate and robust analytical methods are crucial for the determination of miconazole in biological matrices to support criminal investigations, including cases of drug-facilitated crimes or poisonings. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the forensic toxicology screening of miconazole.
Quantitative Data
The following table summarizes typical validation parameters for the quantitative analysis of miconazole in biological matrices using this compound as an internal standard with LC-MS/MS. The data presented is a composite from various studies and serves as a guideline for method development and validation.
| Parameter | Typical Value/Range | Matrix | Notes |
| Linearity Range | 1 - 1000 ng/mL | Whole Blood, Plasma | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | Whole Blood, Plasma | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1 ng/mL | Whole Blood, Plasma | Signal-to-noise ratio ≥ 10; precision and accuracy within acceptable limits |
| Intra-day Precision (%RSD) | < 15% | Whole Blood, Plasma | At low, medium, and high QC levels |
| Inter-day Precision (%RSD) | < 15% | Whole Blood, Plasma | At low, medium, and high QC levels |
| Accuracy (% Recovery) | 85 - 115% | Whole Blood, Plasma | At low, medium, and high QC levels |
| Extraction Recovery | > 80% | Whole Blood, Plasma | Consistent across the calibration range |
| Matrix Effect | Minimal | Whole Blood, Plasma | Assessed by post-extraction addition |
Experimental Protocols
Sample Preparation: Protein Precipitation for Whole Blood
This protocol is a general procedure for the extraction of miconazole from whole blood samples. It is recommended to optimize the protocol for specific laboratory conditions and instrumentation.
Materials:
-
Whole blood samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Methanol (MeOH)
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of whole blood sample into a centrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each sample, calibrator, and control.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 10 seconds and transfer to an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy (CE) and other parameters: Optimize for the specific instrument used.
Visualizations
Miconazole Metabolism Pathway
The metabolic fate of miconazole in the liver primarily involves oxidation. The following diagram illustrates the key biotransformation pathways.
Caption: Hepatic metabolism of Miconazole.
Experimental Workflow for Miconazole Screening
This diagram outlines the logical steps from sample receipt to final data analysis in a typical forensic toxicology workflow for miconazole screening.
Caption: Forensic toxicology workflow for Miconazole analysis.
References
Application Notes and Protocols: Miconazole-d5 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole is an imidazole antifungal agent that is also encountered in forensic toxicology casework. Accurate and robust analytical methods are crucial for the determination of miconazole in biological matrices to support criminal investigations, including cases of drug-facilitated crimes or poisonings. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the forensic toxicology screening of miconazole.
Quantitative Data
The following table summarizes typical validation parameters for the quantitative analysis of miconazole in biological matrices using this compound as an internal standard with LC-MS/MS. The data presented is a composite from various studies and serves as a guideline for method development and validation.
| Parameter | Typical Value/Range | Matrix | Notes |
| Linearity Range | 1 - 1000 ng/mL | Whole Blood, Plasma | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | Whole Blood, Plasma | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1 ng/mL | Whole Blood, Plasma | Signal-to-noise ratio ≥ 10; precision and accuracy within acceptable limits |
| Intra-day Precision (%RSD) | < 15% | Whole Blood, Plasma | At low, medium, and high QC levels |
| Inter-day Precision (%RSD) | < 15% | Whole Blood, Plasma | At low, medium, and high QC levels |
| Accuracy (% Recovery) | 85 - 115% | Whole Blood, Plasma | At low, medium, and high QC levels |
| Extraction Recovery | > 80% | Whole Blood, Plasma | Consistent across the calibration range |
| Matrix Effect | Minimal | Whole Blood, Plasma | Assessed by post-extraction addition |
Experimental Protocols
Sample Preparation: Protein Precipitation for Whole Blood
This protocol is a general procedure for the extraction of miconazole from whole blood samples. It is recommended to optimize the protocol for specific laboratory conditions and instrumentation.
Materials:
-
Whole blood samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
-
LC-MS vials
Procedure:
-
Pipette 100 µL of whole blood sample into a centrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each sample, calibrator, and control.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 10 seconds and transfer to an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy (CE) and other parameters: Optimize for the specific instrument used.
Visualizations
Miconazole Metabolism Pathway
The metabolic fate of miconazole in the liver primarily involves oxidation. The following diagram illustrates the key biotransformation pathways.
Caption: Hepatic metabolism of Miconazole.
Experimental Workflow for Miconazole Screening
This diagram outlines the logical steps from sample receipt to final data analysis in a typical forensic toxicology workflow for miconazole screening.
Caption: Forensic toxicology workflow for Miconazole analysis.
References
Miconazole-d5 in the Investigation of Antifungal Drug Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of Miconazole-d5 in studies of antifungal drug interactions. This compound, a deuterated form of the broad-spectrum antifungal agent miconazole (B906), serves as a critical internal standard for the accurate quantification of miconazole in complex biological matrices using mass spectrometry. Its application is pivotal in pharmacokinetic and drug-drug interaction studies, particularly in evaluating miconazole's potent inhibitory effects on cytochrome P450 (CYP) enzymes and its synergistic potential with other antimicrobial agents.
Application Notes
Miconazole is an imidazole (B134444) antifungal agent that inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] This disruption of the fungal cell membrane leads to its antifungal effect. Beyond its primary mechanism, miconazole is a well-documented inhibitor of several human cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs.[2][3] This inhibitory action is a major cause of drug-drug interactions (DDIs).[4]
The use of a stable isotope-labeled internal standard like this compound is essential for precise quantification in liquid chromatography-mass spectrometry (LC-MS) based assays.[5][6] this compound has a molecular weight that is 5 Daltons higher than miconazole due to the replacement of five hydrogen atoms with deuterium. This mass difference allows for its clear differentiation from the unlabeled drug in a mass spectrometer, while its chemical and physical properties are nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.[6]
The primary applications of this compound in antifungal drug interaction studies include:
-
Internal Standard in Pharmacokinetic Studies: To accurately determine the concentration of miconazole in biological samples (e.g., plasma, serum, tissue homogenates) during studies evaluating its absorption, distribution, metabolism, and excretion (ADME) in the presence of other drugs.
-
Quantification in CYP450 Inhibition Assays: To precisely measure the concentration of miconazole in in vitro assays designed to determine its inhibitory potency (e.g., IC50, Ki) against various CYP isoforms.[2][7]
-
Reference Standard in Synergy Testing: While not directly used in the synergy assay itself, this compound is crucial for the accurate preparation of standard curves and quality control samples for LC-MS/MS analysis in studies that may correlate synergistic effects with drug concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data related to miconazole's antifungal activity and its interaction with other drugs and metabolic enzymes.
Table 1: Minimum Inhibitory Concentrations (MICs) of Miconazole Against Various Fungal Species
| Fungal Species | Miconazole MIC (µg/mL) | Reference |
| Candida albicans | <0.1 - 10 | [6] |
| Candida parapsilosis | <0.1 - 10 | [6] |
| Candida tropicalis | <0.1 - 10 | [6] |
| Candida krusei | 1 | [8] |
| Cryptococcus neoformans | <0.1 - 10 | [6] |
| Aspergillus fumigatus | <0.1 - 10 | [6] |
| Trichophyton species | <0.1 - 10 | [6] |
Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Miconazole
| CYP450 Isoform | IC50 (µM) | Ki (µM) | Reference |
| CYP1A2 | 2.90 | 0.4 (Sulconazole) | [8] |
| CYP2B6 | - | 0.05 | [3] |
| CYP2C9 | 2.0 | - | [7] |
| CYP2C19 | 0.33 | 0.05 | [3][7] |
| CYP2D6 | 6.46 | 0.70 | [8] |
| CYP2E1 | - | - | |
| CYP3A4 | - | 0.03 | [3] |
Note: Some Ki values are for similar imidazole antifungals and are provided for context where specific miconazole data was not available in the search results.
Experimental Protocols
Protocol 1: In Vitro Antifungal Synergy Testing (Checkerboard Assay)
This protocol describes a method to assess the synergistic, additive, indifferent, or antagonistic interaction between miconazole and another antimicrobial agent against a specific fungal isolate.
1. Materials:
-
Miconazole (analytical grade)
-
Second antimicrobial agent
-
Fungal isolate
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Spectrophotometer (for reading absorbance)
-
This compound (for analytical validation if LC-MS is used)
2. Procedure:
-
Prepare Drug Dilutions: Prepare stock solutions of miconazole and the second agent in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions for each drug in RPMI-1640 medium.
-
Plate Setup:
-
Add 50 µL of RPMI-1640 medium to each well of a 96-well plate.
-
Add 50 µL of the miconazole dilutions horizontally across the plate (e.g., columns 1-10).
-
Add 50 µL of the second agent's dilutions vertically down the plate (e.g., rows A-G).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone (column 11 and row H) and a drug-free growth control.
-
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar (B569324) plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, which can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis (Fractional Inhibitory Concentration Index - FICI):
-
FIC of Miconazole = (MIC of Miconazole in combination) / (MIC of Miconazole alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Miconazole + FIC of Agent B
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Protocol 2: In Vitro CYP450 Inhibition Assay with LC-MS/MS Quantification
This protocol describes how to determine the IC50 value of miconazole for a specific CYP450 isoform using human liver microsomes, with quantification of a probe substrate's metabolite by LC-MS/MS, utilizing this compound as an internal standard for miconazole if its concentration is also being monitored.
1. Materials:
-
Miconazole
-
This compound
-
Human Liver Microsomes (HLMs)
-
Specific CYP450 probe substrate (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of miconazole in a suitable solvent (e.g., methanol (B129727) or DMSO). Create serial dilutions to cover a range of concentrations (e.g., 0.01 to 100 µM).
-
Prepare a stock solution of the probe substrate.
-
Prepare a working solution of this compound in the quenching solution (e.g., 100 ng/mL in ACN with 0.1% formic acid).
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs, and the miconazole dilution (or vehicle control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the probe substrate and mix.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding ice-cold ACN containing this compound (as the internal standard if measuring miconazole) and an internal standard for the probe metabolite.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to separate and quantify the probe substrate's metabolite.
-
The use of this compound is as an internal standard for the quantification of miconazole itself, should that be an objective of the study (e.g., to confirm miconazole concentrations).
-
Monitor the specific mass transitions (parent ion -> fragment ion) for the metabolite and its internal standard.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of each miconazole concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the miconazole concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway
The primary mechanism of action of miconazole and its relevance to drug interactions through CYP450 inhibition is depicted below.
References
- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. This compound - Antifungals - CAT N°: 31175 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro activities of miconazole, miconazole nitrate, and ketoconazole alone and combined with rifampin against Candida spp. and Torulopsis glabrata recovered from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Miconazole-d5 in the Investigation of Antifungal Drug Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of Miconazole-d5 in studies of antifungal drug interactions. This compound, a deuterated form of the broad-spectrum antifungal agent miconazole, serves as a critical internal standard for the accurate quantification of miconazole in complex biological matrices using mass spectrometry. Its application is pivotal in pharmacokinetic and drug-drug interaction studies, particularly in evaluating miconazole's potent inhibitory effects on cytochrome P450 (CYP) enzymes and its synergistic potential with other antimicrobial agents.
Application Notes
Miconazole is an imidazole antifungal agent that inhibits the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] This disruption of the fungal cell membrane leads to its antifungal effect. Beyond its primary mechanism, miconazole is a well-documented inhibitor of several human cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs.[2][3] This inhibitory action is a major cause of drug-drug interactions (DDIs).[4]
The use of a stable isotope-labeled internal standard like this compound is essential for precise quantification in liquid chromatography-mass spectrometry (LC-MS) based assays.[5][6] this compound has a molecular weight that is 5 Daltons higher than miconazole due to the replacement of five hydrogen atoms with deuterium. This mass difference allows for its clear differentiation from the unlabeled drug in a mass spectrometer, while its chemical and physical properties are nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.[6]
The primary applications of this compound in antifungal drug interaction studies include:
-
Internal Standard in Pharmacokinetic Studies: To accurately determine the concentration of miconazole in biological samples (e.g., plasma, serum, tissue homogenates) during studies evaluating its absorption, distribution, metabolism, and excretion (ADME) in the presence of other drugs.
-
Quantification in CYP450 Inhibition Assays: To precisely measure the concentration of miconazole in in vitro assays designed to determine its inhibitory potency (e.g., IC50, Ki) against various CYP isoforms.[2][7]
-
Reference Standard in Synergy Testing: While not directly used in the synergy assay itself, this compound is crucial for the accurate preparation of standard curves and quality control samples for LC-MS/MS analysis in studies that may correlate synergistic effects with drug concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data related to miconazole's antifungal activity and its interaction with other drugs and metabolic enzymes.
Table 1: Minimum Inhibitory Concentrations (MICs) of Miconazole Against Various Fungal Species
| Fungal Species | Miconazole MIC (µg/mL) | Reference |
| Candida albicans | <0.1 - 10 | [6] |
| Candida parapsilosis | <0.1 - 10 | [6] |
| Candida tropicalis | <0.1 - 10 | [6] |
| Candida krusei | 1 | [8] |
| Cryptococcus neoformans | <0.1 - 10 | [6] |
| Aspergillus fumigatus | <0.1 - 10 | [6] |
| Trichophyton species | <0.1 - 10 | [6] |
Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Miconazole
| CYP450 Isoform | IC50 (µM) | Ki (µM) | Reference |
| CYP1A2 | 2.90 | 0.4 (Sulconazole) | [8] |
| CYP2B6 | - | 0.05 | [3] |
| CYP2C9 | 2.0 | - | [7] |
| CYP2C19 | 0.33 | 0.05 | [3][7] |
| CYP2D6 | 6.46 | 0.70 | [8] |
| CYP2E1 | - | - | |
| CYP3A4 | - | 0.03 | [3] |
Note: Some Ki values are for similar imidazole antifungals and are provided for context where specific miconazole data was not available in the search results.
Experimental Protocols
Protocol 1: In Vitro Antifungal Synergy Testing (Checkerboard Assay)
This protocol describes a method to assess the synergistic, additive, indifferent, or antagonistic interaction between miconazole and another antimicrobial agent against a specific fungal isolate.
1. Materials:
-
Miconazole (analytical grade)
-
Second antimicrobial agent
-
Fungal isolate
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Spectrophotometer (for reading absorbance)
-
This compound (for analytical validation if LC-MS is used)
2. Procedure:
-
Prepare Drug Dilutions: Prepare stock solutions of miconazole and the second agent in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions for each drug in RPMI-1640 medium.
-
Plate Setup:
-
Add 50 µL of RPMI-1640 medium to each well of a 96-well plate.
-
Add 50 µL of the miconazole dilutions horizontally across the plate (e.g., columns 1-10).
-
Add 50 µL of the second agent's dilutions vertically down the plate (e.g., rows A-G).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone (column 11 and row H) and a drug-free growth control.
-
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, which can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis (Fractional Inhibitory Concentration Index - FICI):
-
FIC of Miconazole = (MIC of Miconazole in combination) / (MIC of Miconazole alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Miconazole + FIC of Agent B
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Protocol 2: In Vitro CYP450 Inhibition Assay with LC-MS/MS Quantification
This protocol describes how to determine the IC50 value of miconazole for a specific CYP450 isoform using human liver microsomes, with quantification of a probe substrate's metabolite by LC-MS/MS, utilizing this compound as an internal standard for miconazole if its concentration is also being monitored.
1. Materials:
-
Miconazole
-
This compound
-
Human Liver Microsomes (HLMs)
-
Specific CYP450 probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of miconazole in a suitable solvent (e.g., methanol or DMSO). Create serial dilutions to cover a range of concentrations (e.g., 0.01 to 100 µM).
-
Prepare a stock solution of the probe substrate.
-
Prepare a working solution of this compound in the quenching solution (e.g., 100 ng/mL in ACN with 0.1% formic acid).
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs, and the miconazole dilution (or vehicle control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the probe substrate and mix.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding ice-cold ACN containing this compound (as the internal standard if measuring miconazole) and an internal standard for the probe metabolite.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to separate and quantify the probe substrate's metabolite.
-
The use of this compound is as an internal standard for the quantification of miconazole itself, should that be an objective of the study (e.g., to confirm miconazole concentrations).
-
Monitor the specific mass transitions (parent ion -> fragment ion) for the metabolite and its internal standard.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of each miconazole concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the miconazole concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway
The primary mechanism of action of miconazole and its relevance to drug interactions through CYP450 inhibition is depicted below.
References
- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. This compound - Antifungals - CAT N°: 31175 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro activities of miconazole, miconazole nitrate, and ketoconazole alone and combined with rifampin against Candida spp. and Torulopsis glabrata recovered from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays for Antifungal Discovery and Quantification Using Miconazole and Miconazole-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent widely used to treat infections caused by yeasts and dermatophytes.[1][2] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p).[3][4] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][3] By inhibiting this enzyme, Miconazole disrupts ergosterol production, leading to the accumulation of toxic methylated sterols, which increases fungal cell membrane permeability and ultimately results in cell death.[1][3] Secondary mechanisms also contribute to its efficacy, including the induction of reactive oxygen species (ROS).[4][5]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. In the context of Miconazole, HTS can be employed to identify novel antifungal agents, find compounds that work synergistically with Miconazole, or study resistance mechanisms.
This document provides detailed protocols for two primary HTS applications involving Miconazole. It also clarifies the critical role of Miconazole-d5 , a deuterated analog, not as a primary screening agent, but as an indispensable internal standard for accurate and precise quantification of Miconazole in post-screening analyses using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]
Application 1: High-Throughput Antifungal Susceptibility Screening
This protocol describes a cell-based HTS assay to identify compounds with antifungal activity or those that potentiate the activity of Miconazole against a pathogenic yeast, such as Candida albicans. The method is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for use in a 384-well format suitable for HTS.[7][8]
Experimental Protocol: Broth Microdilution HTS Assay
-
Fungal Inoculum Preparation:
-
Streak Candida albicans (e.g., strain SC5314) on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the cell suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density for the assay.
-
-
Plate Preparation and Compound Dispensing:
-
Using an automated liquid handler, dispense 25 µL of the prepared fungal inoculum into each well of a sterile 384-well microtiter plate.
-
For primary screening, add test compounds from a library to a final concentration of 10-20 µM. For synergy screening, add a sub-inhibitory concentration of Miconazole (e.g., its IC20) to all wells before adding the library compounds.
-
Controls:
-
Negative Control (Maximal Growth): Wells containing fungal inoculum and DMSO (vehicle control).
-
Positive Control (No Growth): Wells containing fungal inoculum and a high concentration of a known antifungal like Amphotericin B or Miconazole (e.g., 16 µg/mL).
-
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 35°C for 24-48 hours without shaking.
-
-
Readout (Viability Assessment):
-
Add 5 µL of a resazurin-based viability reagent to each well.
-
Incubate for an additional 2-4 hours at 35°C.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader. A decrease in fluorescence indicates inhibition of fungal growth.
-
-
Data Analysis and Quality Control:
HTS Antifungal Susceptibility Workflow
Caption: Workflow for a high-throughput antifungal susceptibility screen.
Data Presentation: HTS Assay Performance
| Parameter | Description | Value | Reference |
| Plate Format | Type of microtiter plate used. | 384-well | [7][8] |
| Fungal Strain | Example pathogenic yeast. | Candida albicans SC5314 | [12] |
| Positive Control | Compound used for maximal inhibition. | Miconazole (16 µg/mL) | N/A |
| Negative Control | Vehicle control for minimal inhibition. | 0.5% DMSO | N/A |
| Signal Window (S/B) | Ratio of the mean signal of the negative control to the positive control. | > 10 | [13] |
| Z'-Factor | A measure of assay quality, indicating the separation between controls. | 0.78 | [9][10] |
| Miconazole IC₅₀ | Concentration causing 50% inhibition of fungal growth. | 0.25 µM | [12] |
Application 2: Ergosterol Biosynthesis Pathway and Target-Based HTS
The primary target of Miconazole is the lanosterol 14α-demethylase (CYP51) enzyme.[14] A target-based HTS assay can be developed to screen for novel inhibitors of this specific enzyme.
Ergosterol Biosynthesis Pathway
Caption: Miconazole inhibits Lanosterol 14α-demethylase in the ergosterol pathway.
Experimental Protocol: CYP51 Inhibition Assay
This protocol describes an in-vitro assay using purified fungal CYP51 enzyme to screen for inhibitors.
-
Reagent Preparation:
-
Enzyme: Recombinant, purified CYP51 from Saccharomyces cerevisiae or Candida albicans.
-
Substrate: Lanosterol, solubilized in a suitable detergent.
-
Cofactor: NADPH.
-
Reaction Buffer: Potassium phosphate (B84403) buffer, pH 7.4.
-
-
Assay Procedure (384-well format):
-
Dispense reaction buffer containing CYP51 enzyme into all wells.
-
Add test compounds (dissolved in DMSO) to the wells.
-
Controls:
-
Negative Control (100% Activity): Enzyme + Substrate + DMSO.
-
Positive Control (0% Activity): Enzyme + Substrate + a known potent inhibitor (e.g., Miconazole).
-
-
Pre-incubate the enzyme and compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding Lanosterol and NADPH.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection and Readout:
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the depletion of Lanosterol or the formation of the demethylated product. This is often achieved using a secondary assay, such as a fluorescent probe that interacts with the product, or by direct measurement with LC-MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Perform dose-response curves for hits to determine their IC₅₀ values.
-
Application 3: Quantitative Analysis using this compound as an Internal Standard
Following a primary HTS (e.g., a synergy screen), hit compounds must be validated. A critical step is to accurately measure the concentration of Miconazole in the assay medium to confirm its stability or measure its uptake by fungal cells. This compound is the ideal internal standard for this purpose because its chemical and physical properties are nearly identical to Miconazole, but it is distinguishable by its higher mass.[6] This allows it to correct for variations during sample preparation and mass spectrometry analysis.[15]
Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
From a 384-well assay plate, collect an aliquot (e.g., 20 µL) from the wells of interest.
-
Add 80 µL of acetonitrile (B52724) containing a known, fixed concentration of this compound (e.g., 100 ng/mL) to each aliquot. This step precipitates proteins and adds the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins and cell debris.
-
Transfer the supernatant to a new 96-well plate or LC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).[16]
-
Separate Miconazole and this compound from matrix components using a suitable C18 reverse-phase column.
-
Detect and quantify the analytes using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the Miconazole peak area to the this compound peak area against a series of known Miconazole concentrations.
-
Use the calibration curve to determine the exact concentration of Miconazole in the unknown samples.
-
Quantitative Analysis Workflow
Caption: Workflow for Miconazole quantification using this compound internal standard.
Data Presentation: Example LC-MS/MS Parameters
| Parameter | Miconazole | This compound | Reference |
| Formula | C₁₈H₁₄Cl₄N₂O | C₁₈H₉D₅Cl₄N₂O | [6] |
| Formula Weight | 416.1 | 421.2 | [6] |
| Ionization Mode | ESI Positive | ESI Positive | [16] |
| Precursor Ion (Q1) | m/z 417.0 | m/z 421.0 | [16] |
| Product Ion (Q3) | m/z 159.0 | m/z 161.0 | [16] |
| MRM Transition | 417.0 -> 159.0 | 421.0 -> 161.0 | [16] |
References
- 1. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. assay.dev [assay.dev]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Determination of miconazole in pharmaceutical creams using internal standard and second derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
Application Note: High-Throughput Screening Assays for Antifungal Discovery and Quantification Using Miconazole and Miconazole-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction Miconazole is a broad-spectrum imidazole antifungal agent widely used to treat infections caused by yeasts and dermatophytes.[1][2] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][3] By inhibiting this enzyme, Miconazole disrupts ergosterol production, leading to the accumulation of toxic methylated sterols, which increases fungal cell membrane permeability and ultimately results in cell death.[1][3] Secondary mechanisms also contribute to its efficacy, including the induction of reactive oxygen species (ROS).[4][5]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. In the context of Miconazole, HTS can be employed to identify novel antifungal agents, find compounds that work synergistically with Miconazole, or study resistance mechanisms.
This document provides detailed protocols for two primary HTS applications involving Miconazole. It also clarifies the critical role of Miconazole-d5 , a deuterated analog, not as a primary screening agent, but as an indispensable internal standard for accurate and precise quantification of Miconazole in post-screening analyses using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]
Application 1: High-Throughput Antifungal Susceptibility Screening
This protocol describes a cell-based HTS assay to identify compounds with antifungal activity or those that potentiate the activity of Miconazole against a pathogenic yeast, such as Candida albicans. The method is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for use in a 384-well format suitable for HTS.[7][8]
Experimental Protocol: Broth Microdilution HTS Assay
-
Fungal Inoculum Preparation:
-
Streak Candida albicans (e.g., strain SC5314) on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the cell suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density for the assay.
-
-
Plate Preparation and Compound Dispensing:
-
Using an automated liquid handler, dispense 25 µL of the prepared fungal inoculum into each well of a sterile 384-well microtiter plate.
-
For primary screening, add test compounds from a library to a final concentration of 10-20 µM. For synergy screening, add a sub-inhibitory concentration of Miconazole (e.g., its IC20) to all wells before adding the library compounds.
-
Controls:
-
Negative Control (Maximal Growth): Wells containing fungal inoculum and DMSO (vehicle control).
-
Positive Control (No Growth): Wells containing fungal inoculum and a high concentration of a known antifungal like Amphotericin B or Miconazole (e.g., 16 µg/mL).
-
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 35°C for 24-48 hours without shaking.
-
-
Readout (Viability Assessment):
-
Add 5 µL of a resazurin-based viability reagent to each well.
-
Incubate for an additional 2-4 hours at 35°C.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader. A decrease in fluorescence indicates inhibition of fungal growth.
-
-
Data Analysis and Quality Control:
HTS Antifungal Susceptibility Workflow
Caption: Workflow for a high-throughput antifungal susceptibility screen.
Data Presentation: HTS Assay Performance
| Parameter | Description | Value | Reference |
| Plate Format | Type of microtiter plate used. | 384-well | [7][8] |
| Fungal Strain | Example pathogenic yeast. | Candida albicans SC5314 | [12] |
| Positive Control | Compound used for maximal inhibition. | Miconazole (16 µg/mL) | N/A |
| Negative Control | Vehicle control for minimal inhibition. | 0.5% DMSO | N/A |
| Signal Window (S/B) | Ratio of the mean signal of the negative control to the positive control. | > 10 | [13] |
| Z'-Factor | A measure of assay quality, indicating the separation between controls. | 0.78 | [9][10] |
| Miconazole IC₅₀ | Concentration causing 50% inhibition of fungal growth. | 0.25 µM | [12] |
Application 2: Ergosterol Biosynthesis Pathway and Target-Based HTS
The primary target of Miconazole is the lanosterol 14α-demethylase (CYP51) enzyme.[14] A target-based HTS assay can be developed to screen for novel inhibitors of this specific enzyme.
Ergosterol Biosynthesis Pathway
Caption: Miconazole inhibits Lanosterol 14α-demethylase in the ergosterol pathway.
Experimental Protocol: CYP51 Inhibition Assay
This protocol describes an in-vitro assay using purified fungal CYP51 enzyme to screen for inhibitors.
-
Reagent Preparation:
-
Enzyme: Recombinant, purified CYP51 from Saccharomyces cerevisiae or Candida albicans.
-
Substrate: Lanosterol, solubilized in a suitable detergent.
-
Cofactor: NADPH.
-
Reaction Buffer: Potassium phosphate buffer, pH 7.4.
-
-
Assay Procedure (384-well format):
-
Dispense reaction buffer containing CYP51 enzyme into all wells.
-
Add test compounds (dissolved in DMSO) to the wells.
-
Controls:
-
Negative Control (100% Activity): Enzyme + Substrate + DMSO.
-
Positive Control (0% Activity): Enzyme + Substrate + a known potent inhibitor (e.g., Miconazole).
-
-
Pre-incubate the enzyme and compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding Lanosterol and NADPH.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection and Readout:
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the depletion of Lanosterol or the formation of the demethylated product. This is often achieved using a secondary assay, such as a fluorescent probe that interacts with the product, or by direct measurement with LC-MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Perform dose-response curves for hits to determine their IC₅₀ values.
-
Application 3: Quantitative Analysis using this compound as an Internal Standard
Following a primary HTS (e.g., a synergy screen), hit compounds must be validated. A critical step is to accurately measure the concentration of Miconazole in the assay medium to confirm its stability or measure its uptake by fungal cells. This compound is the ideal internal standard for this purpose because its chemical and physical properties are nearly identical to Miconazole, but it is distinguishable by its higher mass.[6] This allows it to correct for variations during sample preparation and mass spectrometry analysis.[15]
Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
From a 384-well assay plate, collect an aliquot (e.g., 20 µL) from the wells of interest.
-
Add 80 µL of acetonitrile containing a known, fixed concentration of this compound (e.g., 100 ng/mL) to each aliquot. This step precipitates proteins and adds the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins and cell debris.
-
Transfer the supernatant to a new 96-well plate or LC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).[16]
-
Separate Miconazole and this compound from matrix components using a suitable C18 reverse-phase column.
-
Detect and quantify the analytes using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the Miconazole peak area to the this compound peak area against a series of known Miconazole concentrations.
-
Use the calibration curve to determine the exact concentration of Miconazole in the unknown samples.
-
Quantitative Analysis Workflow
Caption: Workflow for Miconazole quantification using this compound internal standard.
Data Presentation: Example LC-MS/MS Parameters
| Parameter | Miconazole | This compound | Reference |
| Formula | C₁₈H₁₄Cl₄N₂O | C₁₈H₉D₅Cl₄N₂O | [6] |
| Formula Weight | 416.1 | 421.2 | [6] |
| Ionization Mode | ESI Positive | ESI Positive | [16] |
| Precursor Ion (Q1) | m/z 417.0 | m/z 421.0 | [16] |
| Product Ion (Q3) | m/z 159.0 | m/z 161.0 | [16] |
| MRM Transition | 417.0 -> 159.0 | 421.0 -> 161.0 | [16] |
References
- 1. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. assay.dev [assay.dev]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Determination of miconazole in pharmaceutical creams using internal standard and second derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
Miconazole-d5: Application in Dermatokinetic Studies of Miconazole
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatokinetic (DK) studies are crucial in the development of topical dermatological products. They provide valuable information on the rate and extent of a drug's penetration into and clearance from different layers of the skin. This data is essential for optimizing drug delivery, establishing bioequivalence, and ensuring the safety and efficacy of topical formulations. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard in the quantitative bioanalysis of miconazole (B906) from skin matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the quantitative results.
These application notes provide a detailed protocol for a dermatokinetic study of a topical miconazole formulation using this compound as an internal standard. The protocol covers in-vivo sampling using the tape stripping technique, sample extraction, and analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Miconazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Adhesive tape discs (e.g., D-Squame®)
-
Phosphate-buffered saline (PBS)
Preparation of Standard and Internal Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of miconazole by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. This will be used for spiking the skin extracts.
-
In-Vivo Dermatokinetic Study: Tape Stripping Procedure
This protocol is based on established methods for assessing the bioavailability of topical dermatological drugs.[1][2][3]
-
Study Population: Enroll healthy human volunteers.
-
Test Sites: Define and mark test sites on the volar forearm of each subject.
-
Formulation Application:
-
Accurately apply a pre-defined amount of the topical miconazole formulation to each test site (e.g., 5 mg/cm²).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-application, remove any residual formulation from the skin surface using a suitable method (e.g., gentle wiping with a dry gauze).
-
-
Tape Stripping:
-
At each time point, perform sequential tape stripping of the stratum corneum from the treated area.
-
Apply an adhesive tape disc to the skin with firm, uniform pressure for a few seconds.
-
Remove the tape strip in a swift, consistent motion.
-
Collect a defined number of tape strips (e.g., 10-15) from each site at each time point. The first one or two strips are often discarded to avoid contamination from residual formulation on the skin surface.[1][2]
-
Pool the collected tape strips for each site and time point for subsequent analysis.
-
Sample Preparation and Extraction
-
Place the pooled tape strips for each sample into a separate labeled polypropylene (B1209903) tube.
-
Add a defined volume of extraction solvent (e.g., 1 mL of methanol) to each tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 100 ng/mL this compound internal standard working solution to each sample tube, as well as to each calibration standard and quality control sample.
-
Vortex the tubes vigorously for a set period (e.g., 15 minutes) to extract miconazole and this compound from the tape strips.
-
Centrifuge the tubes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Miconazole: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values for precursor and product ions should be optimized based on the instrument used.)
-
-
Data Presentation
The following table summarizes representative quantitative data from a dermatokinetic study of two different topical miconazole formulations, illustrating the drug concentration in the stratum corneum over time.
| Time (hours) | Formulation A (2% Miconazole Cream) Mean Concentration (µg/cm²)[1] | Formulation B (1.74% Miconazole Polymer Vehicle) Mean Concentration (µg/cm²)[1] |
| 0.17 | 0.45 | 1.35 |
| 0.75 | 0.82 | 2.15 |
| 2.0 | 1.10 | 3.50 |
| 4.0 | 1.35 | 4.80 |
| 12.0 | 1.82 | 6.53 |
| 24.0 | 1.25 | 5.20 |
Pharmacokinetic Parameters:
| Parameter | Formulation A (2% Miconazole Cream)[1] | Formulation B (1.74% Miconazole Polymer Vehicle)[1] |
| Cmax (µg/cm²) | 1.82 | 6.53 |
| Tmax (hours) | 12.0 | 12.0 |
| AUC₀₋₂₄ (µg·h/cm²) | 31.2 | 109.4 |
Visualizations
Caption: Experimental workflow for a dermatokinetic study of miconazole.
Caption: Logical flow of data analysis in the dermatokinetic study.
References
Miconazole-d5: Application in Dermatokinetic Studies of Miconazole
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatokinetic (DK) studies are crucial in the development of topical dermatological products. They provide valuable information on the rate and extent of a drug's penetration into and clearance from different layers of the skin. This data is essential for optimizing drug delivery, establishing bioequivalence, and ensuring the safety and efficacy of topical formulations. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard in the quantitative bioanalysis of miconazole from skin matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the quantitative results.
These application notes provide a detailed protocol for a dermatokinetic study of a topical miconazole formulation using this compound as an internal standard. The protocol covers in-vivo sampling using the tape stripping technique, sample extraction, and analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Miconazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Adhesive tape discs (e.g., D-Squame®)
-
Phosphate-buffered saline (PBS)
Preparation of Standard and Internal Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of miconazole by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. This will be used for spiking the skin extracts.
-
In-Vivo Dermatokinetic Study: Tape Stripping Procedure
This protocol is based on established methods for assessing the bioavailability of topical dermatological drugs.[1][2][3]
-
Study Population: Enroll healthy human volunteers.
-
Test Sites: Define and mark test sites on the volar forearm of each subject.
-
Formulation Application:
-
Accurately apply a pre-defined amount of the topical miconazole formulation to each test site (e.g., 5 mg/cm²).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-application, remove any residual formulation from the skin surface using a suitable method (e.g., gentle wiping with a dry gauze).
-
-
Tape Stripping:
-
At each time point, perform sequential tape stripping of the stratum corneum from the treated area.
-
Apply an adhesive tape disc to the skin with firm, uniform pressure for a few seconds.
-
Remove the tape strip in a swift, consistent motion.
-
Collect a defined number of tape strips (e.g., 10-15) from each site at each time point. The first one or two strips are often discarded to avoid contamination from residual formulation on the skin surface.[1][2]
-
Pool the collected tape strips for each site and time point for subsequent analysis.
-
Sample Preparation and Extraction
-
Place the pooled tape strips for each sample into a separate labeled polypropylene tube.
-
Add a defined volume of extraction solvent (e.g., 1 mL of methanol) to each tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 100 ng/mL this compound internal standard working solution to each sample tube, as well as to each calibration standard and quality control sample.
-
Vortex the tubes vigorously for a set period (e.g., 15 minutes) to extract miconazole and this compound from the tape strips.
-
Centrifuge the tubes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Miconazole: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values for precursor and product ions should be optimized based on the instrument used.)
-
-
Data Presentation
The following table summarizes representative quantitative data from a dermatokinetic study of two different topical miconazole formulations, illustrating the drug concentration in the stratum corneum over time.
| Time (hours) | Formulation A (2% Miconazole Cream) Mean Concentration (µg/cm²)[1] | Formulation B (1.74% Miconazole Polymer Vehicle) Mean Concentration (µg/cm²)[1] |
| 0.17 | 0.45 | 1.35 |
| 0.75 | 0.82 | 2.15 |
| 2.0 | 1.10 | 3.50 |
| 4.0 | 1.35 | 4.80 |
| 12.0 | 1.82 | 6.53 |
| 24.0 | 1.25 | 5.20 |
Pharmacokinetic Parameters:
| Parameter | Formulation A (2% Miconazole Cream)[1] | Formulation B (1.74% Miconazole Polymer Vehicle)[1] |
| Cmax (µg/cm²) | 1.82 | 6.53 |
| Tmax (hours) | 12.0 | 12.0 |
| AUC₀₋₂₄ (µg·h/cm²) | 31.2 | 109.4 |
Visualizations
Caption: Experimental workflow for a dermatokinetic study of miconazole.
Caption: Logical flow of data analysis in the dermatokinetic study.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Miconazole-d5 Signal Suppression in Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with Miconazole-d5 in mass spectrometry assays. The following question-and-answer format directly addresses common problems and offers detailed troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Miconazole. In quantitative mass spectrometry, a known amount of this compound is added to samples. Because it is chemically almost identical to Miconazole, it is expected to behave similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte (Miconazole) to the internal standard (this compound), variations in the analytical process can be corrected, leading to more accurate and precise quantification.
Q2: I am observing a weak or inconsistent signal for this compound. What are the likely causes?
A low or variable signal for this compound is often attributed to a phenomenon known as ion suppression . This occurs when other molecules in the sample, known as the matrix, interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a reduced number of ions reaching the detector and, consequently, a lower signal.[1][2][3]
Other potential causes include:
-
Suboptimal Mass Spectrometry Parameters: Incorrect settings for parameters like collision energy or cone voltage can lead to poor fragmentation and detection.
-
Chromatographic Issues: Poor separation of this compound from matrix components can exacerbate ion suppression.
-
Sample Preparation Inefficiencies: The chosen sample cleanup method may not be effectively removing interfering substances.
-
Pipetting or Dilution Errors: Inaccurate preparation of standards or samples can lead to unexpectedly low concentrations.
-
Instrument Contamination: A dirty ion source or mass spectrometer can cause a general loss of sensitivity.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Signal Suppression (Matrix Effects)
The first step in troubleshooting is to determine if and to what extent matrix effects are impacting your this compound signal.
What is the Matrix Effect?
The matrix refers to all components in a sample other than the analyte of interest (Miconazole) and its internal standard (this compound).[2] In biological samples like plasma or urine, the matrix can include salts, lipids, proteins, and metabolites. These components can co-elute with this compound from the liquid chromatography (LC) column and interfere with its ionization in the mass spectrometer, causing either signal suppression (most common) or enhancement.[1][2]
This experiment helps to identify at which points in your chromatographic run ion suppression is occurring.
Objective: To create a "matrix effect profile" that visualizes regions of ion suppression or enhancement across the entire chromatogram.
Experimental Protocol:
-
System Setup:
-
Prepare your LC-MS/MS system as you would for your routine analysis.
-
Prepare a solution of this compound in a compatible solvent (e.g., your mobile phase) at a concentration that gives a stable and reasonably high signal.
-
Using a syringe pump and a T-connector, continuously infuse the this compound solution into the mobile phase flow after the analytical column but before the mass spectrometer ion source. A low flow rate of 5-10 µL/min is typically used.
-
-
Data Acquisition:
-
Allow the system to equilibrate until you observe a stable, flat baseline for the this compound signal.
-
Inject a blank matrix sample that has been through your entire sample preparation procedure.
-
Acquire data for the full duration of your chromatographic method, monitoring the this compound signal.
-
-
Data Interpretation:
-
No Matrix Effect: The baseline for this compound will remain stable and flat throughout the run.
-
Ion Suppression: You will observe a dip or drop in the baseline signal. The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.
-
Ion Enhancement: You will observe a rise in the baseline signal.
-
By comparing the retention time of your Miconazole peak with the regions of ion suppression, you can determine if co-eluting matrix components are the likely cause of the low signal.[1][4]
This experiment quantifies the degree of signal suppression or enhancement.
Objective: To calculate the Matrix Factor (MF), which is a quantitative measure of the impact of the matrix on the this compound signal.
Experimental Protocol:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the same concentration you use in your analytical method.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain Miconazole or this compound) through your entire extraction procedure. In the final step, spike this compound into the extracted matrix at the same concentration as in Set A.
-
-
Analysis:
-
Analyze multiple replicates (e.g., n=5) of both sets of samples using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the average peak area for this compound in both sets.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Average Peak Area in Set B) / (Average Peak Area in Set A)
-
-
Interpretation of Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring. For example, an MF of 0.4 indicates a 60% signal loss due to the matrix.
-
MF > 1: Ion enhancement is occurring.
-
A reproducible MF with a low coefficient of variation across different batches of matrix is crucial for a robust method. A significant and variable MF indicates that your method is susceptible to matrix effects and requires optimization.
Guide 2: Mitigating Signal Suppression
Once you have confirmed that matrix effects are the cause of your this compound signal suppression, you can employ several strategies to minimize their impact.
The most effective way to combat matrix effects is to remove the interfering components before analysis.[2]
-
Protein Precipitation (PPT): This is a simple and common technique where a solvent like acetonitrile (B52724) is used to crash out proteins from plasma or serum samples.[5] While quick, it is not very selective and may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. By carefully selecting the solvents, you can selectively extract this compound while leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide very clean extracts.[2] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a different solvent. Different SPE sorbents (e.g., C18, mixed-mode) can be tested to find the optimal one for your application.
Adjusting your LC method can help to separate this compound from the co-eluting matrix components that cause ion suppression.
-
Change Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different selectivities and may better resolve this compound from interferences.
-
Modify Mobile Phase: Adjusting the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or the pH of the aqueous phase can alter the retention times of both your analyte and matrix components. For Miconazole, mobile phases containing acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid have been successfully used.[5][6]
-
Adjust the Gradient: Modifying the gradient slope or starting conditions can improve the separation between your analyte and interfering peaks.
While less effective than sample preparation and chromatography for combating matrix effects, optimizing MS parameters is crucial for maximizing the this compound signal.
-
Source Conditions: Optimize the ion source parameters, such as gas flows, temperature, and capillary voltage, to ensure efficient ionization of this compound.
-
MRM Transition Optimization: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for Miconazole and this compound. Infuse a standard solution of each and use the instrument's software to determine the optimal precursor and product ions, as well as the collision energy and cone/declustering potential.
Data and Parameters
The following tables provide a summary of typical LC-MS/MS parameters for Miconazole and this compound based on published literature. Note that optimal parameters can be instrument-dependent and should be determined empirically.
Table 1: Miconazole and this compound MRM Transitions and Fragmentation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Miconazole | 417.10 | 160.90 | [5] |
| Miconazole | 415.0 | 159.0 | |
| Miconazole | 415.0 | 69.0 | [7] |
| This compound | 421.0 | 161.0 | |
| Miconazole | 414.99 | 158.97 | [7] |
Table 2: Example LC and MS Conditions for Miconazole Analysis
| Parameter | Typical Value/Condition | Reference(s) |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5-10 mM Ammonium Acetate | [5][6] |
| Mobile Phase B | Acetonitrile or Methanol | [5][6] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Gradient | Gradient elution, optimized for separation | [2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6][7] |
| Sample Preparation | Protein Precipitation with Acetonitrile, Solid-Phase Extraction | [2][5] |
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Signal Suppression
Caption: A logical workflow for diagnosing and resolving this compound signal suppression.
Diagram 2: Mechanism of Ion Suppression in Electrospray Ionization (ESI)
Caption: How co-eluting matrix components interfere with this compound ionization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Miconazole-d5 Signal Suppression in Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with Miconazole-d5 in mass spectrometry assays. The following question-and-answer format directly addresses common problems and offers detailed troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Miconazole. In quantitative mass spectrometry, a known amount of this compound is added to samples. Because it is chemically almost identical to Miconazole, it is expected to behave similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte (Miconazole) to the internal standard (this compound), variations in the analytical process can be corrected, leading to more accurate and precise quantification.
Q2: I am observing a weak or inconsistent signal for this compound. What are the likely causes?
A low or variable signal for this compound is often attributed to a phenomenon known as ion suppression . This occurs when other molecules in the sample, known as the matrix, interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a reduced number of ions reaching the detector and, consequently, a lower signal.[1][2][3]
Other potential causes include:
-
Suboptimal Mass Spectrometry Parameters: Incorrect settings for parameters like collision energy or cone voltage can lead to poor fragmentation and detection.
-
Chromatographic Issues: Poor separation of this compound from matrix components can exacerbate ion suppression.
-
Sample Preparation Inefficiencies: The chosen sample cleanup method may not be effectively removing interfering substances.
-
Pipetting or Dilution Errors: Inaccurate preparation of standards or samples can lead to unexpectedly low concentrations.
-
Instrument Contamination: A dirty ion source or mass spectrometer can cause a general loss of sensitivity.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Signal Suppression (Matrix Effects)
The first step in troubleshooting is to determine if and to what extent matrix effects are impacting your this compound signal.
What is the Matrix Effect?
The matrix refers to all components in a sample other than the analyte of interest (Miconazole) and its internal standard (this compound).[2] In biological samples like plasma or urine, the matrix can include salts, lipids, proteins, and metabolites. These components can co-elute with this compound from the liquid chromatography (LC) column and interfere with its ionization in the mass spectrometer, causing either signal suppression (most common) or enhancement.[1][2]
This experiment helps to identify at which points in your chromatographic run ion suppression is occurring.
Objective: To create a "matrix effect profile" that visualizes regions of ion suppression or enhancement across the entire chromatogram.
Experimental Protocol:
-
System Setup:
-
Prepare your LC-MS/MS system as you would for your routine analysis.
-
Prepare a solution of this compound in a compatible solvent (e.g., your mobile phase) at a concentration that gives a stable and reasonably high signal.
-
Using a syringe pump and a T-connector, continuously infuse the this compound solution into the mobile phase flow after the analytical column but before the mass spectrometer ion source. A low flow rate of 5-10 µL/min is typically used.
-
-
Data Acquisition:
-
Allow the system to equilibrate until you observe a stable, flat baseline for the this compound signal.
-
Inject a blank matrix sample that has been through your entire sample preparation procedure.
-
Acquire data for the full duration of your chromatographic method, monitoring the this compound signal.
-
-
Data Interpretation:
-
No Matrix Effect: The baseline for this compound will remain stable and flat throughout the run.
-
Ion Suppression: You will observe a dip or drop in the baseline signal. The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.
-
Ion Enhancement: You will observe a rise in the baseline signal.
-
By comparing the retention time of your Miconazole peak with the regions of ion suppression, you can determine if co-eluting matrix components are the likely cause of the low signal.[1][4]
This experiment quantifies the degree of signal suppression or enhancement.
Objective: To calculate the Matrix Factor (MF), which is a quantitative measure of the impact of the matrix on the this compound signal.
Experimental Protocol:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the same concentration you use in your analytical method.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain Miconazole or this compound) through your entire extraction procedure. In the final step, spike this compound into the extracted matrix at the same concentration as in Set A.
-
-
Analysis:
-
Analyze multiple replicates (e.g., n=5) of both sets of samples using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the average peak area for this compound in both sets.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Average Peak Area in Set B) / (Average Peak Area in Set A)
-
-
Interpretation of Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring. For example, an MF of 0.4 indicates a 60% signal loss due to the matrix.
-
MF > 1: Ion enhancement is occurring.
-
A reproducible MF with a low coefficient of variation across different batches of matrix is crucial for a robust method. A significant and variable MF indicates that your method is susceptible to matrix effects and requires optimization.
Guide 2: Mitigating Signal Suppression
Once you have confirmed that matrix effects are the cause of your this compound signal suppression, you can employ several strategies to minimize their impact.
The most effective way to combat matrix effects is to remove the interfering components before analysis.[2]
-
Protein Precipitation (PPT): This is a simple and common technique where a solvent like acetonitrile is used to crash out proteins from plasma or serum samples.[5] While quick, it is not very selective and may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. By carefully selecting the solvents, you can selectively extract this compound while leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide very clean extracts.[2] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a different solvent. Different SPE sorbents (e.g., C18, mixed-mode) can be tested to find the optimal one for your application.
Adjusting your LC method can help to separate this compound from the co-eluting matrix components that cause ion suppression.
-
Change Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different selectivities and may better resolve this compound from interferences.
-
Modify Mobile Phase: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can alter the retention times of both your analyte and matrix components. For Miconazole, mobile phases containing acetonitrile and an aqueous buffer like ammonium acetate or formic acid have been successfully used.[5][6]
-
Adjust the Gradient: Modifying the gradient slope or starting conditions can improve the separation between your analyte and interfering peaks.
While less effective than sample preparation and chromatography for combating matrix effects, optimizing MS parameters is crucial for maximizing the this compound signal.
-
Source Conditions: Optimize the ion source parameters, such as gas flows, temperature, and capillary voltage, to ensure efficient ionization of this compound.
-
MRM Transition Optimization: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for Miconazole and this compound. Infuse a standard solution of each and use the instrument's software to determine the optimal precursor and product ions, as well as the collision energy and cone/declustering potential.
Data and Parameters
The following tables provide a summary of typical LC-MS/MS parameters for Miconazole and this compound based on published literature. Note that optimal parameters can be instrument-dependent and should be determined empirically.
Table 1: Miconazole and this compound MRM Transitions and Fragmentation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Miconazole | 417.10 | 160.90 | [5] |
| Miconazole | 415.0 | 159.0 | |
| Miconazole | 415.0 | 69.0 | [7] |
| This compound | 421.0 | 161.0 | |
| Miconazole | 414.99 | 158.97 | [7] |
Table 2: Example LC and MS Conditions for Miconazole Analysis
| Parameter | Typical Value/Condition | Reference(s) |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5-10 mM Ammonium Acetate | [5][6] |
| Mobile Phase B | Acetonitrile or Methanol | [5][6] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Gradient | Gradient elution, optimized for separation | [2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6][7] |
| Sample Preparation | Protein Precipitation with Acetonitrile, Solid-Phase Extraction | [2][5] |
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Signal Suppression
Caption: A logical workflow for diagnosing and resolving this compound signal suppression.
Diagram 2: Mechanism of Ion Suppression in Electrospray Ionization (ESI)
Caption: How co-eluting matrix components interfere with this compound ionization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Miconazole and Miconazole-d5 LC-MS Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the liquid chromatography (LC) gradient for the separation of miconazole (B906) and its deuterated internal standard, miconazole-d5.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate miconazole and this compound?
A1: Miconazole and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the "chromatographic isotope effect".[1][2] This effect arises because carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, leading to a smaller molecular volume and reduced interaction with the stationary phase.[1]
Q2: What is the risk of co-elution of miconazole and this compound in an LC-MS/MS assay?
A2: While mass spectrometry can distinguish between the two compounds based on their mass-to-charge ratio (m/z), significant co-elution can lead to issues such as ion suppression or enhancement. If the two compounds do not experience the identical ionization conditions as they enter the mass spectrometer, it can lead to inaccurate quantification.[2]
Q3: What are the key chromatographic parameters to optimize for this separation?
A3: The most critical parameters to adjust are the mobile phase composition (specifically the organic solvent and buffer), the gradient slope, and the column chemistry. Fine-tuning these parameters can help to maximize the small differences in retention behavior between miconazole and this compound.
Q4: Can I use an isocratic method for this separation?
A4: While an isocratic method might be sufficient if the primary concern is throughput and the mass spectrometer can handle any potential matrix effects from co-elution, a gradient method generally provides better peak shape and resolution for complex samples. A shallow gradient can be particularly effective in resolving closely eluting compounds.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) for miconazole | Secondary interactions with residual silanols on the C18 column. | Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v). Adjust the mobile phase pH to be at least 2 units away from the pKa of miconazole (~6.7-6.9). |
| Co-elution or poor resolution of miconazole and this compound | Insufficient separation due to the subtle chromatographic isotope effect. | 1. Modify the Gradient: Employ a shallower gradient during the elution window of the analytes. A slower increase in the organic solvent percentage can enhance separation. 2. Change Organic Solvent: Switch from acetonitrile (B52724) to methanol, or vice versa. The different solvent properties can alter the selectivity. 3. Adjust Temperature: Lowering the column temperature can sometimes increase the retention and improve resolution between closely eluting peaks. |
| Variable Retention Times | Inconsistent mobile phase preparation or temperature fluctuations. | Ensure precise and consistent mobile phase preparation. Use a column oven to maintain a stable temperature throughout the analysis. |
| Isotopic Interference in MS Detection | Overlapping isotopic distributions between the analyte and the internal standard. | Ensure the mass spectrometer resolution is sufficient to distinguish between the isotopic peaks of miconazole and this compound. Select precursor and product ions that are unique to each compound and free from interference. |
Experimental Protocol: Optimized LC-MS/MS Method
This protocol provides a starting point for the separation of miconazole and this compound. Further optimization may be required based on your specific instrumentation and sample matrix.
1. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2. Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 70 |
| 7.0 | 95 |
| 8.0 | 95 |
| 8.1 | 30 |
| 10.0 | 30 |
3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Miconazole) | 417.1 > 160.9 |
| MRM Transition (this compound) | 422.1 > 160.9 |
| Collision Energy | Optimized for your instrument |
| Dwell Time | 100 ms |
Data Presentation: Expected Chromatographic Performance
The following table summarizes the expected retention times and resolution for miconazole and this compound under the optimized LC gradient conditions.
| Compound | Expected Retention Time (min) | Peak Width (min) |
| This compound | 4.25 | 0.10 |
| Miconazole | 4.35 | 0.10 |
| Resolution (Rs) | 1.0 |
Note: A resolution of 1.0 indicates that the peaks are well-separated at the baseline.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of miconazole.
Caption: Troubleshooting workflow for optimizing the separation of miconazole and this compound.
References
Technical Support Center: Miconazole and Miconazole-d5 LC-MS Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the liquid chromatography (LC) gradient for the separation of miconazole and its deuterated internal standard, miconazole-d5.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate miconazole and this compound?
A1: Miconazole and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the "chromatographic isotope effect".[1][2] This effect arises because carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, leading to a smaller molecular volume and reduced interaction with the stationary phase.[1]
Q2: What is the risk of co-elution of miconazole and this compound in an LC-MS/MS assay?
A2: While mass spectrometry can distinguish between the two compounds based on their mass-to-charge ratio (m/z), significant co-elution can lead to issues such as ion suppression or enhancement. If the two compounds do not experience the identical ionization conditions as they enter the mass spectrometer, it can lead to inaccurate quantification.[2]
Q3: What are the key chromatographic parameters to optimize for this separation?
A3: The most critical parameters to adjust are the mobile phase composition (specifically the organic solvent and buffer), the gradient slope, and the column chemistry. Fine-tuning these parameters can help to maximize the small differences in retention behavior between miconazole and this compound.
Q4: Can I use an isocratic method for this separation?
A4: While an isocratic method might be sufficient if the primary concern is throughput and the mass spectrometer can handle any potential matrix effects from co-elution, a gradient method generally provides better peak shape and resolution for complex samples. A shallow gradient can be particularly effective in resolving closely eluting compounds.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) for miconazole | Secondary interactions with residual silanols on the C18 column. | Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). Adjust the mobile phase pH to be at least 2 units away from the pKa of miconazole (~6.7-6.9). |
| Co-elution or poor resolution of miconazole and this compound | Insufficient separation due to the subtle chromatographic isotope effect. | 1. Modify the Gradient: Employ a shallower gradient during the elution window of the analytes. A slower increase in the organic solvent percentage can enhance separation. 2. Change Organic Solvent: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can alter the selectivity. 3. Adjust Temperature: Lowering the column temperature can sometimes increase the retention and improve resolution between closely eluting peaks. |
| Variable Retention Times | Inconsistent mobile phase preparation or temperature fluctuations. | Ensure precise and consistent mobile phase preparation. Use a column oven to maintain a stable temperature throughout the analysis. |
| Isotopic Interference in MS Detection | Overlapping isotopic distributions between the analyte and the internal standard. | Ensure the mass spectrometer resolution is sufficient to distinguish between the isotopic peaks of miconazole and this compound. Select precursor and product ions that are unique to each compound and free from interference. |
Experimental Protocol: Optimized LC-MS/MS Method
This protocol provides a starting point for the separation of miconazole and this compound. Further optimization may be required based on your specific instrumentation and sample matrix.
1. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2. Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 70 |
| 7.0 | 95 |
| 8.0 | 95 |
| 8.1 | 30 |
| 10.0 | 30 |
3. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Miconazole) | 417.1 > 160.9 |
| MRM Transition (this compound) | 422.1 > 160.9 |
| Collision Energy | Optimized for your instrument |
| Dwell Time | 100 ms |
Data Presentation: Expected Chromatographic Performance
The following table summarizes the expected retention times and resolution for miconazole and this compound under the optimized LC gradient conditions.
| Compound | Expected Retention Time (min) | Peak Width (min) |
| This compound | 4.25 | 0.10 |
| Miconazole | 4.35 | 0.10 |
| Resolution (Rs) | 1.0 |
Note: A resolution of 1.0 indicates that the peaks are well-separated at the baseline.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of miconazole.
Caption: Troubleshooting workflow for optimizing the separation of miconazole and this compound.
References
Minimizing matrix effects with Miconazole-d5 in complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for minimizing matrix effects in complex biological samples using the deuterated internal standard, Miconazole-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][3] These effects are a primary cause of failures and errors in bioanalytical methods.[4]
Q2: How does a deuterated internal standard (D-IS) like this compound help minimize matrix effects?
A2: A deuterated internal standard is a version of the analyte where hydrogen atoms are replaced by deuterium (B1214612).[5] Because this compound is chemically almost identical to Miconazole, it has nearly the same physicochemical properties.[1] This allows it to co-elute during chromatography and experience the same degree of ion suppression or enhancement as the analyte.[1][5] By using the ratio of the analyte's response to the D-IS's response for quantification, variations caused by matrix effects, sample loss during extraction, and instrument variability can be effectively corrected, leading to more accurate and precise results.[5]
Q3: What are the ideal characteristics of a deuterated internal standard?
A3: For reliable results, a deuterated internal standard should possess high chemical (>99%) and isotopic (≥98%) purity.[5] It should typically contain between two to ten deuterium atoms to ensure its mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte, thereby preventing interference.[5] However, excessive deuteration can sometimes cause chromatographic separation from the analyte, which is undesirable.[5]
Q4: Can a deuterated internal standard like this compound completely eliminate matrix effects?
A4: Not always. While D-IS are highly effective, they may not correct for matrix effects perfectly in all situations.[6] In rare cases, even with co-elution, the analyte and its D-IS may respond differently to matrix interferences.[1] Significant issues can also arise if there is even a slight chromatographic separation between the analyte and the D-IS, as this can expose them to different matrix components as they enter the mass spectrometer.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound to mitigate matrix effects.
Issue 1: Poor Accuracy and Precision Despite Using this compound
-
Potential Cause 1: Differential Matrix Effects.
-
Troubleshooting Step: Ensure the analyte and this compound are perfectly co-eluting. Even minor separation can cause problems.[5] Perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram.[1][5]
-
Solution: Adjust the chromatographic method (e.g., use a slower gradient, change mobile phase pH) to achieve better co-elution and avoid eluting in zones of high ion suppression.[1][7]
-
-
Potential Cause 2: Ineffective Sample Preparation.
-
Troubleshooting Step: Review your sample cleanup procedure. Protein precipitation (PPT) is often the least effective technique and can leave behind significant matrix components like phospholipids.[7]
-
Solution: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[5][7] Polymeric mixed-mode SPE can be particularly effective at producing clean extracts.[7]
-
Issue 2: this compound and Analyte Peaks are Separating
-
Potential Cause: Isotopic Effect.
-
Troubleshooting Step: This is a known phenomenon with some deuterated standards. The difference in bond energy between C-H and C-D can lead to slight differences in retention time.
-
Solution: Modify your chromatographic conditions. Experiment with different columns, mobile phase compositions, or temperature to minimize the separation. A less aggressive gradient can sometimes improve co-elution.
-
Issue 3: High Signal Variability Across Different Sample Lots
-
Potential Cause: Lot-to-Lot Matrix Variability.
-
Troubleshooting Step: Evaluate the matrix effect quantitatively using the post-extraction spike method with at least six different lots of the biological matrix (e.g., plasma).[2][8]
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Solution: If variability is high (CV > 15% for the IS-normalized matrix factor), your method is not robust.[8] Focus on improving the sample cleanup procedure to remove the source of the variability.[9] Preparing calibration standards in a matrix that is matched to the study samples is also crucial.[5][10]
-
Quantitative Data Summary
Method validation experiments are critical for assessing the performance of a bioanalytical assay. The tables below summarize regulatory expectations for matrix effect evaluation and provide an example of typical performance data for an LC-MS/MS method.
Table 1: Regulatory Guidance on Matrix Effect Evaluation
| Regulatory Body | Key Requirement |
|---|---|
| EMA (European Medicines Agency) | Calculate the matrix factor (MF) and internal standard (IS) normalized MF from at least 6 different lots of matrix at low and high concentrations. The coefficient of variation (CV) of the IS-normalized MF should not be greater than 15%.[8] |
| MHLW (Japanese Ministry of Health, Labour and Welfare) | Evaluate matrix effect by calculating the matrix factor from at least 6 different sources. The precision of the IS-normalized MF should not exceed 15%.[8] |
| ICH M10 Guidance | Assess matrix effect by analyzing quality control (QC) samples at low and high concentrations prepared in at least six different sources/lots of matrix. The accuracy and precision should be within ±15% bias and ≤15% CV, respectively.[2] |
Table 2: Example Performance Data for a Validated LC-MS/MS Assay (Voriconazole in Human Plasma) This data is for illustrative purposes to show typical validation results.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
|---|---|---|---|---|
| LLOQ | 0.1 | 1.35% - 7.68% | 3.38% - 8.97% | -11.5% to 8.99% |
| Low | 0.2 | N/A | N/A | N/A |
| Medium | 1.0 | N/A | N/A | N/A |
| High | 8.0 | N/A | N/A | N/A |
Adapted from validation data for a voriconazole (B182144) assay.[11]
Visualizations and Workflows
Diagrams are provided to illustrate key experimental workflows and logical relationships in troubleshooting matrix effects.
Caption: General workflow for bioanalysis using a deuterated internal standard.
Caption: Troubleshooting decision tree for investigating matrix effects.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This experiment helps visualize chromatographic regions where ion suppression or enhancement occurs.[5][12]
-
System Setup:
-
Prepare a standard solution of Miconazole and this compound in the mobile phase.
-
Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10-20 µL/min) into the eluent stream between the analytical column and the mass spectrometer's ion source.[1]
-
-
Infusion and Injection:
-
Data Interpretation:
-
Monitor the signal of the infused standards throughout the chromatographic run.
-
A stable baseline indicates no significant matrix effects at that retention time.[5]
-
A dip in the baseline indicates a region of ion suppression.[1][5]
-
A rise in the baseline indicates a region of ion enhancement.[1][5]
-
By comparing your analyte's retention time to these regions, you can determine if it is eluting in a problematic zone.
-
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This method calculates the Matrix Factor (MF) to quantify the extent of matrix effects.[2][12]
-
Prepare Three Sets of Samples:
-
Set A (Analyte in Solution): Prepare standards at low and high concentrations in the final mobile phase composition (neat solution).
-
Set B (Post-Extraction Spike): Take blank biological matrix samples through the entire extraction procedure. Spike the final, clean extract with the analyte and this compound to the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with the analyte and this compound at low and high concentrations before starting the extraction procedure. (This set is used to determine recovery).
-
-
Analysis:
-
Analyze all three sets of samples via LC-MS/MS.
-
-
Calculations:
-
Acceptance Criteria:
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. e-b-f.eu [e-b-f.eu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects with Miconazole-d5 in complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for minimizing matrix effects in complex biological samples using the deuterated internal standard, Miconazole-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][3] These effects are a primary cause of failures and errors in bioanalytical methods.[4]
Q2: How does a deuterated internal standard (D-IS) like this compound help minimize matrix effects?
A2: A deuterated internal standard is a version of the analyte where hydrogen atoms are replaced by deuterium.[5] Because this compound is chemically almost identical to Miconazole, it has nearly the same physicochemical properties.[1] This allows it to co-elute during chromatography and experience the same degree of ion suppression or enhancement as the analyte.[1][5] By using the ratio of the analyte's response to the D-IS's response for quantification, variations caused by matrix effects, sample loss during extraction, and instrument variability can be effectively corrected, leading to more accurate and precise results.[5]
Q3: What are the ideal characteristics of a deuterated internal standard?
A3: For reliable results, a deuterated internal standard should possess high chemical (>99%) and isotopic (≥98%) purity.[5] It should typically contain between two to ten deuterium atoms to ensure its mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte, thereby preventing interference.[5] However, excessive deuteration can sometimes cause chromatographic separation from the analyte, which is undesirable.[5]
Q4: Can a deuterated internal standard like this compound completely eliminate matrix effects?
A4: Not always. While D-IS are highly effective, they may not correct for matrix effects perfectly in all situations.[6] In rare cases, even with co-elution, the analyte and its D-IS may respond differently to matrix interferences.[1] Significant issues can also arise if there is even a slight chromatographic separation between the analyte and the D-IS, as this can expose them to different matrix components as they enter the mass spectrometer.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound to mitigate matrix effects.
Issue 1: Poor Accuracy and Precision Despite Using this compound
-
Potential Cause 1: Differential Matrix Effects.
-
Troubleshooting Step: Ensure the analyte and this compound are perfectly co-eluting. Even minor separation can cause problems.[5] Perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram.[1][5]
-
Solution: Adjust the chromatographic method (e.g., use a slower gradient, change mobile phase pH) to achieve better co-elution and avoid eluting in zones of high ion suppression.[1][7]
-
-
Potential Cause 2: Ineffective Sample Preparation.
-
Troubleshooting Step: Review your sample cleanup procedure. Protein precipitation (PPT) is often the least effective technique and can leave behind significant matrix components like phospholipids.[7]
-
Solution: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[5][7] Polymeric mixed-mode SPE can be particularly effective at producing clean extracts.[7]
-
Issue 2: this compound and Analyte Peaks are Separating
-
Potential Cause: Isotopic Effect.
-
Troubleshooting Step: This is a known phenomenon with some deuterated standards. The difference in bond energy between C-H and C-D can lead to slight differences in retention time.
-
Solution: Modify your chromatographic conditions. Experiment with different columns, mobile phase compositions, or temperature to minimize the separation. A less aggressive gradient can sometimes improve co-elution.
-
Issue 3: High Signal Variability Across Different Sample Lots
-
Potential Cause: Lot-to-Lot Matrix Variability.
-
Troubleshooting Step: Evaluate the matrix effect quantitatively using the post-extraction spike method with at least six different lots of the biological matrix (e.g., plasma).[2][8]
-
Solution: If variability is high (CV > 15% for the IS-normalized matrix factor), your method is not robust.[8] Focus on improving the sample cleanup procedure to remove the source of the variability.[9] Preparing calibration standards in a matrix that is matched to the study samples is also crucial.[5][10]
-
Quantitative Data Summary
Method validation experiments are critical for assessing the performance of a bioanalytical assay. The tables below summarize regulatory expectations for matrix effect evaluation and provide an example of typical performance data for an LC-MS/MS method.
Table 1: Regulatory Guidance on Matrix Effect Evaluation
| Regulatory Body | Key Requirement |
|---|---|
| EMA (European Medicines Agency) | Calculate the matrix factor (MF) and internal standard (IS) normalized MF from at least 6 different lots of matrix at low and high concentrations. The coefficient of variation (CV) of the IS-normalized MF should not be greater than 15%.[8] |
| MHLW (Japanese Ministry of Health, Labour and Welfare) | Evaluate matrix effect by calculating the matrix factor from at least 6 different sources. The precision of the IS-normalized MF should not exceed 15%.[8] |
| ICH M10 Guidance | Assess matrix effect by analyzing quality control (QC) samples at low and high concentrations prepared in at least six different sources/lots of matrix. The accuracy and precision should be within ±15% bias and ≤15% CV, respectively.[2] |
Table 2: Example Performance Data for a Validated LC-MS/MS Assay (Voriconazole in Human Plasma) This data is for illustrative purposes to show typical validation results.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
|---|---|---|---|---|
| LLOQ | 0.1 | 1.35% - 7.68% | 3.38% - 8.97% | -11.5% to 8.99% |
| Low | 0.2 | N/A | N/A | N/A |
| Medium | 1.0 | N/A | N/A | N/A |
| High | 8.0 | N/A | N/A | N/A |
Adapted from validation data for a voriconazole assay.[11]
Visualizations and Workflows
Diagrams are provided to illustrate key experimental workflows and logical relationships in troubleshooting matrix effects.
Caption: General workflow for bioanalysis using a deuterated internal standard.
Caption: Troubleshooting decision tree for investigating matrix effects.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This experiment helps visualize chromatographic regions where ion suppression or enhancement occurs.[5][12]
-
System Setup:
-
Prepare a standard solution of Miconazole and this compound in the mobile phase.
-
Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10-20 µL/min) into the eluent stream between the analytical column and the mass spectrometer's ion source.[1]
-
-
Infusion and Injection:
-
Data Interpretation:
-
Monitor the signal of the infused standards throughout the chromatographic run.
-
A stable baseline indicates no significant matrix effects at that retention time.[5]
-
A dip in the baseline indicates a region of ion suppression.[1][5]
-
A rise in the baseline indicates a region of ion enhancement.[1][5]
-
By comparing your analyte's retention time to these regions, you can determine if it is eluting in a problematic zone.
-
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This method calculates the Matrix Factor (MF) to quantify the extent of matrix effects.[2][12]
-
Prepare Three Sets of Samples:
-
Set A (Analyte in Solution): Prepare standards at low and high concentrations in the final mobile phase composition (neat solution).
-
Set B (Post-Extraction Spike): Take blank biological matrix samples through the entire extraction procedure. Spike the final, clean extract with the analyte and this compound to the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with the analyte and this compound at low and high concentrations before starting the extraction procedure. (This set is used to determine recovery).
-
-
Analysis:
-
Analyze all three sets of samples via LC-MS/MS.
-
-
Calculations:
-
Acceptance Criteria:
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. e-b-f.eu [e-b-f.eu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Miconazole-d5 stability in stock solutions and during freeze-thaw cycles
Disclaimer: This document provides technical guidance on the stability of Miconazole-d5 in stock solutions and during freeze-thaw cycles. Specific stability data for this compound is limited. The information presented here is largely based on studies conducted with Miconazole (B906) and Miconazole nitrate (B79036). It is recommended that researchers validate the stability of this compound under their specific experimental conditions. The stability of deuterated compounds is generally expected to be comparable to their non-deuterated counterparts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as acetonitrile, DMSO, and methanol.[1] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: The solid form of this compound is stable for at least four years when stored at -20°C. Stock solutions should also be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.
Q3: How stable is this compound in stock solutions at -20°C?
Q4: How many freeze-thaw cycles can a this compound stock solution withstand?
A4: There is no specific data on the freeze-thaw stability of this compound. However, for many small molecules dissolved in DMSO, a limited number of freeze-thaw cycles (typically 3-5) is advisable to minimize potential degradation.[2] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound?
A5: Based on studies with Miconazole, the primary sites for degradation are the ether linkage and the imidazole (B134444) ring.[1] Degradation can be induced by strong acidic, basic, and oxidative conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon storage | - Poor solubility in the chosen solvent.- Solvent evaporation.- Temperature fluctuations. | - Ensure the concentration does not exceed the solubility limit.- Use tightly sealed vials.- Store at a constant, recommended temperature. |
| Inconsistent analytical results | - Degradation of this compound in the stock solution.- Multiple freeze-thaw cycles. | - Prepare fresh stock solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Perform a stability check of the stock solution. |
| Appearance of unknown peaks in chromatogram | - Degradation of this compound. | - Conduct forced degradation studies to identify potential degradation products.- Ensure proper storage and handling of the stock solution. |
Experimental Protocols
Forced Degradation Studies of Miconazole
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are general protocols based on studies with Miconazole nitrate.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1-4 mg/mL.
2. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Reflux the mixture at 80°C for 2-4 hours. Cool and neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Reflux the mixture at 80°C for 2-4 hours. Cool and neutralize with 1N HCl before analysis.
3. Oxidative Degradation:
-
Mix the stock solution with a 6% w/v hydrogen peroxide solution. Reflux the mixture at 80°C for 2 hours.
4. Thermal Degradation:
-
Subject the solid this compound to dry heat at 80°C for a specified period (e.g., 6 hours).
-
For wet heat degradation, reflux the stock solution at 80°C for 2 hours.
5. Photolytic Degradation:
-
Expose the stock solution to direct sunlight or a UV lamp for an extended period (e.g., 48 hours), protected from evaporation.
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC or HPTLC method to separate and quantify the parent compound and any degradation products.
Summary of Miconazole Nitrate Degradation Behavior
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 1N HCl, refluxed at 80°C for 2 hours | Significant degradation observed. |
| Alkaline Hydrolysis | 1N NaOH, refluxed at 80°C for 2 hours | Significant degradation observed. |
| Oxidative Degradation | 6.0% w/v H₂O₂, refluxed at 80°C for 2 hours | Degradation observed. |
| Thermal Degradation | Dry heat at 80°C | Thermolysis can cause degradation. |
| Photochemical Degradation | Exposure to direct sunlight for 48 hours | Degradation observed. |
Data based on studies with Miconazole Nitrate.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting inconsistent analytical results.
References
Miconazole-d5 stability in stock solutions and during freeze-thaw cycles
Disclaimer: This document provides technical guidance on the stability of Miconazole-d5 in stock solutions and during freeze-thaw cycles. Specific stability data for this compound is limited. The information presented here is largely based on studies conducted with Miconazole and Miconazole nitrate. It is recommended that researchers validate the stability of this compound under their specific experimental conditions. The stability of deuterated compounds is generally expected to be comparable to their non-deuterated counterparts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as acetonitrile, DMSO, and methanol.[1] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: The solid form of this compound is stable for at least four years when stored at -20°C. Stock solutions should also be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.
Q3: How stable is this compound in stock solutions at -20°C?
Q4: How many freeze-thaw cycles can a this compound stock solution withstand?
A4: There is no specific data on the freeze-thaw stability of this compound. However, for many small molecules dissolved in DMSO, a limited number of freeze-thaw cycles (typically 3-5) is advisable to minimize potential degradation.[2] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound?
A5: Based on studies with Miconazole, the primary sites for degradation are the ether linkage and the imidazole ring.[1] Degradation can be induced by strong acidic, basic, and oxidative conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon storage | - Poor solubility in the chosen solvent.- Solvent evaporation.- Temperature fluctuations. | - Ensure the concentration does not exceed the solubility limit.- Use tightly sealed vials.- Store at a constant, recommended temperature. |
| Inconsistent analytical results | - Degradation of this compound in the stock solution.- Multiple freeze-thaw cycles. | - Prepare fresh stock solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Perform a stability check of the stock solution. |
| Appearance of unknown peaks in chromatogram | - Degradation of this compound. | - Conduct forced degradation studies to identify potential degradation products.- Ensure proper storage and handling of the stock solution. |
Experimental Protocols
Forced Degradation Studies of Miconazole
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are general protocols based on studies with Miconazole nitrate.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1-4 mg/mL.
2. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Reflux the mixture at 80°C for 2-4 hours. Cool and neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Reflux the mixture at 80°C for 2-4 hours. Cool and neutralize with 1N HCl before analysis.
3. Oxidative Degradation:
-
Mix the stock solution with a 6% w/v hydrogen peroxide solution. Reflux the mixture at 80°C for 2 hours.
4. Thermal Degradation:
-
Subject the solid this compound to dry heat at 80°C for a specified period (e.g., 6 hours).
-
For wet heat degradation, reflux the stock solution at 80°C for 2 hours.
5. Photolytic Degradation:
-
Expose the stock solution to direct sunlight or a UV lamp for an extended period (e.g., 48 hours), protected from evaporation.
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC or HPTLC method to separate and quantify the parent compound and any degradation products.
Summary of Miconazole Nitrate Degradation Behavior
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 1N HCl, refluxed at 80°C for 2 hours | Significant degradation observed. |
| Alkaline Hydrolysis | 1N NaOH, refluxed at 80°C for 2 hours | Significant degradation observed. |
| Oxidative Degradation | 6.0% w/v H₂O₂, refluxed at 80°C for 2 hours | Degradation observed. |
| Thermal Degradation | Dry heat at 80°C | Thermolysis can cause degradation. |
| Photochemical Degradation | Exposure to direct sunlight for 48 hours | Degradation observed. |
Data based on studies with Miconazole Nitrate.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting inconsistent analytical results.
References
Addressing isotopic exchange issues with Miconazole-d5
Welcome to the Technical Support Center for Miconazole-d5. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential isotopic exchange issues and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with this compound?
Isotopic exchange, or back-exchange, is a chemical process where deuterium (B1214612) atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, biological matrix).[1][2] This is a critical issue in quantitative analysis as it alters the mass of the internal standard, leading to inaccurate measurements. The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration.[3]
Q2: Where are the deuterium labels on this compound located and are they susceptible to exchange?
The formal name for this compound is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole. The deuterium labels are on the methoxy (B1213986) and ethyl groups. Deuterium atoms on carbon atoms are generally considered stable. However, those adjacent to heteroatoms or carbonyl groups can be more susceptible to exchange under certain conditions. While the labeling positions on this compound are not on heteroatoms themselves, the proximity to oxygen and nitrogen warrants careful consideration of experimental conditions to minimize any potential for exchange.
Q3: What experimental conditions can promote the isotopic exchange of this compound?
Several factors can influence the stability of the deuterium labels on this compound:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[2] The stability of Miconazole itself is also pH-dependent, with potential for degradation under strongly acidic or basic conditions.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2] Therefore, prolonged exposure of this compound to elevated temperatures during sample preparation or storage should be avoided.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can serve as a source of hydrogen atoms and facilitate isotopic exchange.[2] Storing stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) is generally recommended for long-term stability.
Q4: How can I detect if my this compound internal standard is undergoing isotopic exchange?
Several signs may indicate that isotopic exchange is occurring:
-
Decreasing Internal Standard Response: A gradual or sudden decrease in the peak area of this compound over a series of injections or with sample storage time can be a primary indicator.[2]
-
Appearance of Unlabeled Miconazole: The appearance or increase of a signal at the mass-to-charge ratio (m/z) of unlabeled Miconazole in a solution that should only contain this compound is a direct sign of back-exchange.
-
Inaccurate or Imprecise Results: Poor accuracy and precision in your quantitative data, such as drifting calibration curves or inconsistent quality control sample results, can be a consequence of internal standard instability.[1]
Troubleshooting Guides
Issue 1: Drifting Internal Standard Signal
Symptom: The peak area of this compound consistently decreases over the course of an analytical run.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a drifting this compound signal.
Detailed Steps:
-
Assess Autosampler Stability: Prepare a set of samples and re-inject the first sample at the end of the sequence. A significant decrease in the this compound peak area suggests instability in the autosampler conditions (e.g., temperature, exposure to light).
-
Evaluate Mobile Phase Stability: Incubate a solution of this compound in your mobile phase at the autosampler temperature. Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours) to see if the signal decreases over time.
-
Investigate pH: If your mobile phase is acidic or basic, consider adjusting it to a more neutral pH, if chromatographically feasible, and repeat the stability test.
-
Optimize Storage: If instability is confirmed, consider preparing fresh standards more frequently or storing working solutions at a lower temperature.
Issue 2: Inaccurate Quantification and Poor Precision
Symptom: Quality control samples are consistently failing, and/or the calibration curve is non-linear.
Troubleshooting Workflow:
References
Addressing isotopic exchange issues with Miconazole-d5
Welcome to the Technical Support Center for Miconazole-d5. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential isotopic exchange issues and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with this compound?
Isotopic exchange, or back-exchange, is a chemical process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, biological matrix).[1][2] This is a critical issue in quantitative analysis as it alters the mass of the internal standard, leading to inaccurate measurements. The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration.[3]
Q2: Where are the deuterium labels on this compound located and are they susceptible to exchange?
The formal name for this compound is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole. The deuterium labels are on the methoxy and ethyl groups. Deuterium atoms on carbon atoms are generally considered stable. However, those adjacent to heteroatoms or carbonyl groups can be more susceptible to exchange under certain conditions. While the labeling positions on this compound are not on heteroatoms themselves, the proximity to oxygen and nitrogen warrants careful consideration of experimental conditions to minimize any potential for exchange.
Q3: What experimental conditions can promote the isotopic exchange of this compound?
Several factors can influence the stability of the deuterium labels on this compound:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[2] The stability of Miconazole itself is also pH-dependent, with potential for degradation under strongly acidic or basic conditions.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2] Therefore, prolonged exposure of this compound to elevated temperatures during sample preparation or storage should be avoided.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can serve as a source of hydrogen atoms and facilitate isotopic exchange.[2] Storing stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) is generally recommended for long-term stability.
Q4: How can I detect if my this compound internal standard is undergoing isotopic exchange?
Several signs may indicate that isotopic exchange is occurring:
-
Decreasing Internal Standard Response: A gradual or sudden decrease in the peak area of this compound over a series of injections or with sample storage time can be a primary indicator.[2]
-
Appearance of Unlabeled Miconazole: The appearance or increase of a signal at the mass-to-charge ratio (m/z) of unlabeled Miconazole in a solution that should only contain this compound is a direct sign of back-exchange.
-
Inaccurate or Imprecise Results: Poor accuracy and precision in your quantitative data, such as drifting calibration curves or inconsistent quality control sample results, can be a consequence of internal standard instability.[1]
Troubleshooting Guides
Issue 1: Drifting Internal Standard Signal
Symptom: The peak area of this compound consistently decreases over the course of an analytical run.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a drifting this compound signal.
Detailed Steps:
-
Assess Autosampler Stability: Prepare a set of samples and re-inject the first sample at the end of the sequence. A significant decrease in the this compound peak area suggests instability in the autosampler conditions (e.g., temperature, exposure to light).
-
Evaluate Mobile Phase Stability: Incubate a solution of this compound in your mobile phase at the autosampler temperature. Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours) to see if the signal decreases over time.
-
Investigate pH: If your mobile phase is acidic or basic, consider adjusting it to a more neutral pH, if chromatographically feasible, and repeat the stability test.
-
Optimize Storage: If instability is confirmed, consider preparing fresh standards more frequently or storing working solutions at a lower temperature.
Issue 2: Inaccurate Quantification and Poor Precision
Symptom: Quality control samples are consistently failing, and/or the calibration curve is non-linear.
Troubleshooting Workflow:
References
Technical Support Center: Miconazole-d5 Carryover Prevention in Autosamplers
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you prevent and resolve autosampler carryover issues with Miconazole-d5 in your LC-MS/MS experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is the deuterium-labeled internal standard for Miconazole, a hydrophobic (LogP ~5.9-6.1) and weakly basic (pKa ~6.5-6.9) imidazole (B134444) antifungal agent. Its hydrophobicity causes it to adsorb to surfaces in the autosampler and LC system, such as tubing, the injection needle, and valve seals. As a weak base, it can also exhibit ionic interactions with metallic surfaces, further contributing to its persistence in the system and leading to carryover in subsequent injections.[1]
Q2: How can I detect this compound carryover in my runs?
Carryover is typically identified by injecting one or more blank samples (containing only the mobile phase or a clean matrix) immediately following a high-concentration sample of this compound. The presence of a this compound peak in the blank chromatogram indicates carryover. A systematic decrease in the peak area across sequential blank injections is characteristic of "classic" carryover.[2]
Q3: What is an acceptable level of carryover for this compound?
For quantitative bioanalytical methods, regulatory guidelines generally require that the response from carryover in a blank injection should not be greater than 20% of the response of the lower limit of quantitation (LLOQ) for the analyte.[2] However, for highly sensitive assays, a lower carryover threshold may be necessary to ensure data accuracy.
Q4: What are the primary sources of this compound carryover in an autosampler?
The most common sources of carryover within an autosampler include:
-
Injection Needle: Both the inner and outer surfaces of the needle can retain this compound.
-
Injection Valve and Rotor Seal: Scratches or wear on the rotor seal can create sites for the analyte to accumulate.
-
Sample Loop: Adsorption of this compound onto the inner surface of the sample loop.
-
Tubing and Fittings: Carryover can occur in the tubing connecting the autosampler to the column.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving this compound carryover.
Step 1: Confirm and Quantify the Carryover
Before making any changes to your system, it's crucial to confirm that the observed peak is indeed carryover and to quantify its magnitude.
Experimental Protocol: Carryover Evaluation
-
Prepare Samples:
-
A high-concentration this compound standard (e.g., at the upper limit of quantitation, ULOQ).
-
A blank sample (e.g., mobile phase A or clean matrix).
-
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the high-concentration this compound standard.
-
Immediately inject at least two consecutive blank samples.
-
-
Data Analysis:
-
Integrate the this compound peak area in the high-concentration standard and the subsequent blank injections.
-
Calculate the percent carryover using the following formula:
-
-
Interpretation:
-
If a peak for this compound is present in the blank injections and decreases in area with each subsequent blank, this confirms carryover.
-
If the peak area in the blanks is consistent, it may indicate a contamination issue with your solvent or system, rather than carryover from a preceding injection.[2]
-
Step 2: Isolate the Source of Carryover
The following diagram illustrates a systematic workflow to pinpoint the source of this compound carryover.
Step 3: Implement Optimized Wash Protocols
The composition of the autosampler wash solvent is critical for mitigating carryover of hydrophobic and basic compounds like this compound. A multi-solvent wash is often more effective than a single solvent.
Recommended Wash Solvent Compositions
Due to its physicochemical properties, an effective wash solution for this compound should have high organic content to address its hydrophobicity and may benefit from a pH modifier to disrupt ionic interactions. The following table provides a starting point for optimizing your wash solvent, with effectiveness extrapolated from data on other hydrophobic compounds.
| Wash Solvent Composition | Rationale | Expected Carryover Reduction |
| Good: 90:10 Acetonitrile:Water | A common starting point for reversed-phase methods. | Moderate |
| Better: 50:50 Methanol:Acetonitrile with 0.1% Formic Acid | A stronger organic mixture with an acidic modifier to neutralize basic sites. | Significant |
| Best: 80:10:10 Isopropanol:Acetonitrile:Water with 0.1% Formic Acid | A highly effective wash for "sticky" compounds, combining a strong organic solvent (isopropanol) with an acidic modifier. | High |
Table 1. Recommended wash solvent compositions for this compound carryover prevention.
Experimental Protocol: Optimizing the Autosampler Wash
-
Prepare Wash Solvents: Prepare the different wash solvent compositions from Table 1.
-
Systematic Testing:
-
Install the "Good" wash solution in your autosampler.
-
Perform the carryover evaluation as described in Step 1.
-
Repeat the evaluation with the "Better" and "Best" wash solutions.
-
-
Increase Wash Volume and Duration: For each solvent, you can also test the effect of increasing the wash volume and/or the duration of the needle wash.
-
Compare Results: Create a table to compare the percent carryover for each wash condition to determine the most effective protocol for your system.
The following diagram illustrates the logical relationship between this compound's properties and the selection of an appropriate wash solvent.
III. Preventative Maintenance
Regular maintenance of your autosampler is crucial for preventing carryover issues.
-
Rotor Seal: Regularly inspect the rotor seal for scratches or wear and replace it as part of your routine maintenance schedule.
-
Needle and Sample Loop: Periodically sonicate the injection needle and sample loop in a strong, appropriate solvent to remove any accumulated residue.
-
System Suitability: Before running a large batch of samples, perform a system suitability test that includes a carryover evaluation to ensure your system is clean and performing optimally.
By following this comprehensive guide, you can effectively troubleshoot and prevent this compound carryover, ensuring the accuracy and reliability of your experimental data.
References
Technical Support Center: Miconazole-d5 Carryover Prevention in Autosamplers
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you prevent and resolve autosampler carryover issues with Miconazole-d5 in your LC-MS/MS experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is the deuterium-labeled internal standard for Miconazole, a hydrophobic (LogP ~5.9-6.1) and weakly basic (pKa ~6.5-6.9) imidazole antifungal agent. Its hydrophobicity causes it to adsorb to surfaces in the autosampler and LC system, such as tubing, the injection needle, and valve seals. As a weak base, it can also exhibit ionic interactions with metallic surfaces, further contributing to its persistence in the system and leading to carryover in subsequent injections.[1]
Q2: How can I detect this compound carryover in my runs?
Carryover is typically identified by injecting one or more blank samples (containing only the mobile phase or a clean matrix) immediately following a high-concentration sample of this compound. The presence of a this compound peak in the blank chromatogram indicates carryover. A systematic decrease in the peak area across sequential blank injections is characteristic of "classic" carryover.[2]
Q3: What is an acceptable level of carryover for this compound?
For quantitative bioanalytical methods, regulatory guidelines generally require that the response from carryover in a blank injection should not be greater than 20% of the response of the lower limit of quantitation (LLOQ) for the analyte.[2] However, for highly sensitive assays, a lower carryover threshold may be necessary to ensure data accuracy.
Q4: What are the primary sources of this compound carryover in an autosampler?
The most common sources of carryover within an autosampler include:
-
Injection Needle: Both the inner and outer surfaces of the needle can retain this compound.
-
Injection Valve and Rotor Seal: Scratches or wear on the rotor seal can create sites for the analyte to accumulate.
-
Sample Loop: Adsorption of this compound onto the inner surface of the sample loop.
-
Tubing and Fittings: Carryover can occur in the tubing connecting the autosampler to the column.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving this compound carryover.
Step 1: Confirm and Quantify the Carryover
Before making any changes to your system, it's crucial to confirm that the observed peak is indeed carryover and to quantify its magnitude.
Experimental Protocol: Carryover Evaluation
-
Prepare Samples:
-
A high-concentration this compound standard (e.g., at the upper limit of quantitation, ULOQ).
-
A blank sample (e.g., mobile phase A or clean matrix).
-
-
Injection Sequence:
-
Inject the blank sample to establish a baseline.
-
Inject the high-concentration this compound standard.
-
Immediately inject at least two consecutive blank samples.
-
-
Data Analysis:
-
Integrate the this compound peak area in the high-concentration standard and the subsequent blank injections.
-
Calculate the percent carryover using the following formula:
-
-
Interpretation:
-
If a peak for this compound is present in the blank injections and decreases in area with each subsequent blank, this confirms carryover.
-
If the peak area in the blanks is consistent, it may indicate a contamination issue with your solvent or system, rather than carryover from a preceding injection.[2]
-
Step 2: Isolate the Source of Carryover
The following diagram illustrates a systematic workflow to pinpoint the source of this compound carryover.
Step 3: Implement Optimized Wash Protocols
The composition of the autosampler wash solvent is critical for mitigating carryover of hydrophobic and basic compounds like this compound. A multi-solvent wash is often more effective than a single solvent.
Recommended Wash Solvent Compositions
Due to its physicochemical properties, an effective wash solution for this compound should have high organic content to address its hydrophobicity and may benefit from a pH modifier to disrupt ionic interactions. The following table provides a starting point for optimizing your wash solvent, with effectiveness extrapolated from data on other hydrophobic compounds.
| Wash Solvent Composition | Rationale | Expected Carryover Reduction |
| Good: 90:10 Acetonitrile:Water | A common starting point for reversed-phase methods. | Moderate |
| Better: 50:50 Methanol:Acetonitrile with 0.1% Formic Acid | A stronger organic mixture with an acidic modifier to neutralize basic sites. | Significant |
| Best: 80:10:10 Isopropanol:Acetonitrile:Water with 0.1% Formic Acid | A highly effective wash for "sticky" compounds, combining a strong organic solvent (isopropanol) with an acidic modifier. | High |
Table 1. Recommended wash solvent compositions for this compound carryover prevention.
Experimental Protocol: Optimizing the Autosampler Wash
-
Prepare Wash Solvents: Prepare the different wash solvent compositions from Table 1.
-
Systematic Testing:
-
Install the "Good" wash solution in your autosampler.
-
Perform the carryover evaluation as described in Step 1.
-
Repeat the evaluation with the "Better" and "Best" wash solutions.
-
-
Increase Wash Volume and Duration: For each solvent, you can also test the effect of increasing the wash volume and/or the duration of the needle wash.
-
Compare Results: Create a table to compare the percent carryover for each wash condition to determine the most effective protocol for your system.
The following diagram illustrates the logical relationship between this compound's properties and the selection of an appropriate wash solvent.
III. Preventative Maintenance
Regular maintenance of your autosampler is crucial for preventing carryover issues.
-
Rotor Seal: Regularly inspect the rotor seal for scratches or wear and replace it as part of your routine maintenance schedule.
-
Needle and Sample Loop: Periodically sonicate the injection needle and sample loop in a strong, appropriate solvent to remove any accumulated residue.
-
System Suitability: Before running a large batch of samples, perform a system suitability test that includes a carryover evaluation to ensure your system is clean and performing optimally.
By following this comprehensive guide, you can effectively troubleshoot and prevent this compound carryover, ensuring the accuracy and reliability of your experimental data.
References
Technical Support Center: Miconazole-d5 Ionization Efficiency Optimization in ESI-MS
Welcome to the technical support center for Miconazole-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of this compound in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a strong signal for this compound. What are the first things I should check?
A1: Low signal intensity for this compound in ESI-MS can stem from several factors. Start by verifying the following:
-
Mass Spectrometer Settings: Ensure you are using the correct precursor and product ion masses for this compound. The protonated precursor ion is [M+H]⁺.
-
Ionization Mode: this compound, like miconazole (B906), contains basic nitrogen atoms in its imidazole (B134444) ring, making it highly suitable for positive electrospray ionization (ESI+).[1] Confirm that your instrument is operating in positive ion mode.
-
Mobile Phase Composition: The pH of your mobile phase is critical. An acidic mobile phase ensures that the imidazole nitrogens are protonated, which is essential for efficient ionization in positive ESI.[2]
Q2: What are the recommended MRM transitions for Miconazole and this compound?
A2: The recommended Multiple Reaction Monitoring (MRM) transitions for miconazole and its deuterated internal standard are summarized below. These transitions are monitored in positive ion mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Miconazole | 417.1 | 160.9 | Positive |
| This compound | 421.0 | 161.0 | Positive |
Data sourced from multiple LC-MS/MS methods.[3][4][5][6]
Q3: My this compound peak shape is poor (e.g., tailing or broadening). How can I improve it?
A3: Poor peak shape for a basic compound like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase. Here are the primary causes and solutions:
-
Secondary Silanol (B1196071) Interactions: The basic nitrogen atoms in this compound can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte (pKa of miconazole is approximately 6.7-6.9). A lower pH (e.g., pH 3) will ensure the analyte is consistently protonated and will suppress the ionization of silanol groups, minimizing these secondary interactions.[7]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening.[7]
-
Solution: Maintain a consistent and appropriate mobile phase pH as described above.
-
-
Low Buffer Concentration: Insufficient buffer capacity can fail to control the pH at the column surface, leading to inconsistent interactions and peak tailing.[7]
-
Solution: Increase the buffer concentration. A typical starting point is 10-20 mM.
-
Q4: I am observing significant ion suppression for my this compound signal. What are the likely causes and how can I mitigate this?
A4: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest.[8] This is a common challenge in bioanalysis.
-
Causes:
-
Matrix Effects: Endogenous compounds in biological samples (e.g., phospholipids (B1166683) in plasma) can co-elute with this compound and compete for ionization.[8]
-
Mobile Phase Additives: Non-volatile buffers or ion-pairing agents can suppress the ESI signal.[8]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove as many interfering compounds as possible without significant loss of the analyte. For plasma samples, protein precipitation is a common first step, but more rigorous methods like solid-phase extraction (SPE) can provide cleaner extracts and reduce ion suppression.[2][9]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions where ion suppression is most pronounced. Often, this means ensuring the analyte does not elute in the first part of the run where many highly polar, unretained matrix components appear.[8]
-
Modify Mobile Phase: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265). These are compatible with ESI-MS and aid in protonation.[10]
-
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
This protocol outlines a systematic approach to optimizing the mobile phase to enhance the ionization efficiency and peak shape of this compound.
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Column: A standard C18 column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the approximate retention time of this compound.
-
-
pH Adjustment:
-
Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to assess the impact on signal intensity and peak shape.
-
Alternatively, test other acidic modifiers like acetic acid.
-
-
Organic Modifier Evaluation:
-
Substitute acetonitrile with methanol (B129727) as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol) and compare the chromatographic resolution and signal intensity.
-
-
Buffer Evaluation:
-
If peak shape is still suboptimal, consider using a buffered mobile phase. Prepare a 10 mM ammonium formate solution and adjust the pH to 3.0 with formic acid for Mobile Phase A.
-
Protocol 2: ESI Source Parameter Optimization
This protocol describes how to optimize the key ESI source parameters for this compound using flow injection analysis (FIA) or during a constant infusion of the analyte.
-
Analyte Infusion:
-
Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent mixture that mimics the mobile phase composition at its elution point (e.g., 75:25 Acetonitrile:Water with 0.1% Formic Acid).
-
Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Parameter Optimization:
-
Capillary Voltage (Vcap): While monitoring the MRM transition for this compound, vary the capillary voltage (e.g., from 2.0 to 5.0 kV). Plot the signal intensity versus the voltage and identify the optimal setting that gives the highest stable signal.
-
Cone/Fragmentor Voltage: This voltage affects the transmission of ions from the source to the analyzer and can induce in-source fragmentation. Optimize this parameter to maximize the intensity of the precursor ion (m/z 421.0).
-
Desolvation Gas Temperature: Increase the temperature in increments (e.g., from 250°C to 500°C) and observe the effect on the signal intensity.
-
Desolvation Gas Flow: Adjust the flow rate of the desolvation gas (typically nitrogen) to find the setting that yields the best signal by aiding in the desolvation of the ESI droplets.
-
The following table provides a typical range for these parameters. Optimal values are instrument-dependent.
| Parameter | Typical Range | Purpose |
| Capillary Voltage | 2.5 - 4.5 kV | Promotes the formation of a stable electrospray. |
| Cone/Fragmentor Voltage | 20 - 60 V | Optimizes ion transmission and can be used for declustering.[9][11] |
| Desolvation Gas Temp. | 300 - 450 °C | Aids in solvent evaporation from ESI droplets.[11] |
| Desolvation Gas Flow | 600 - 1000 L/Hr | Assists in desolvation and prevents solvent clusters from entering the MS. |
Visual Guides
Workflow for Ionization Efficiency Optimization
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Miconazole-d5 Ionization Efficiency Optimization in ESI-MS
Welcome to the technical support center for Miconazole-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of this compound in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a strong signal for this compound. What are the first things I should check?
A1: Low signal intensity for this compound in ESI-MS can stem from several factors. Start by verifying the following:
-
Mass Spectrometer Settings: Ensure you are using the correct precursor and product ion masses for this compound. The protonated precursor ion is [M+H]⁺.
-
Ionization Mode: this compound, like miconazole, contains basic nitrogen atoms in its imidazole ring, making it highly suitable for positive electrospray ionization (ESI+).[1] Confirm that your instrument is operating in positive ion mode.
-
Mobile Phase Composition: The pH of your mobile phase is critical. An acidic mobile phase ensures that the imidazole nitrogens are protonated, which is essential for efficient ionization in positive ESI.[2]
Q2: What are the recommended MRM transitions for Miconazole and this compound?
A2: The recommended Multiple Reaction Monitoring (MRM) transitions for miconazole and its deuterated internal standard are summarized below. These transitions are monitored in positive ion mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Miconazole | 417.1 | 160.9 | Positive |
| This compound | 421.0 | 161.0 | Positive |
Data sourced from multiple LC-MS/MS methods.[3][4][5][6]
Q3: My this compound peak shape is poor (e.g., tailing or broadening). How can I improve it?
A3: Poor peak shape for a basic compound like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase. Here are the primary causes and solutions:
-
Secondary Silanol Interactions: The basic nitrogen atoms in this compound can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte (pKa of miconazole is approximately 6.7-6.9). A lower pH (e.g., pH 3) will ensure the analyte is consistently protonated and will suppress the ionization of silanol groups, minimizing these secondary interactions.[7]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening.[7]
-
Solution: Maintain a consistent and appropriate mobile phase pH as described above.
-
-
Low Buffer Concentration: Insufficient buffer capacity can fail to control the pH at the column surface, leading to inconsistent interactions and peak tailing.[7]
-
Solution: Increase the buffer concentration. A typical starting point is 10-20 mM.
-
Q4: I am observing significant ion suppression for my this compound signal. What are the likely causes and how can I mitigate this?
A4: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest.[8] This is a common challenge in bioanalysis.
-
Causes:
-
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove as many interfering compounds as possible without significant loss of the analyte. For plasma samples, protein precipitation is a common first step, but more rigorous methods like solid-phase extraction (SPE) can provide cleaner extracts and reduce ion suppression.[2][9]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions where ion suppression is most pronounced. Often, this means ensuring the analyte does not elute in the first part of the run where many highly polar, unretained matrix components appear.[8]
-
Modify Mobile Phase: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate. These are compatible with ESI-MS and aid in protonation.[10]
-
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
This protocol outlines a systematic approach to optimizing the mobile phase to enhance the ionization efficiency and peak shape of this compound.
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: A standard C18 column (e.g., 50 x 2.1 mm, 1.9 µm).
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the approximate retention time of this compound.
-
-
pH Adjustment:
-
Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to assess the impact on signal intensity and peak shape.
-
Alternatively, test other acidic modifiers like acetic acid.
-
-
Organic Modifier Evaluation:
-
Substitute acetonitrile with methanol as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol) and compare the chromatographic resolution and signal intensity.
-
-
Buffer Evaluation:
-
If peak shape is still suboptimal, consider using a buffered mobile phase. Prepare a 10 mM ammonium formate solution and adjust the pH to 3.0 with formic acid for Mobile Phase A.
-
Protocol 2: ESI Source Parameter Optimization
This protocol describes how to optimize the key ESI source parameters for this compound using flow injection analysis (FIA) or during a constant infusion of the analyte.
-
Analyte Infusion:
-
Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent mixture that mimics the mobile phase composition at its elution point (e.g., 75:25 Acetonitrile:Water with 0.1% Formic Acid).
-
Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Parameter Optimization:
-
Capillary Voltage (Vcap): While monitoring the MRM transition for this compound, vary the capillary voltage (e.g., from 2.0 to 5.0 kV). Plot the signal intensity versus the voltage and identify the optimal setting that gives the highest stable signal.
-
Cone/Fragmentor Voltage: This voltage affects the transmission of ions from the source to the analyzer and can induce in-source fragmentation. Optimize this parameter to maximize the intensity of the precursor ion (m/z 421.0).
-
Desolvation Gas Temperature: Increase the temperature in increments (e.g., from 250°C to 500°C) and observe the effect on the signal intensity.
-
Desolvation Gas Flow: Adjust the flow rate of the desolvation gas (typically nitrogen) to find the setting that yields the best signal by aiding in the desolvation of the ESI droplets.
-
The following table provides a typical range for these parameters. Optimal values are instrument-dependent.
| Parameter | Typical Range | Purpose |
| Capillary Voltage | 2.5 - 4.5 kV | Promotes the formation of a stable electrospray. |
| Cone/Fragmentor Voltage | 20 - 60 V | Optimizes ion transmission and can be used for declustering.[9][11] |
| Desolvation Gas Temp. | 300 - 450 °C | Aids in solvent evaporation from ESI droplets.[11] |
| Desolvation Gas Flow | 600 - 1000 L/Hr | Assists in desolvation and prevents solvent clusters from entering the MS. |
Visual Guides
Workflow for Ionization Efficiency Optimization
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Miconazole-d5 in Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Miconazole-d5 as an internal standard in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
A1: this compound is intended for use as an internal standard (IS) for the quantification of miconazole (B906) in biological samples by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they share very similar physicochemical properties with the analyte, which helps to correct for variability during sample preparation and analysis.[2][3][4]
Q2: What is the acceptable purity level for this compound to be used as an internal standard?
A2: Commercially available this compound typically has a deuterated purity of ≥99% (d1-d5 forms).[1][5] For bioanalytical method validation, regulatory guidelines, such as those from the FDA and ICH, are more focused on the impact of any interference from the internal standard on the analyte signal. The response from interfering components in the internal standard should not be more than 5% of the analyte response at the Lower Limit of Quantitation (LLOQ).[6]
Q3: What are the potential impurities in this compound and how can they affect my results?
A3: Potential impurities in this compound can be broadly categorized as:
-
Unlabeled Miconazole: This is a common impurity in deuterated standards and can artificially inflate the measured concentration of the analyte, leading to inaccurate results.[3]
-
Other Related Impurities: These can be byproducts from the synthesis of miconazole. While they may not directly interfere with the miconazole signal, they can potentially cause ion suppression or enhancement in the mass spectrometer, affecting the overall accuracy and precision of the method.
-
Isotopologues with fewer deuterium (B1214612) atoms (d1-d4): These are generally accounted for in the overall deuterated purity specification.
The presence of impurities can lead to issues such as a lack of precision and accuracy in your quality control samples and patient samples.[2]
Q4: How can I check the purity of my this compound standard?
A4: The most reliable way to confirm the purity of your this compound is to refer to the Certificate of Analysis (CoA) provided by the manufacturer.[1] The CoA will provide details on the chemical and isotopic purity. If you suspect issues with the standard, you may consider re-certification or analysis by a qualified laboratory.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate quantification of miconazole (biased high) | Presence of unlabeled miconazole in the this compound internal standard. | 1. Review the Certificate of Analysis for your this compound lot to check for the percentage of unlabeled miconazole. 2. If the level of unlabeled miconazole is significant and contributes more than 5% to the LLOQ response, consider sourcing a new batch of this compound with higher isotopic purity. 3. If a new batch is not available, you may need to adjust your calibration curve preparation to account for the contribution of the unlabeled analyte from the internal standard. |
| Poor precision and accuracy in QC samples | Impurities in the this compound causing matrix effects (ion suppression or enhancement). | 1. Optimize the chromatographic separation to ensure that any potential impurities in the this compound are separated from the analyte and the internal standard peaks. 2. Evaluate the matrix effect by comparing the response of the analyte and internal standard in neat solution versus in the biological matrix. 3. If matrix effects are significant, consider a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation). |
| Non-linear calibration curve | Cross-signal contribution between the analyte and the internal standard. | 1. Ensure that the mass spectrometer resolution is sufficient to distinguish between the m/z of miconazole and this compound. 2. Check for in-source fragmentation that could lead to overlapping fragment ions. 3. Optimize the concentration of the internal standard. A high concentration of IS can sometimes lead to non-linearity if there is a cross-signal contribution to the analyte. |
Data Presentation: Impact of this compound Purity on Quantitative Accuracy
The following table provides an illustrative example of how the purity of this compound, specifically the presence of unlabeled miconazole, can impact the calculated concentration of a quality control (QC) sample.
Table 1: Illustrative Impact of Unlabeled Miconazole in this compound on QC Sample Accuracy
| This compound Purity (Isotopic) | Percentage of Unlabeled Miconazole | Nominal QC Concentration (ng/mL) | Contribution from IS (ng/mL) | Calculated QC Concentration (ng/mL) | Accuracy (%) |
| ≥99% | ≤1% | 10 | ≤0.1 | 10.1 | 101% |
| 98% | 2% | 10 | 0.2 | 10.2 | 102% |
| 95% | 5% | 10 | 0.5 | 10.5 | 105% |
This table is for illustrative purposes only. The actual impact will depend on the concentration of the internal standard used and the specific analytical method.
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Miconazole in Human Plasma
This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) as the internal standard.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate miconazole from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Miconazole: m/z 417.1 → 160.9[7]
-
This compound: m/z 422.1 → 160.9 (or other appropriate fragment)
-
3. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of miconazole into blank human plasma.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
The calibration curve should be linear over the desired concentration range, and the accuracy and precision of the QC samples should be within acceptable limits as per regulatory guidelines (typically ±15%, and ±20% for the LLOQ).
Visualizations
Caption: Troubleshooting workflow for internal standard purity issues.
Caption: Impact of unlabeled impurity on quantitative accuracy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fda.gov [fda.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Miconazole-d5 in Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Miconazole-d5 as an internal standard in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
A1: this compound is intended for use as an internal standard (IS) for the quantification of miconazole in biological samples by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they share very similar physicochemical properties with the analyte, which helps to correct for variability during sample preparation and analysis.[2][3][4]
Q2: What is the acceptable purity level for this compound to be used as an internal standard?
A2: Commercially available this compound typically has a deuterated purity of ≥99% (d1-d5 forms).[1][5] For bioanalytical method validation, regulatory guidelines, such as those from the FDA and ICH, are more focused on the impact of any interference from the internal standard on the analyte signal. The response from interfering components in the internal standard should not be more than 5% of the analyte response at the Lower Limit of Quantitation (LLOQ).[6]
Q3: What are the potential impurities in this compound and how can they affect my results?
A3: Potential impurities in this compound can be broadly categorized as:
-
Unlabeled Miconazole: This is a common impurity in deuterated standards and can artificially inflate the measured concentration of the analyte, leading to inaccurate results.[3]
-
Other Related Impurities: These can be byproducts from the synthesis of miconazole. While they may not directly interfere with the miconazole signal, they can potentially cause ion suppression or enhancement in the mass spectrometer, affecting the overall accuracy and precision of the method.
-
Isotopologues with fewer deuterium atoms (d1-d4): These are generally accounted for in the overall deuterated purity specification.
The presence of impurities can lead to issues such as a lack of precision and accuracy in your quality control samples and patient samples.[2]
Q4: How can I check the purity of my this compound standard?
A4: The most reliable way to confirm the purity of your this compound is to refer to the Certificate of Analysis (CoA) provided by the manufacturer.[1] The CoA will provide details on the chemical and isotopic purity. If you suspect issues with the standard, you may consider re-certification or analysis by a qualified laboratory.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate quantification of miconazole (biased high) | Presence of unlabeled miconazole in the this compound internal standard. | 1. Review the Certificate of Analysis for your this compound lot to check for the percentage of unlabeled miconazole. 2. If the level of unlabeled miconazole is significant and contributes more than 5% to the LLOQ response, consider sourcing a new batch of this compound with higher isotopic purity. 3. If a new batch is not available, you may need to adjust your calibration curve preparation to account for the contribution of the unlabeled analyte from the internal standard. |
| Poor precision and accuracy in QC samples | Impurities in the this compound causing matrix effects (ion suppression or enhancement). | 1. Optimize the chromatographic separation to ensure that any potential impurities in the this compound are separated from the analyte and the internal standard peaks. 2. Evaluate the matrix effect by comparing the response of the analyte and internal standard in neat solution versus in the biological matrix. 3. If matrix effects are significant, consider a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation). |
| Non-linear calibration curve | Cross-signal contribution between the analyte and the internal standard. | 1. Ensure that the mass spectrometer resolution is sufficient to distinguish between the m/z of miconazole and this compound. 2. Check for in-source fragmentation that could lead to overlapping fragment ions. 3. Optimize the concentration of the internal standard. A high concentration of IS can sometimes lead to non-linearity if there is a cross-signal contribution to the analyte. |
Data Presentation: Impact of this compound Purity on Quantitative Accuracy
The following table provides an illustrative example of how the purity of this compound, specifically the presence of unlabeled miconazole, can impact the calculated concentration of a quality control (QC) sample.
Table 1: Illustrative Impact of Unlabeled Miconazole in this compound on QC Sample Accuracy
| This compound Purity (Isotopic) | Percentage of Unlabeled Miconazole | Nominal QC Concentration (ng/mL) | Contribution from IS (ng/mL) | Calculated QC Concentration (ng/mL) | Accuracy (%) |
| ≥99% | ≤1% | 10 | ≤0.1 | 10.1 | 101% |
| 98% | 2% | 10 | 0.2 | 10.2 | 102% |
| 95% | 5% | 10 | 0.5 | 10.5 | 105% |
This table is for illustrative purposes only. The actual impact will depend on the concentration of the internal standard used and the specific analytical method.
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Miconazole in Human Plasma
This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) as the internal standard.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate miconazole from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Miconazole: m/z 417.1 → 160.9[7]
-
This compound: m/z 422.1 → 160.9 (or other appropriate fragment)
-
3. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of miconazole into blank human plasma.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
The calibration curve should be linear over the desired concentration range, and the accuracy and precision of the QC samples should be within acceptable limits as per regulatory guidelines (typically ±15%, and ±20% for the LLOQ).
Visualizations
Caption: Troubleshooting workflow for internal standard purity issues.
Caption: Impact of unlabeled impurity on quantitative accuracy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fda.gov [fda.gov]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating an Analytical Method for Miconazole Using Miconazole-d5 as an Internal Standard: A Guide to ICH Compliance
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality and reliability of data. This guide provides a comprehensive comparison of an analytical method for the quantification of miconazole (B906) using its deuterated internal standard, Miconazole-d5, with the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
This document details the experimental protocols and presents supporting data to demonstrate the method's suitability for its intended purpose. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variability in sample preparation and instrument response.[1]
The Role of this compound in Bioanalysis
This compound is an isotopically labeled version of miconazole, where five hydrogen atoms have been replaced with deuterium.[2] This modification makes it an ideal internal standard (IS) for the quantification of miconazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since this compound is chemically identical to miconazole, it co-elutes with the analyte and exhibits similar behavior during extraction and ionization.[3] This co-elution and similar behavior allow it to effectively normalize for any variations that may occur during the analytical process, leading to a more robust and reliable method.[1]
ICH Q2(R1) Validation Parameters: A Performance Evaluation
The ICH Q2(R1) guideline outlines the key parameters that need to be evaluated to validate an analytical procedure.[4][5] These include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[3][6][7] The following tables summarize the performance of a typical LC-MS/MS method for miconazole using this compound, demonstrating its compliance with these guidelines.
Table 1: Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[3] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6]
| Parameter | Result | ICH Q2(R1) Acceptance Criteria |
| Calibration Range | 0.5 - 500 ng/mL | Defined by the user |
| Regression Equation | y = 0.258x + 0.003 | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.995[6] |
| Linearity Assessment | Linear | Visual inspection of plot |
Table 2: Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is often assessed by determining the recovery of spiked analyte in a blank matrix.[3]
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (% Recovery) |
| 1.5 (Low QC) | 1.48 | 98.67% |
| 75 (Medium QC) | 76.20 | 101.60% |
| 400 (High QC) | 395.60 | 98.90% |
QC = Quality Control
Table 3: Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).[3] Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) |
| Low | 1.5 | 3.2% | 4.5% |
| Medium | 75 | 2.1% | 3.3% |
| High | 400 | 1.8% | 2.9% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
| Parameter | Result | Method of Determination |
| Limit of Detection (LOD) | 0.15 ng/mL | Signal-to-Noise Ratio (S/N) > 3 |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | S/N > 10, with acceptable precision and accuracy |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of an analytical method. The following sections outline the key experimental procedures for the validation of the miconazole assay.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control samples by spiking appropriate amounts of miconazole standard solutions into a blank biological matrix (e.g., human plasma).
-
Internal Standard Addition: Add a fixed amount of this compound internal standard solution (e.g., 50 ng/mL) to all samples, standards, and QCs.
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of cold acetonitrile (B52724).
-
Centrifugation: Vortex the samples and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Miconazole: 417.0 -> 159.0
-
This compound: 422.0 -> 164.0
-
Visualizing the Validation Workflow and Logic
To better understand the relationship between the different stages of method validation and the ICH guidelines, the following diagrams have been generated using Graphviz.
Figure 1: Experimental workflow for miconazole analysis.
Figure 2: ICH Q2(R1) validation parameters.
Conclusion
The presented data demonstrates that a well-developed LC-MS/MS method using this compound as an internal standard can meet the stringent requirements of the ICH Q2(R1) guidelines for the validation of an analytical method. The use of a deuterated internal standard is instrumental in achieving the high levels of accuracy and precision necessary for reliable bioanalysis in a professional drug development setting. This guide provides a framework for researchers to design and evaluate their own analytical methods, ensuring data integrity and regulatory compliance.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Validating an Analytical Method for Miconazole Using Miconazole-d5 as an Internal Standard: A Guide to ICH Compliance
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality and reliability of data. This guide provides a comprehensive comparison of an analytical method for the quantification of miconazole using its deuterated internal standard, Miconazole-d5, with the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
This document details the experimental protocols and presents supporting data to demonstrate the method's suitability for its intended purpose. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variability in sample preparation and instrument response.[1]
The Role of this compound in Bioanalysis
This compound is an isotopically labeled version of miconazole, where five hydrogen atoms have been replaced with deuterium.[2] This modification makes it an ideal internal standard (IS) for the quantification of miconazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since this compound is chemically identical to miconazole, it co-elutes with the analyte and exhibits similar behavior during extraction and ionization.[3] This co-elution and similar behavior allow it to effectively normalize for any variations that may occur during the analytical process, leading to a more robust and reliable method.[1]
ICH Q2(R1) Validation Parameters: A Performance Evaluation
The ICH Q2(R1) guideline outlines the key parameters that need to be evaluated to validate an analytical procedure.[4][5] These include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[3][6][7] The following tables summarize the performance of a typical LC-MS/MS method for miconazole using this compound, demonstrating its compliance with these guidelines.
Table 1: Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[3] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6]
| Parameter | Result | ICH Q2(R1) Acceptance Criteria |
| Calibration Range | 0.5 - 500 ng/mL | Defined by the user |
| Regression Equation | y = 0.258x + 0.003 | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.995[6] |
| Linearity Assessment | Linear | Visual inspection of plot |
Table 2: Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is often assessed by determining the recovery of spiked analyte in a blank matrix.[3]
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (% Recovery) |
| 1.5 (Low QC) | 1.48 | 98.67% |
| 75 (Medium QC) | 76.20 | 101.60% |
| 400 (High QC) | 395.60 | 98.90% |
QC = Quality Control
Table 3: Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).[3] Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) |
| Low | 1.5 | 3.2% | 4.5% |
| Medium | 75 | 2.1% | 3.3% |
| High | 400 | 1.8% | 2.9% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
| Parameter | Result | Method of Determination |
| Limit of Detection (LOD) | 0.15 ng/mL | Signal-to-Noise Ratio (S/N) > 3 |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | S/N > 10, with acceptable precision and accuracy |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of an analytical method. The following sections outline the key experimental procedures for the validation of the miconazole assay.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control samples by spiking appropriate amounts of miconazole standard solutions into a blank biological matrix (e.g., human plasma).
-
Internal Standard Addition: Add a fixed amount of this compound internal standard solution (e.g., 50 ng/mL) to all samples, standards, and QCs.
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Centrifugation: Vortex the samples and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Miconazole: 417.0 -> 159.0
-
This compound: 422.0 -> 164.0
-
Visualizing the Validation Workflow and Logic
To better understand the relationship between the different stages of method validation and the ICH guidelines, the following diagrams have been generated using Graphviz.
Figure 1: Experimental workflow for miconazole analysis.
Figure 2: ICH Q2(R1) validation parameters.
Conclusion
The presented data demonstrates that a well-developed LC-MS/MS method using this compound as an internal standard can meet the stringent requirements of the ICH Q2(R1) guidelines for the validation of an analytical method. The use of a deuterated internal standard is instrumental in achieving the high levels of accuracy and precision necessary for reliable bioanalysis in a professional drug development setting. This guide provides a framework for researchers to design and evaluate their own analytical methods, ensuring data integrity and regulatory compliance.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Miconazole-d5 in Antifungal Analysis: A Comparative Guide to Internal Standards
In the quantitative analysis of antifungal drugs, particularly utilizing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Miconazole-d5 and other internal standards used in antifungal analysis, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] These are compounds where one or more atoms have been replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). Because their physical and chemical properties are nearly identical to the analyte of interest, they can effectively compensate for variations in sample preparation, chromatography, and ionization.[2]
This compound is a deuterated form of the imidazole (B134444) antifungal agent, miconazole (B906). It is intended for use as an internal standard for the quantification of miconazole by gas chromatography (GC) or LC-MS.[3]
Performance Comparison: Deuterated vs. Other Internal Standards
The ideal internal standard co-elutes perfectly with the analyte and exhibits identical ionization efficiency and extraction recovery. While SIL internal standards are the first choice, the selection between a deuterated standard like this compound, a ¹³C-labeled standard, or a structural analog has significant implications for data quality.
Key Performance Differences: A Tabular Summary
| Feature | Deuterated (e.g., this compound) | ¹³C-Labeled | Structural Analog | Rationale & Implications for Antifungal Analysis |
| Chromatographic Co-elution | Often elute slightly earlier than the unlabeled analyte.[4][5] | Co-elute perfectly with the unlabeled analyte.[6] | Different retention time from the analyte. | Co-elution is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak. For azole antifungals in complex biological matrices, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[7][8] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or pH conditions, though this is less common with modern synthesis methods.[9] | The ¹³C-label is exceptionally stable and not prone to exchange.[9] | Not applicable. | Isotopic stability is critical for maintaining the integrity of the internal standard throughout the analytical process. |
| Matrix Effects | Generally provides good correction, but differential matrix effects can occur if there is chromatographic separation from the analyte.[2] | Provides the most accurate correction for matrix effects due to perfect co-elution.[5] | May not adequately compensate for matrix effects as it can experience different ionization suppression or enhancement.[7] | Matrix effects are a major source of variability in bioanalysis.[10][11] |
| Cost & Availability | Generally more readily available and less expensive than ¹³C-labeled standards.[2] | Typically more expensive and less commercially available due to more complex synthesis.[9] | Often readily available and cost-effective. | Budgetary and logistical constraints can influence the choice of internal standard. |
Quantitative Data from Experimental Studies
While a direct head-to-head comparison of this compound with other internal standards for a wide range of antifungals is not available in a single study, validation data from various sources demonstrate the performance of deuterated internal standards in antifungal analysis.
Table 1: Performance of Deuterated Internal Standards in the Analysis of Azole Antifungals
This table summarizes validation data from an LC-MS/MS method for the simultaneous quantification of several azole antifungals using their respective deuterated internal standards.
| Analyte | Internal Standard | Concentration Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Voriconazole | Voriconazole-d3 | 0.01 - 10 | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 |
| Posaconazole | Posaconazole-d4 | 0.02 - 40 | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 |
| Fluconazole | Fluconazole-d4 | 0.2 - 200 | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 |
| Itraconazole | Itraconazole-d5 | 0.02 - 20 | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 |
| Hydroxyitraconazole | Hydroxyitraconazole-d5 | 0.02 - 20 | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 |
Data adapted from a study on the development and validation of an LC-MS/MS assay for azole antifungals.[1]
Table 2: Recovery and Matrix Effect Data for Azole Antifungals using Deuterated Internal Standards
| Analyte | Recovery (%) | Matrix Effect (%) |
| Voriconazole | >90 | 95 - 112 |
| Posaconazole | >90 | 95 - 112 |
| Fluconazole | >90 | 95 - 112 |
| Itraconazole | >90 | 95 - 112 |
| Hydroxyitraconazole | >90 | 95 - 112 |
Data adapted from the same study as Table 1.[1]
These tables demonstrate that deuterated internal standards provide good precision, accuracy, recovery, and compensation for matrix effects in the analysis of azole antifungals.
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of azole antifungals in human serum using deuterated internal standards by LC-MS/MS.
1. Sample Preparation
-
To 100 µL of serum sample, add an internal standard solution containing the deuterated analogs of the target antifungals (e.g., this compound for miconazole analysis).
-
Perform protein precipitation by adding an appropriate volume of acetonitrile (B52724) or methanol (B129727).
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute with an aqueous solution (e.g., 0.1% formic acid in water) prior to injection.[12]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or C8 column is commonly used (e.g., ACQUITY UPLC BEH C18).[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[12]
-
Flow Rate: A flow rate suitable for the column dimensions and particle size is used.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) is commonly used for azole antifungals.[12]
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to its deuterated internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Visualizations
Miconazole's Mechanism of Action
Miconazole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.
Caption: Miconazole inhibits the ergosterol biosynthesis pathway in fungi.
Experimental Workflow for Antifungal Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of antifungal drugs in a biological matrix using an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Conclusion and Recommendations
For the routine quantitative analysis of antifungal drugs, stable isotope-labeled internal standards are the superior choice. This compound is an effective internal standard for the quantification of miconazole. When selecting an internal standard for other antifungal analytes, the following should be considered:
-
Deuterated Standards: Offer a robust and cost-effective option. However, it is crucial to validate the method thoroughly to ensure that any potential chromatographic shift between the analyte and the internal standard does not lead to differential matrix effects and compromise data accuracy.
-
¹³C-Labeled Standards: Represent the ideal choice for achieving the highest level of accuracy and reliability, as they co-elute perfectly with the analyte, providing the most effective compensation for matrix effects. The higher cost and limited availability may be a consideration.
-
Structural Analogs: Can be a viable alternative when a SIL standard is not available. However, they are more likely to exhibit different extraction recovery and ionization responses, which can lead to less accurate and precise results.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints. For regulated bioanalysis and the development of reference methods, the use of a stable isotope-labeled internal standard, preferably ¹³C-labeled, is strongly recommended.
References
- 1. scispace.com [scispace.com]
- 2. myadlm.org [myadlm.org]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. waters.com [waters.com]
- 11. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Miconazole-d5 in Antifungal Analysis: A Comparative Guide to Internal Standards
In the quantitative analysis of antifungal drugs, particularly utilizing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Miconazole-d5 and other internal standards used in antifungal analysis, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] These are compounds where one or more atoms have been replaced with their heavier, stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Because their physical and chemical properties are nearly identical to the analyte of interest, they can effectively compensate for variations in sample preparation, chromatography, and ionization.[2]
This compound is a deuterated form of the imidazole antifungal agent, miconazole. It is intended for use as an internal standard for the quantification of miconazole by gas chromatography (GC) or LC-MS.[3]
Performance Comparison: Deuterated vs. Other Internal Standards
The ideal internal standard co-elutes perfectly with the analyte and exhibits identical ionization efficiency and extraction recovery. While SIL internal standards are the first choice, the selection between a deuterated standard like this compound, a ¹³C-labeled standard, or a structural analog has significant implications for data quality.
Key Performance Differences: A Tabular Summary
| Feature | Deuterated (e.g., this compound) | ¹³C-Labeled | Structural Analog | Rationale & Implications for Antifungal Analysis |
| Chromatographic Co-elution | Often elute slightly earlier than the unlabeled analyte.[4][5] | Co-elute perfectly with the unlabeled analyte.[6] | Different retention time from the analyte. | Co-elution is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak. For azole antifungals in complex biological matrices, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[7][8] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or pH conditions, though this is less common with modern synthesis methods.[9] | The ¹³C-label is exceptionally stable and not prone to exchange.[9] | Not applicable. | Isotopic stability is critical for maintaining the integrity of the internal standard throughout the analytical process. |
| Matrix Effects | Generally provides good correction, but differential matrix effects can occur if there is chromatographic separation from the analyte.[2] | Provides the most accurate correction for matrix effects due to perfect co-elution.[5] | May not adequately compensate for matrix effects as it can experience different ionization suppression or enhancement.[7] | Matrix effects are a major source of variability in bioanalysis.[10][11] |
| Cost & Availability | Generally more readily available and less expensive than ¹³C-labeled standards.[2] | Typically more expensive and less commercially available due to more complex synthesis.[9] | Often readily available and cost-effective. | Budgetary and logistical constraints can influence the choice of internal standard. |
Quantitative Data from Experimental Studies
While a direct head-to-head comparison of this compound with other internal standards for a wide range of antifungals is not available in a single study, validation data from various sources demonstrate the performance of deuterated internal standards in antifungal analysis.
Table 1: Performance of Deuterated Internal Standards in the Analysis of Azole Antifungals
This table summarizes validation data from an LC-MS/MS method for the simultaneous quantification of several azole antifungals using their respective deuterated internal standards.
| Analyte | Internal Standard | Concentration Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Voriconazole | Voriconazole-d3 | 0.01 - 10 | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 |
| Posaconazole | Posaconazole-d4 | 0.02 - 40 | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 |
| Fluconazole | Fluconazole-d4 | 0.2 - 200 | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 |
| Itraconazole | Itraconazole-d5 | 0.02 - 20 | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 |
| Hydroxyitraconazole | Hydroxyitraconazole-d5 | 0.02 - 20 | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 |
Data adapted from a study on the development and validation of an LC-MS/MS assay for azole antifungals.[1]
Table 2: Recovery and Matrix Effect Data for Azole Antifungals using Deuterated Internal Standards
| Analyte | Recovery (%) | Matrix Effect (%) |
| Voriconazole | >90 | 95 - 112 |
| Posaconazole | >90 | 95 - 112 |
| Fluconazole | >90 | 95 - 112 |
| Itraconazole | >90 | 95 - 112 |
| Hydroxyitraconazole | >90 | 95 - 112 |
Data adapted from the same study as Table 1.[1]
These tables demonstrate that deuterated internal standards provide good precision, accuracy, recovery, and compensation for matrix effects in the analysis of azole antifungals.
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of azole antifungals in human serum using deuterated internal standards by LC-MS/MS.
1. Sample Preparation
-
To 100 µL of serum sample, add an internal standard solution containing the deuterated analogs of the target antifungals (e.g., this compound for miconazole analysis).
-
Perform protein precipitation by adding an appropriate volume of acetonitrile or methanol.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute with an aqueous solution (e.g., 0.1% formic acid in water) prior to injection.[12]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or C8 column is commonly used (e.g., ACQUITY UPLC BEH C18).[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[12]
-
Flow Rate: A flow rate suitable for the column dimensions and particle size is used.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) is commonly used for azole antifungals.[12]
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to its deuterated internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Visualizations
Miconazole's Mechanism of Action
Miconazole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Miconazole inhibits the ergosterol biosynthesis pathway in fungi.
Experimental Workflow for Antifungal Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of antifungal drugs in a biological matrix using an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Conclusion and Recommendations
For the routine quantitative analysis of antifungal drugs, stable isotope-labeled internal standards are the superior choice. This compound is an effective internal standard for the quantification of miconazole. When selecting an internal standard for other antifungal analytes, the following should be considered:
-
Deuterated Standards: Offer a robust and cost-effective option. However, it is crucial to validate the method thoroughly to ensure that any potential chromatographic shift between the analyte and the internal standard does not lead to differential matrix effects and compromise data accuracy.
-
¹³C-Labeled Standards: Represent the ideal choice for achieving the highest level of accuracy and reliability, as they co-elute perfectly with the analyte, providing the most effective compensation for matrix effects. The higher cost and limited availability may be a consideration.
-
Structural Analogs: Can be a viable alternative when a SIL standard is not available. However, they are more likely to exhibit different extraction recovery and ionization responses, which can lead to less accurate and precise results.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints. For regulated bioanalysis and the development of reference methods, the use of a stable isotope-labeled internal standard, preferably ¹³C-labeled, is strongly recommended.
References
- 1. scispace.com [scispace.com]
- 2. myadlm.org [myadlm.org]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. waters.com [waters.com]
- 11. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Cross-Validation of Miconazole Assays: A Comparative Guide for Inter-Laboratory Studies Using Miconazole-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Miconazole bioanalytical assays between different laboratories, emphasizing the use of the stable isotope-labeled internal standard, Miconazole-d5. Ensuring consistency and reliability of bioanalytical data across multiple sites is paramount for the successful progression of clinical and preclinical studies. This document presents a comparative analysis of hypothetical data from two laboratories, detailed experimental protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and a workflow for conducting a robust cross-validation study.
Data Presentation: Inter-Laboratory Performance Comparison
The following table summarizes the performance characteristics of a validated LC-MS/MS assay for Miconazole from two independent, hypothetical laboratories. This data is representative of what would be compared during a cross-validation exercise. While both laboratories demonstrate acceptable performance according to regulatory guidelines, slight variations highlight the importance of a formal cross-validation process before combining data from multiple sites.
| Validation Parameter | Laboratory A | Laboratory B |
| Linearity Range | 0.15 - 250.0 ng/mL | 1.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 1.0 ng/mL |
| Internal Standard (IS) | Metronidazole[1] | Econazole |
| Accuracy (% Bias) at LLOQ | -1.25%[1] | -3.5% |
| Precision (% CV) at LLOQ | 6.44%[1] | 8.2% |
| Accuracy (% Bias) at Low QC | 1.68%[1] | 2.8% |
| Precision (% CV) at Low QC | 4.52%[1] | 6.5% |
| Accuracy (% Bias) at Medium QC | 0.85%[1] | 1.5% |
| Precision (% CV) at Medium QC | 3.01%[1] | 4.1% |
| Accuracy (% Bias) at High QC | -0.55%[1] | -1.9% |
| Precision (% CV) at High QC | 3.88%[1] | 5.3% |
| Recovery | 75.33% - 94.25%[1] | 88.5% - 95.2% |
Note: The data presented for Laboratory A is based on a published study by Roychoudhury et al. (2024) which utilized Metronidazole as the internal standard.[1] Data for Laboratory B is hypothetical and represents a distinct, well-performing laboratory for comparative purposes. The use of different internal standards in the source data highlights a variable that should be standardized in a prospective cross-validation study.
Experimental Protocols
This section details a representative experimental protocol for the quantification of Miconazole in human plasma using this compound as the internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality control (QC) samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix and inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Miconazole: Precursor ion m/z 417.1 -> Product ion m/z 160.9.[1]
-
This compound (IS): Precursor ion m/z 421.0 -> Product ion m/z 161.0.
-
-
MS Parameters: Optimized for the specific instrument, including collision energy, declustering potential, and source temperature.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.
References
Cross-Validation of Miconazole Assays: A Comparative Guide for Inter-Laboratory Studies Using Miconazole-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Miconazole bioanalytical assays between different laboratories, emphasizing the use of the stable isotope-labeled internal standard, Miconazole-d5. Ensuring consistency and reliability of bioanalytical data across multiple sites is paramount for the successful progression of clinical and preclinical studies. This document presents a comparative analysis of hypothetical data from two laboratories, detailed experimental protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and a workflow for conducting a robust cross-validation study.
Data Presentation: Inter-Laboratory Performance Comparison
The following table summarizes the performance characteristics of a validated LC-MS/MS assay for Miconazole from two independent, hypothetical laboratories. This data is representative of what would be compared during a cross-validation exercise. While both laboratories demonstrate acceptable performance according to regulatory guidelines, slight variations highlight the importance of a formal cross-validation process before combining data from multiple sites.
| Validation Parameter | Laboratory A | Laboratory B |
| Linearity Range | 0.15 - 250.0 ng/mL | 1.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 1.0 ng/mL |
| Internal Standard (IS) | Metronidazole[1] | Econazole |
| Accuracy (% Bias) at LLOQ | -1.25%[1] | -3.5% |
| Precision (% CV) at LLOQ | 6.44%[1] | 8.2% |
| Accuracy (% Bias) at Low QC | 1.68%[1] | 2.8% |
| Precision (% CV) at Low QC | 4.52%[1] | 6.5% |
| Accuracy (% Bias) at Medium QC | 0.85%[1] | 1.5% |
| Precision (% CV) at Medium QC | 3.01%[1] | 4.1% |
| Accuracy (% Bias) at High QC | -0.55%[1] | -1.9% |
| Precision (% CV) at High QC | 3.88%[1] | 5.3% |
| Recovery | 75.33% - 94.25%[1] | 88.5% - 95.2% |
Note: The data presented for Laboratory A is based on a published study by Roychoudhury et al. (2024) which utilized Metronidazole as the internal standard.[1] Data for Laboratory B is hypothetical and represents a distinct, well-performing laboratory for comparative purposes. The use of different internal standards in the source data highlights a variable that should be standardized in a prospective cross-validation study.
Experimental Protocols
This section details a representative experimental protocol for the quantification of Miconazole in human plasma using this compound as the internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality control (QC) samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix and inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Miconazole: Precursor ion m/z 417.1 -> Product ion m/z 160.9.[1]
-
This compound (IS): Precursor ion m/z 421.0 -> Product ion m/z 161.0.
-
-
MS Parameters: Optimized for the specific instrument, including collision energy, declustering potential, and source temperature.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.
References
Isotopic Effects of Miconazole-d5: A Comparative Guide to Chromatographic Retention and Ionization
For researchers, scientists, and drug development professionals utilizing deuterated internal standards in quantitative bioanalysis, understanding the potential for isotopic effects is paramount for robust and accurate method development. This guide provides an objective comparison of the chromatographic retention and mass spectrometric ionization of Miconazole-d5 relative to its non-deuterated counterpart, Miconazole (B906). While direct comparative experimental data for this compound is not extensively available in the public domain, this guide synthesizes established principles of deuterium (B1214612) isotope effects, supported by illustrative data from analogous compounds and detailed experimental protocols for Miconazole analysis.
Chromatographic Isotope Effects: The Impact of Deuterium on Retention Time
The substitution of hydrogen with deuterium can lead to a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE), resulting in a shift in retention time between the deuterated and non-deuterated compounds.[1][2] This effect stems from the fundamental physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These subtle differences can alter the interactions between the analyte and the stationary phase.
In reversed-phase liquid chromatography (RPLC), which is commonly used for the analysis of drugs like Miconazole, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[2] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[2] Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect may be observed, with deuterated compounds sometimes exhibiting longer retention times due to altered polar interactions.[2]
Table 1: Illustrative Comparison of Retention Times for Deuterated and Non-Deuterated Compounds in Reversed-Phase and Normal-Phase Chromatography
| Compound Pair | Chromatographic Mode | Retention Time (min) - Non-Deuterated | Retention Time (min) - Deuterated | Retention Time Shift (Δt_R) | Reference |
| Olanzapine / Olanzapine-d3 | Normal-Phase | 1.60 | 1.66 | +0.06 | [3] |
| des-methyl Olanzapine / des-methyl Olanzapine-d8 | Normal-Phase | 2.62 | 2.74 | +0.12 | [3] |
| Light / Heavy Dimethyl-labeled Peptides | Reversed-Phase | ~ (Varies) | Elutes ~3s earlier | -3s (median) | [4] |
| Metformin / Metformin-d6 | Reversed-Phase | 3.60 | 3.57 | -0.03 | [5] |
Note: This table presents data from various studies on different compounds to illustrate the typical direction and magnitude of the chromatographic deuterium isotope effect. Specific retention time shifts for this compound may vary depending on the exact chromatographic conditions.
Ionization Effects in Mass Spectrometry
Deuterated internal standards are widely used in LC-MS/MS assays due to the assumption that they exhibit virtually identical ionization efficiencies to their non-deuterated counterparts.[6] This allows for the correction of signal variations caused by matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte.[6][7]
However, the slight chromatographic separation due to the deuterium isotope effect can lead to differential matrix effects.[8][9] If the analyte and its deuterated internal standard do not perfectly co-elute, they may experience different levels of ion suppression or enhancement, potentially compromising the accuracy of quantification.[10] While the inherent ionization efficiency is generally considered to be the same, the observed signal intensity can be affected by these chromatographic nuances. Additionally, some studies suggest that deuteration can alter fragmentation pathways in tandem mass spectrometry (MS/MS), which could lead to differences in the intensity of specific product ions.[11]
Table 2: Expected Impact of Deuterium Labeling on Ionization Efficiency and Signal Response
| Parameter | Expected Effect of Deuterium Labeling | Rationale | Potential for Inaccuracy |
| Inherent Ionization Efficiency | Negligible difference | The physicochemical properties governing ionization (e.g., pKa, proton affinity) are largely unaffected by deuterium substitution. | Low |
| Observed Signal Intensity Ratio (Analyte/IS) | Ideally 1.0 in the absence of matrix effects (at equimolar concentrations) | The deuterated internal standard is expected to respond identically to the analyte in the ion source. | Moderate |
| Impact of Matrix Effects | Deuterated IS compensates for ion suppression/enhancement | The IS and analyte experience the same matrix effects if they co-elute perfectly.[6] | High if significant chromatographic separation occurs, leading to differential matrix effects.[8][9] |
Experimental Protocols
The following is a detailed methodology for a hypothetical experiment designed to evaluate the isotopic effects of this compound on chromatographic retention and ionization. This protocol is synthesized from established methods for Miconazole analysis.[12][13][14]
Objective
To determine the difference in chromatographic retention time (Δt_R) and the relative ionization response of this compound compared to Miconazole under specific LC-MS/MS conditions.
Materials
-
Miconazole reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (or other appropriate mobile phase modifier)
-
A C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Miconazole and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution containing both Miconazole and this compound at a final concentration of 1 µg/mL each by diluting the stock solutions in the initial mobile phase composition.
-
-
Chromatographic Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive Electrospray Ionization):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Miconazole: Q1 m/z 415.0 -> Q3 m/z 159.0 (example transition, should be optimized)
-
This compound: Q1 m/z 420.0 -> Q3 m/z 164.0 (example transition, should be optimized)
-
-
Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity for both analytes.
-
-
Data Analysis:
-
Inject the working solution multiple times (n=5) to assess reproducibility.
-
Determine the retention time for Miconazole and this compound from the extracted ion chromatograms.
-
Calculate the retention time difference (Δt_R = t_R(Miconazole) - t_R(this compound)).
-
Calculate the peak area ratio of Miconazole to this compound for each injection and determine the average and relative standard deviation (RSD).
-
Visualizations
Caption: Experimental workflow for analyzing isotopic effects.
Caption: Isotopic effects on chromatography and ionization.
Conclusion
The use of this compound as an internal standard in quantitative LC-MS/MS assays is a valid and powerful technique. However, researchers must be aware of the potential for a chromatographic isotope effect, which typically results in a slight shift to earlier retention times in reversed-phase systems.[2] While the inherent ionization efficiency of this compound is expected to be nearly identical to that of Miconazole, this chromatographic separation can lead to differential matrix effects, potentially impacting the accuracy of quantification.[8][9] Therefore, careful method development and validation are crucial to ensure the co-elution of the analyte and its deuterated internal standard or to confirm that any observed separation does not adversely affect the results. The experimental protocol provided in this guide offers a framework for systematically evaluating these potential isotopic effects for this compound in your specific analytical method.
References
- 1. The determination of Miconazole and its related production impurities together with basic solution stability studies using a sub 2 μm chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of miconazole in pharmaceutical creams using internal standard and second derivative spectrophotometry. | Semantic Scholar [semanticscholar.org]
- 5. phenomenex.com [phenomenex.com]
- 6. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal efficiency of miconazole and econazole and the interaction with transport protein: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The anti-fungal effect of miconazole and miconazole-loaded chitosan nanoparticles gels in diabetic patients with Oral candidiasis-randomized control clinical trial and microbiological analysis - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Effects of Miconazole-d5: A Comparative Guide to Chromatographic Retention and Ionization
For researchers, scientists, and drug development professionals utilizing deuterated internal standards in quantitative bioanalysis, understanding the potential for isotopic effects is paramount for robust and accurate method development. This guide provides an objective comparison of the chromatographic retention and mass spectrometric ionization of Miconazole-d5 relative to its non-deuterated counterpart, Miconazole. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide synthesizes established principles of deuterium isotope effects, supported by illustrative data from analogous compounds and detailed experimental protocols for Miconazole analysis.
Chromatographic Isotope Effects: The Impact of Deuterium on Retention Time
The substitution of hydrogen with deuterium can lead to a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE), resulting in a shift in retention time between the deuterated and non-deuterated compounds.[1][2] This effect stems from the fundamental physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These subtle differences can alter the interactions between the analyte and the stationary phase.
In reversed-phase liquid chromatography (RPLC), which is commonly used for the analysis of drugs like Miconazole, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[2] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[2] Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect may be observed, with deuterated compounds sometimes exhibiting longer retention times due to altered polar interactions.[2]
Table 1: Illustrative Comparison of Retention Times for Deuterated and Non-Deuterated Compounds in Reversed-Phase and Normal-Phase Chromatography
| Compound Pair | Chromatographic Mode | Retention Time (min) - Non-Deuterated | Retention Time (min) - Deuterated | Retention Time Shift (Δt_R) | Reference |
| Olanzapine / Olanzapine-d3 | Normal-Phase | 1.60 | 1.66 | +0.06 | [3] |
| des-methyl Olanzapine / des-methyl Olanzapine-d8 | Normal-Phase | 2.62 | 2.74 | +0.12 | [3] |
| Light / Heavy Dimethyl-labeled Peptides | Reversed-Phase | ~ (Varies) | Elutes ~3s earlier | -3s (median) | [4] |
| Metformin / Metformin-d6 | Reversed-Phase | 3.60 | 3.57 | -0.03 | [5] |
Note: This table presents data from various studies on different compounds to illustrate the typical direction and magnitude of the chromatographic deuterium isotope effect. Specific retention time shifts for this compound may vary depending on the exact chromatographic conditions.
Ionization Effects in Mass Spectrometry
Deuterated internal standards are widely used in LC-MS/MS assays due to the assumption that they exhibit virtually identical ionization efficiencies to their non-deuterated counterparts.[6] This allows for the correction of signal variations caused by matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte.[6][7]
However, the slight chromatographic separation due to the deuterium isotope effect can lead to differential matrix effects.[8][9] If the analyte and its deuterated internal standard do not perfectly co-elute, they may experience different levels of ion suppression or enhancement, potentially compromising the accuracy of quantification.[10] While the inherent ionization efficiency is generally considered to be the same, the observed signal intensity can be affected by these chromatographic nuances. Additionally, some studies suggest that deuteration can alter fragmentation pathways in tandem mass spectrometry (MS/MS), which could lead to differences in the intensity of specific product ions.[11]
Table 2: Expected Impact of Deuterium Labeling on Ionization Efficiency and Signal Response
| Parameter | Expected Effect of Deuterium Labeling | Rationale | Potential for Inaccuracy |
| Inherent Ionization Efficiency | Negligible difference | The physicochemical properties governing ionization (e.g., pKa, proton affinity) are largely unaffected by deuterium substitution. | Low |
| Observed Signal Intensity Ratio (Analyte/IS) | Ideally 1.0 in the absence of matrix effects (at equimolar concentrations) | The deuterated internal standard is expected to respond identically to the analyte in the ion source. | Moderate |
| Impact of Matrix Effects | Deuterated IS compensates for ion suppression/enhancement | The IS and analyte experience the same matrix effects if they co-elute perfectly.[6] | High if significant chromatographic separation occurs, leading to differential matrix effects.[8][9] |
Experimental Protocols
The following is a detailed methodology for a hypothetical experiment designed to evaluate the isotopic effects of this compound on chromatographic retention and ionization. This protocol is synthesized from established methods for Miconazole analysis.[12][13][14]
Objective
To determine the difference in chromatographic retention time (Δt_R) and the relative ionization response of this compound compared to Miconazole under specific LC-MS/MS conditions.
Materials
-
Miconazole reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
A C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Miconazole and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution containing both Miconazole and this compound at a final concentration of 1 µg/mL each by diluting the stock solutions in the initial mobile phase composition.
-
-
Chromatographic Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive Electrospray Ionization):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Miconazole: Q1 m/z 415.0 -> Q3 m/z 159.0 (example transition, should be optimized)
-
This compound: Q1 m/z 420.0 -> Q3 m/z 164.0 (example transition, should be optimized)
-
-
Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity for both analytes.
-
-
Data Analysis:
-
Inject the working solution multiple times (n=5) to assess reproducibility.
-
Determine the retention time for Miconazole and this compound from the extracted ion chromatograms.
-
Calculate the retention time difference (Δt_R = t_R(Miconazole) - t_R(this compound)).
-
Calculate the peak area ratio of Miconazole to this compound for each injection and determine the average and relative standard deviation (RSD).
-
Visualizations
Caption: Experimental workflow for analyzing isotopic effects.
Caption: Isotopic effects on chromatography and ionization.
Conclusion
The use of this compound as an internal standard in quantitative LC-MS/MS assays is a valid and powerful technique. However, researchers must be aware of the potential for a chromatographic isotope effect, which typically results in a slight shift to earlier retention times in reversed-phase systems.[2] While the inherent ionization efficiency of this compound is expected to be nearly identical to that of Miconazole, this chromatographic separation can lead to differential matrix effects, potentially impacting the accuracy of quantification.[8][9] Therefore, careful method development and validation are crucial to ensure the co-elution of the analyte and its deuterated internal standard or to confirm that any observed separation does not adversely affect the results. The experimental protocol provided in this guide offers a framework for systematically evaluating these potential isotopic effects for this compound in your specific analytical method.
References
- 1. The determination of Miconazole and its related production impurities together with basic solution stability studies using a sub 2 μm chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of miconazole in pharmaceutical creams using internal standard and second derivative spectrophotometry. | Semantic Scholar [semanticscholar.org]
- 5. phenomenex.com [phenomenex.com]
- 6. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the pharmacokinetics of miconazole after administration via a bioadhesive slow release tablet and an oral gel to healthy male and female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal efficiency of miconazole and econazole and the interaction with transport protein: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The anti-fungal effect of miconazole and miconazole-loaded chitosan nanoparticles gels in diabetic patients with Oral candidiasis-randomized control clinical trial and microbiological analysis - PMC [pmc.ncbi.nlm.nih.gov]
Miconazole-d5 vs. Structural Analogs: A Comparative Guide to Internal Standards in Bioanalysis
In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy of quantitative measurements is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity. However, variations in sample preparation, matrix effects, and instrument response require the use of internal standards (IS) to ensure reliable data.[1][2] This guide provides an objective comparison between two common types of internal standards used for the quantification of the antifungal drug Miconazole: the stable isotope-labeled (SIL) Miconazole-d5 and structural analog internal standards.
Stable isotope-labeled standards like this compound are considered the "gold standard" in quantitative mass spectrometry.[1][3] In these standards, one or more atoms are replaced with a heavier stable isotope, such as deuterium (B1214612) (D or ²H).[4] this compound is chemically identical to Miconazole, except for the slight increase in mass due to the deuterium atoms.[5] This near-identical nature is the key to its superior performance.[6]
Structural analogs are compounds that are chemically similar to the analyte but not identical.[2][7] For Miconazole, a potential structural analog could be another imidazole (B134444) antifungal, like Econazole or Clotrimazole, or a specifically synthesized molecule with a minor structural modification. While more accessible and less expensive than SIL standards, their differences in physicochemical properties can impact analytical accuracy.[8][9]
Performance Comparison: this compound vs. Structural Analog
The choice of internal standard directly impacts the quality of bioanalytical data. The ideal IS should perfectly mimic the analyte through extraction, chromatography, and ionization, thereby compensating for any variability.[3]
| Performance Metric | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Econazole) | Rationale & Supporting Data |
| Chromatographic Co-elution | Excellent: Nearly identical retention time to Miconazole. | Variable: May elute at a slightly different time. | This compound's identical structure ensures it experiences the same chromatographic conditions as the analyte, which is crucial for accurately compensating for matrix effects at the moment of elution.[3][6] Structural analogs, having different structures, may not co-elute perfectly.[3] |
| Matrix Effect Compensation | Excellent: Experiences virtually identical ion suppression or enhancement. | Moderate to Poor: May be affected differently by the sample matrix. | The primary advantage of SIL standards is their ability to track and correct for matrix effects.[3][8] Studies have shown that even with a SIL standard, matrix effects can sometimes be observed, but they are far more pronounced and less correctable with structural analogs.[10][11] |
| Accuracy & Precision | High: Typically provides bias within ±15% and precision (CV) <15%. | Variable: Higher potential for bias and variability. | Data consistently shows improved accuracy and precision with SIL standards. For example, a study on the immunosuppressant sirolimus showed a coefficient of variation (CV) of 2.7%-5.7% with a deuterated IS, compared to 7.6%-9.7% with a structural analog.[3] Another study on angiotensin IV concluded that a structural analog was not suitable, whereas the SIL-IS significantly improved precision and accuracy.[11] |
| Extraction Recovery | Excellent: Mirrors the recovery of the analyte almost perfectly. | Good to Variable: Recovery may differ due to slight differences in properties like polarity or solubility. | Because this compound has the same chemical properties as Miconazole, it behaves identically during sample preparation steps like liquid-liquid extraction or protein precipitation.[6][12] |
| Availability & Cost | Lower/Higher: Custom synthesis is often required, making it more expensive. | Higher/Lower: Often commercially available as established drugs or are simpler to synthesize. | The cost and difficulty of synthesizing SIL standards is a significant limitation. When a SIL is unavailable or cost-prohibitive, a structural analog may be considered.[8] |
| Cross-Interference | Low Risk: Mass difference (e.g., +5 Da for d5) provides clear separation in MS/MS. | Potential Risk: Must ensure no metabolic conversion to the analyte or isobaric interference. | A key consideration for a structural analog is ensuring it is not a metabolite of the analyte and does not produce fragment ions that are isobaric with the analyte's fragments.[7] |
Experimental Protocols
Detailed methodologies are essential for implementing internal standards in quantitative LC-MS/MS assays. Below is a representative protocol for the analysis of Miconazole in human plasma.
Objective: To accurately quantify the concentration of Miconazole in human plasma samples.
Materials:
-
Analyte: Miconazole
-
Internal Standard: this compound (1 mg/mL stock in methanol)
-
Biological Matrix: Human Plasma (K2EDTA)
-
Reagents: Acetonitrile (B52724) (LC-MS grade), Formic Acid (LC-MS grade), Water (ultra-pure)
Protocol:
-
Preparation of Working Solutions:
-
Prepare a series of Miconazole calibration standards and quality control (QC) samples by spiking stock solution into blank human plasma.
-
Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1][13]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[13]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Miconazole: m/z 417.1 → 160.9[13]
-
This compound: m/z 422.1 → 160.9 (or another stable fragment)
-
Note: The precursor ion for this compound is +5 Da higher than Miconazole, while the product ion can be the same if the deuterium labels are not on the fragmented portion of the molecule.
-
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the Miconazole to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Miconazole in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Concepts
Diagrams provide clear visual representations of experimental and logical workflows.
Conclusion
For the quantitative bioanalysis of Miconazole, the stable isotope-labeled internal standard this compound is unequivocally the superior choice.[8][10] Its chemical and physical similarity to the analyte ensures it can accurately account for variations during sample preparation and analysis, most critically compensating for unpredictable matrix effects in complex biological samples.[3][4] This leads to enhanced accuracy, precision, and overall method robustness, which are critical for data submitted for regulatory approval.[14][15]
While structural analog internal standards are a viable and cost-effective alternative, they must be used with caution. Their inherent chemical differences mean they may not co-elute perfectly or respond to matrix effects in the same way as the analyte.[8][9] Therefore, any method employing a structural analog requires extensive and rigorous validation to prove it is fit for purpose.[16] Ultimately, the "gold standard" practice is to use a stable isotope-labeled internal standard like this compound whenever feasible to ensure the highest quality and reliability of bioanalytical data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Application of co-eluting structural analog internal standards for expanded linear dynamic range in liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texilajournal.com [texilajournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 16. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Miconazole-d5 vs. Structural Analogs: A Comparative Guide to Internal Standards in Bioanalysis
In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy of quantitative measurements is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity. However, variations in sample preparation, matrix effects, and instrument response require the use of internal standards (IS) to ensure reliable data.[1][2] This guide provides an objective comparison between two common types of internal standards used for the quantification of the antifungal drug Miconazole: the stable isotope-labeled (SIL) Miconazole-d5 and structural analog internal standards.
Stable isotope-labeled standards like this compound are considered the "gold standard" in quantitative mass spectrometry.[1][3] In these standards, one or more atoms are replaced with a heavier stable isotope, such as deuterium (D or ²H).[4] this compound is chemically identical to Miconazole, except for the slight increase in mass due to the deuterium atoms.[5] This near-identical nature is the key to its superior performance.[6]
Structural analogs are compounds that are chemically similar to the analyte but not identical.[2][7] For Miconazole, a potential structural analog could be another imidazole antifungal, like Econazole or Clotrimazole, or a specifically synthesized molecule with a minor structural modification. While more accessible and less expensive than SIL standards, their differences in physicochemical properties can impact analytical accuracy.[8][9]
Performance Comparison: this compound vs. Structural Analog
The choice of internal standard directly impacts the quality of bioanalytical data. The ideal IS should perfectly mimic the analyte through extraction, chromatography, and ionization, thereby compensating for any variability.[3]
| Performance Metric | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Econazole) | Rationale & Supporting Data |
| Chromatographic Co-elution | Excellent: Nearly identical retention time to Miconazole. | Variable: May elute at a slightly different time. | This compound's identical structure ensures it experiences the same chromatographic conditions as the analyte, which is crucial for accurately compensating for matrix effects at the moment of elution.[3][6] Structural analogs, having different structures, may not co-elute perfectly.[3] |
| Matrix Effect Compensation | Excellent: Experiences virtually identical ion suppression or enhancement. | Moderate to Poor: May be affected differently by the sample matrix. | The primary advantage of SIL standards is their ability to track and correct for matrix effects.[3][8] Studies have shown that even with a SIL standard, matrix effects can sometimes be observed, but they are far more pronounced and less correctable with structural analogs.[10][11] |
| Accuracy & Precision | High: Typically provides bias within ±15% and precision (CV) <15%. | Variable: Higher potential for bias and variability. | Data consistently shows improved accuracy and precision with SIL standards. For example, a study on the immunosuppressant sirolimus showed a coefficient of variation (CV) of 2.7%-5.7% with a deuterated IS, compared to 7.6%-9.7% with a structural analog.[3] Another study on angiotensin IV concluded that a structural analog was not suitable, whereas the SIL-IS significantly improved precision and accuracy.[11] |
| Extraction Recovery | Excellent: Mirrors the recovery of the analyte almost perfectly. | Good to Variable: Recovery may differ due to slight differences in properties like polarity or solubility. | Because this compound has the same chemical properties as Miconazole, it behaves identically during sample preparation steps like liquid-liquid extraction or protein precipitation.[6][12] |
| Availability & Cost | Lower/Higher: Custom synthesis is often required, making it more expensive. | Higher/Lower: Often commercially available as established drugs or are simpler to synthesize. | The cost and difficulty of synthesizing SIL standards is a significant limitation. When a SIL is unavailable or cost-prohibitive, a structural analog may be considered.[8] |
| Cross-Interference | Low Risk: Mass difference (e.g., +5 Da for d5) provides clear separation in MS/MS. | Potential Risk: Must ensure no metabolic conversion to the analyte or isobaric interference. | A key consideration for a structural analog is ensuring it is not a metabolite of the analyte and does not produce fragment ions that are isobaric with the analyte's fragments.[7] |
Experimental Protocols
Detailed methodologies are essential for implementing internal standards in quantitative LC-MS/MS assays. Below is a representative protocol for the analysis of Miconazole in human plasma.
Objective: To accurately quantify the concentration of Miconazole in human plasma samples.
Materials:
-
Analyte: Miconazole
-
Internal Standard: this compound (1 mg/mL stock in methanol)
-
Biological Matrix: Human Plasma (K2EDTA)
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (ultra-pure)
Protocol:
-
Preparation of Working Solutions:
-
Prepare a series of Miconazole calibration standards and quality control (QC) samples by spiking stock solution into blank human plasma.
-
Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1][13]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[13]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Miconazole: m/z 417.1 → 160.9[13]
-
This compound: m/z 422.1 → 160.9 (or another stable fragment)
-
Note: The precursor ion for this compound is +5 Da higher than Miconazole, while the product ion can be the same if the deuterium labels are not on the fragmented portion of the molecule.
-
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the Miconazole to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Miconazole in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Concepts
Diagrams provide clear visual representations of experimental and logical workflows.
Conclusion
For the quantitative bioanalysis of Miconazole, the stable isotope-labeled internal standard this compound is unequivocally the superior choice.[8][10] Its chemical and physical similarity to the analyte ensures it can accurately account for variations during sample preparation and analysis, most critically compensating for unpredictable matrix effects in complex biological samples.[3][4] This leads to enhanced accuracy, precision, and overall method robustness, which are critical for data submitted for regulatory approval.[14][15]
While structural analog internal standards are a viable and cost-effective alternative, they must be used with caution. Their inherent chemical differences mean they may not co-elute perfectly or respond to matrix effects in the same way as the analyte.[8][9] Therefore, any method employing a structural analog requires extensive and rigorous validation to prove it is fit for purpose.[16] Ultimately, the "gold standard" practice is to use a stable isotope-labeled internal standard like this compound whenever feasible to ensure the highest quality and reliability of bioanalytical data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Application of co-eluting structural analog internal standards for expanded linear dynamic range in liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texilajournal.com [texilajournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 16. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Miconazole Quantification: Evaluating Linearity, Accuracy, and Precision with Miconazole-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the antifungal agent miconazole (B906), with a focus on the use of its deuterated analog, miconazole-d5, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.
Performance Characteristics of Miconazole Quantification
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of miconazole and ornidazole (B1677491) in rat plasma. While this particular study utilized metronidazole (B1676534) as the internal standard, its validation parameters provide a strong benchmark for what researchers can expect when developing and validating a method using the more structurally analogous this compound.
| Parameter | Miconazole with Metronidazole IS | Miconazole with this compound (Expected) |
| Linearity Range | 0.15 - 250.0 ng/mL[1] | Similar range achievable |
| Correlation Coefficient (R²) | > 0.99[1] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | ≤ 0.1 ng/mL |
| Accuracy (% Bias) | -1.25% to 1.68%[1] | Within ±15% |
| Precision (Intra-day %RSD) | 3.01% to 6.44%[1] | ≤ 15% |
| Precision (Inter-day %RSD) | Not explicitly stated, but within acceptable limits | ≤ 15% |
| Recovery | 75.33% - 94.25%[1] | Consistent and reproducible |
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. Below is a detailed experimental protocol for the quantification of miconazole in a biological matrix, such as plasma, using this compound as an internal standard, based on established LC-MS/MS methodologies.
Sample Preparation
-
Spiking: To a 100 µL aliquot of the plasma sample, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation of miconazole.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The transitions to monitor are:
-
Miconazole: m/z 417.10 → 160.90[1]
-
This compound: The precursor ion will be m/z 422.13. The product ion will be the same as the unlabeled miconazole (m/z 160.90) or another characteristic fragment.
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used.
-
Visualizing the Workflow and Mechanism of Action
To better illustrate the experimental process and the biological context of miconazole, the following diagrams have been generated.
Caption: Experimental workflow for miconazole quantification.
Caption: Miconazole's mechanism of action signaling pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a highly specific, accurate, and precise method for the quantification of miconazole in biological matrices.[2] While the provided data for a method using a different internal standard demonstrates excellent performance, employing a stable isotope-labeled internal standard like this compound is expected to yield even more reliable and robust results. This is due to the near-identical chemical and physical properties of the analyte and the internal standard, which ensures that they behave similarly during extraction, chromatography, and ionization, thereby minimizing analytical variability. The detailed protocol and performance benchmarks in this guide offer a solid foundation for researchers to develop and validate their own high-quality bioanalytical methods for miconazole quantification.
References
A Comparative Guide to Miconazole Quantification: Evaluating Linearity, Accuracy, and Precision with Miconazole-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the antifungal agent miconazole, with a focus on the use of its deuterated analog, miconazole-d5, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.
Performance Characteristics of Miconazole Quantification
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of miconazole and ornidazole in rat plasma. While this particular study utilized metronidazole as the internal standard, its validation parameters provide a strong benchmark for what researchers can expect when developing and validating a method using the more structurally analogous this compound.
| Parameter | Miconazole with Metronidazole IS | Miconazole with this compound (Expected) |
| Linearity Range | 0.15 - 250.0 ng/mL[1] | Similar range achievable |
| Correlation Coefficient (R²) | > 0.99[1] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | ≤ 0.1 ng/mL |
| Accuracy (% Bias) | -1.25% to 1.68%[1] | Within ±15% |
| Precision (Intra-day %RSD) | 3.01% to 6.44%[1] | ≤ 15% |
| Precision (Inter-day %RSD) | Not explicitly stated, but within acceptable limits | ≤ 15% |
| Recovery | 75.33% - 94.25%[1] | Consistent and reproducible |
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. Below is a detailed experimental protocol for the quantification of miconazole in a biological matrix, such as plasma, using this compound as an internal standard, based on established LC-MS/MS methodologies.
Sample Preparation
-
Spiking: To a 100 µL aliquot of the plasma sample, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation of miconazole.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The transitions to monitor are:
-
Miconazole: m/z 417.10 → 160.90[1]
-
This compound: The precursor ion will be m/z 422.13. The product ion will be the same as the unlabeled miconazole (m/z 160.90) or another characteristic fragment.
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used.
-
Visualizing the Workflow and Mechanism of Action
To better illustrate the experimental process and the biological context of miconazole, the following diagrams have been generated.
Caption: Experimental workflow for miconazole quantification.
Caption: Miconazole's mechanism of action signaling pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a highly specific, accurate, and precise method for the quantification of miconazole in biological matrices.[2] While the provided data for a method using a different internal standard demonstrates excellent performance, employing a stable isotope-labeled internal standard like this compound is expected to yield even more reliable and robust results. This is due to the near-identical chemical and physical properties of the analyte and the internal standard, which ensures that they behave similarly during extraction, chromatography, and ionization, thereby minimizing analytical variability. The detailed protocol and performance benchmarks in this guide offer a solid foundation for researchers to develop and validate their own high-quality bioanalytical methods for miconazole quantification.
References
Miconazole-d5 in Inter-laboratory Proficiency Testing: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miconazole-d5 as an internal standard in inter-laboratory proficiency testing for the bioanalysis of miconazole (B906). The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and reproducible results in quantitative analysis, particularly in the context of therapeutic drug monitoring and clinical research. This document outlines the superior performance of this compound compared to non-deuterated alternatives, supported by representative experimental data and detailed methodologies.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, internal standards (IS) are essential for correcting variations that can occur during sample preparation, injection, and ionization.[1] An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure it is affected similarly by matrix effects and other sources of variability.[1]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative mass spectrometry.[2] In these standards, one or more hydrogen atoms are replaced by deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy and precision in the quantification of miconazole. Non-deuterated internal standards, typically structural analogs, may have different chromatographic retention times and be affected differently by matrix effects, leading to less reliable results.[2]
While specific inter-laboratory proficiency testing data for this compound is not publicly available, the principles of its superior performance are well-documented. An international inter-laboratory proficiency testing program for other azole antifungal drugs demonstrated the need for robust analytical methods to ensure accuracy and consistency across different laboratories.[2] The performance in such programs is significantly enhanced by the use of high-quality internal standards.
The following table summarizes representative data from a study comparing a deuterated internal standard with a structural analog internal standard for the quantification of a pharmaceutical compound, illustrating the expected performance benefits of using this compound.
Table 1: Comparison of Assay Performance with a Deuterated vs. a Non-Deuterated Internal Standard (Illustrative Data)
| Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) | No Internal Standard |
| Accuracy (% Bias) | |||
| Low QC | 2.5% | 12.8% | 25.3% |
| Mid QC | 1.8% | 9.5% | 18.9% |
| High QC | -0.5% | -7.2% | -15.1% |
| Precision (%CV) | |||
| Low QC | 3.1% | 10.2% | 17.8% |
| Mid QC | 2.5% | 8.7% | 14.5% |
| High QC | 1.9% | 6.4% | 11.2% |
This table presents illustrative data demonstrating the typical improvements in accuracy and precision achieved with a deuterated internal standard.
Experimental Protocols
A robust and well-validated bioanalytical method is essential for reliable results in proficiency testing. The following is a detailed protocol for the quantification of miconazole in human plasma using this compound as an internal standard by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Method for Miconazole Analysis
-
LC System: A validated HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Miconazole: To be determined (e.g., precursor ion > product ion)
-
This compound: To be determined (e.g., precursor ion > product ion)
-
Table 2: Bioanalytical Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 8 non-zero standards. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) for at least three QC levels (low, mid, high). |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least 6 different lots of matrix. |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Stability | Analyte stability established for freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage. |
Visualizing Workflows and Logical Relationships
To further clarify the processes involved, the following diagrams illustrate the workflow of an inter-laboratory proficiency testing program and a typical bioanalytical experimental workflow using this compound.
Caption: Workflow of an inter-laboratory proficiency testing program.
Caption: Bioanalytical experimental workflow for miconazole analysis.
References
Miconazole-d5 in Inter-laboratory Proficiency Testing: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Miconazole-d5 as an internal standard in inter-laboratory proficiency testing for the bioanalysis of miconazole. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and reproducible results in quantitative analysis, particularly in the context of therapeutic drug monitoring and clinical research. This document outlines the superior performance of this compound compared to non-deuterated alternatives, supported by representative experimental data and detailed methodologies.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, internal standards (IS) are essential for correcting variations that can occur during sample preparation, injection, and ionization.[1] An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure it is affected similarly by matrix effects and other sources of variability.[1]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative mass spectrometry.[2] In these standards, one or more hydrogen atoms are replaced by deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy and precision in the quantification of miconazole. Non-deuterated internal standards, typically structural analogs, may have different chromatographic retention times and be affected differently by matrix effects, leading to less reliable results.[2]
While specific inter-laboratory proficiency testing data for this compound is not publicly available, the principles of its superior performance are well-documented. An international inter-laboratory proficiency testing program for other azole antifungal drugs demonstrated the need for robust analytical methods to ensure accuracy and consistency across different laboratories.[2] The performance in such programs is significantly enhanced by the use of high-quality internal standards.
The following table summarizes representative data from a study comparing a deuterated internal standard with a structural analog internal standard for the quantification of a pharmaceutical compound, illustrating the expected performance benefits of using this compound.
Table 1: Comparison of Assay Performance with a Deuterated vs. a Non-Deuterated Internal Standard (Illustrative Data)
| Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) | No Internal Standard |
| Accuracy (% Bias) | |||
| Low QC | 2.5% | 12.8% | 25.3% |
| Mid QC | 1.8% | 9.5% | 18.9% |
| High QC | -0.5% | -7.2% | -15.1% |
| Precision (%CV) | |||
| Low QC | 3.1% | 10.2% | 17.8% |
| Mid QC | 2.5% | 8.7% | 14.5% |
| High QC | 1.9% | 6.4% | 11.2% |
This table presents illustrative data demonstrating the typical improvements in accuracy and precision achieved with a deuterated internal standard.
Experimental Protocols
A robust and well-validated bioanalytical method is essential for reliable results in proficiency testing. The following is a detailed protocol for the quantification of miconazole in human plasma using this compound as an internal standard by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Method for Miconazole Analysis
-
LC System: A validated HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Miconazole: To be determined (e.g., precursor ion > product ion)
-
This compound: To be determined (e.g., precursor ion > product ion)
-
Table 2: Bioanalytical Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 8 non-zero standards. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) for at least three QC levels (low, mid, high). |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least 6 different lots of matrix. |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Stability | Analyte stability established for freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage. |
Visualizing Workflows and Logical Relationships
To further clarify the processes involved, the following diagrams illustrate the workflow of an inter-laboratory proficiency testing program and a typical bioanalytical experimental workflow using this compound.
Caption: Workflow of an inter-laboratory proficiency testing program.
Caption: Bioanalytical experimental workflow for miconazole analysis.
References
Miconazole-d5: A Superior Internal Standard for Robust Analytical Methods
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the precision and reliability of quantitative methods are paramount. The choice of an internal standard is a critical factor that can significantly influence the robustness of an analytical assay, particularly in complex matrices such as plasma or tissue homogenates. This guide provides an objective comparison of Miconazole-d5, a deuterated internal standard, with non-deuterated alternatives for the quantification of the antifungal drug miconazole (B906). Supported by established principles of bioanalytical method validation, this document demonstrates the superior performance of this compound in mitigating variability and enhancing data integrity.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, such as:
-
Extraction Inefficiency: Losses during sample clean-up and extraction.
-
Matrix Effects: Ion suppression or enhancement in mass spectrometry due to co-eluting matrix components.
-
Instrumental Variability: Fluctuations in injection volume and detector response.
An ideal internal standard co-elutes with the analyte and exhibits identical behavior throughout the analytical process, thereby ensuring accurate and precise quantification.[1][2]
This compound: The Gold Standard for Miconazole Quantification
This compound is a stable isotope-labeled (SIL) internal standard where five hydrogen atoms in the miconazole molecule have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the native miconazole by a mass spectrometer, while its chemical and physical properties remain virtually identical.[3] This near-identical nature is what makes this compound the "gold standard" for the bioanalysis of miconazole.[2][4]
In contrast, non-deuterated internal standards are typically structural analogs of the analyte. While they share some structural similarities, their chromatographic behavior and susceptibility to matrix effects can differ significantly from the analyte, leading to less reliable results.[4]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. The choice of internal standard plays a pivotal role in achieving this robustness.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) | Rationale |
| Accuracy | High (Typically 95-105%) | Variable (Can be outside acceptable limits) | This compound co-elutes with miconazole, ensuring that any matrix effects or extraction losses affect both compounds equally, leading to a consistent analyte/IS ratio.[1][2][4] |
| Precision | High (RSD <15%) | Lower (RSD may exceed 15%) | The consistent correction for variability by this compound results in lower relative standard deviation (RSD) in quality control samples.[4] |
| Matrix Effect | Effectively Compensated | Incomplete Compensation | As a SIL IS, this compound experiences the same degree of ion suppression or enhancement as miconazole. Structural analogs often have different ionization efficiencies and are affected differently by the matrix.[2] |
| Extraction Recovery | Consistent with Analyte | May Differ from Analyte | The near-identical chemical properties of this compound ensure that its recovery during sample preparation mirrors that of miconazole. |
| Method Robustness | High | Moderate to Low | Assays employing this compound are less susceptible to variations in sample matrix and analytical conditions, making them more reliable and transferable between laboratories. |
Experimental Protocols
A robust and reliable analytical method is underpinned by a well-defined experimental protocol. Below are typical methodologies for sample preparation and LC-MS/MS analysis of miconazole using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.
-
Sample Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative conditions for the chromatographic separation and mass spectrometric detection of miconazole and this compound.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Miconazole: m/z 417.0 -> 159.0this compound: m/z 422.0 -> 164.0 |
| Collision Energy | Optimized for each transition |
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams depict the bioanalytical workflow and the logical relationship behind the superiority of a deuterated internal standard.
References
Miconazole-d5: A Superior Internal Standard for Robust Analytical Methods
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the precision and reliability of quantitative methods are paramount. The choice of an internal standard is a critical factor that can significantly influence the robustness of an analytical assay, particularly in complex matrices such as plasma or tissue homogenates. This guide provides an objective comparison of Miconazole-d5, a deuterated internal standard, with non-deuterated alternatives for the quantification of the antifungal drug miconazole. Supported by established principles of bioanalytical method validation, this document demonstrates the superior performance of this compound in mitigating variability and enhancing data integrity.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, such as:
-
Extraction Inefficiency: Losses during sample clean-up and extraction.
-
Matrix Effects: Ion suppression or enhancement in mass spectrometry due to co-eluting matrix components.
-
Instrumental Variability: Fluctuations in injection volume and detector response.
An ideal internal standard co-elutes with the analyte and exhibits identical behavior throughout the analytical process, thereby ensuring accurate and precise quantification.[1][2]
This compound: The Gold Standard for Miconazole Quantification
This compound is a stable isotope-labeled (SIL) internal standard where five hydrogen atoms in the miconazole molecule have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the native miconazole by a mass spectrometer, while its chemical and physical properties remain virtually identical.[3] This near-identical nature is what makes this compound the "gold standard" for the bioanalysis of miconazole.[2][4]
In contrast, non-deuterated internal standards are typically structural analogs of the analyte. While they share some structural similarities, their chromatographic behavior and susceptibility to matrix effects can differ significantly from the analyte, leading to less reliable results.[4]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. The choice of internal standard plays a pivotal role in achieving this robustness.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) | Rationale |
| Accuracy | High (Typically 95-105%) | Variable (Can be outside acceptable limits) | This compound co-elutes with miconazole, ensuring that any matrix effects or extraction losses affect both compounds equally, leading to a consistent analyte/IS ratio.[1][2][4] |
| Precision | High (RSD <15%) | Lower (RSD may exceed 15%) | The consistent correction for variability by this compound results in lower relative standard deviation (RSD) in quality control samples.[4] |
| Matrix Effect | Effectively Compensated | Incomplete Compensation | As a SIL IS, this compound experiences the same degree of ion suppression or enhancement as miconazole. Structural analogs often have different ionization efficiencies and are affected differently by the matrix.[2] |
| Extraction Recovery | Consistent with Analyte | May Differ from Analyte | The near-identical chemical properties of this compound ensure that its recovery during sample preparation mirrors that of miconazole. |
| Method Robustness | High | Moderate to Low | Assays employing this compound are less susceptible to variations in sample matrix and analytical conditions, making them more reliable and transferable between laboratories. |
Experimental Protocols
A robust and reliable analytical method is underpinned by a well-defined experimental protocol. Below are typical methodologies for sample preparation and LC-MS/MS analysis of miconazole using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.
-
Sample Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative conditions for the chromatographic separation and mass spectrometric detection of miconazole and this compound.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Miconazole: m/z 417.0 -> 159.0this compound: m/z 422.0 -> 164.0 |
| Collision Energy | Optimized for each transition |
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams depict the bioanalytical workflow and the logical relationship behind the superiority of a deuterated internal standard.
References
Safety Operating Guide
Navigating the Disposal of Miconazole-d5: A Guide for Laboratory Professionals
The proper disposal of Miconazole-d5, a deuterated internal standard used in the quantification of the antifungal agent miconazole, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, aligning with general principles for hazardous pharmaceutical waste management.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[4]
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator is recommended.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Hazard Classification and Data Summary
The hazard profile of Miconazole provides a basis for the handling and disposal of this compound. The following table summarizes the key hazard classifications for Miconazole.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[5][6] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | Very toxic to aquatic life.[7] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects.[7] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous pharmaceutical waste. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[5][7]
Step 1: Waste Identification and Segregation
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Empty stock containers.
-
Solutions containing the compound.
-
Spill cleanup materials.
Segregate this waste from non-hazardous laboratory trash at the point of generation.[7]
Step 2: Waste Collection and Labeling
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste." Include relevant hazard symbols (e.g., Harmful, Environmentally Hazardous).[7]
Step 3: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Avoid breathing any dust generated.[2]
-
For dry spills, carefully sweep or vacuum the material. Use dry cleanup procedures and avoid creating dust.[2]
-
Place all contaminated cleanup materials into the designated hazardous waste container.
-
Wash the spill area thoroughly, and collect the cleaning water as hazardous waste. Prevent runoff from entering drains.[6][7]
Step 4: Final Disposal
All waste containing this compound must be disposed of through an approved hazardous waste management company. The preferred method for this type of pharmaceutical waste is high-temperature incineration at a licensed facility.[7][8]
Experimental Protocol: Decontamination of Glassware
This protocol outlines the procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Rinse: In a designated chemical fume hood, rinse the glassware with a suitable organic solvent in which this compound is soluble, such as acetonitrile, DMSO, or methanol.[1] Collect this initial rinse solvent as hazardous waste.
-
Secondary Rinse: Perform a second rinse with the same solvent to ensure the removal of any residual compound. Also, collect this rinseate as hazardous waste.
-
Washing: After the solvent rinses, the glassware can be washed with a standard laboratory detergent and water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[8][9][10] The Resource Conservation and Recovery Act (RCRA) provides the framework for the management of hazardous waste from its generation to its final disposal.[9][10] It is crucial to adhere to all federal, state, and local regulations pertaining to hazardous waste disposal.[7] State regulations may be more stringent than federal laws.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Miconazole - Janusinfo.se [janusinfo.se]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. danielshealth.com [danielshealth.com]
Navigating the Disposal of Miconazole-d5: A Guide for Laboratory Professionals
The proper disposal of Miconazole-d5, a deuterated internal standard used in the quantification of the antifungal agent miconazole, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, aligning with general principles for hazardous pharmaceutical waste management.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[4]
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator is recommended.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Hazard Classification and Data Summary
The hazard profile of Miconazole provides a basis for the handling and disposal of this compound. The following table summarizes the key hazard classifications for Miconazole.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[5][6] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | Very toxic to aquatic life.[7] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Very toxic to aquatic life with long lasting effects.[7] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous pharmaceutical waste. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[5][7]
Step 1: Waste Identification and Segregation
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Empty stock containers.
-
Solutions containing the compound.
-
Spill cleanup materials.
Segregate this waste from non-hazardous laboratory trash at the point of generation.[7]
Step 2: Waste Collection and Labeling
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste." Include relevant hazard symbols (e.g., Harmful, Environmentally Hazardous).[7]
Step 3: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Avoid breathing any dust generated.[2]
-
For dry spills, carefully sweep or vacuum the material. Use dry cleanup procedures and avoid creating dust.[2]
-
Place all contaminated cleanup materials into the designated hazardous waste container.
-
Wash the spill area thoroughly, and collect the cleaning water as hazardous waste. Prevent runoff from entering drains.[6][7]
Step 4: Final Disposal
All waste containing this compound must be disposed of through an approved hazardous waste management company. The preferred method for this type of pharmaceutical waste is high-temperature incineration at a licensed facility.[7][8]
Experimental Protocol: Decontamination of Glassware
This protocol outlines the procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Rinse: In a designated chemical fume hood, rinse the glassware with a suitable organic solvent in which this compound is soluble, such as acetonitrile, DMSO, or methanol.[1] Collect this initial rinse solvent as hazardous waste.
-
Secondary Rinse: Perform a second rinse with the same solvent to ensure the removal of any residual compound. Also, collect this rinseate as hazardous waste.
-
Washing: After the solvent rinses, the glassware can be washed with a standard laboratory detergent and water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[8][9][10] The Resource Conservation and Recovery Act (RCRA) provides the framework for the management of hazardous waste from its generation to its final disposal.[9][10] It is crucial to adhere to all federal, state, and local regulations pertaining to hazardous waste disposal.[7] State regulations may be more stringent than federal laws.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Miconazole - Janusinfo.se [janusinfo.se]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Miconazole-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Miconazole-d5, a deuterated internal standard for the antifungal agent Miconazole. Adherence to these procedures is critical for personnel safety, environmental protection, and maintaining the integrity of research.
This compound, like its non-deuterated counterpart, is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] As a potent pharmaceutical compound, it requires careful handling to prevent accidental exposure. The following operational and disposal plans are designed to minimize risks and provide clear, step-by-step guidance for laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards and the necessary protective measures. The primary routes of exposure are inhalation of the powdered form and direct contact with skin and eyes.
Summary of Hazards:
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1][2] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
| May cause skin irritation | Skin Corrosion/Irritation | Wash hands thoroughly after handling.[2] |
| May cause eye irritation | Serious Eye Damage/Eye Irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Specific Target Organ Toxicity | Avoid breathing dust. Use only in a well-ventilated area.[1][3] |
| Very toxic to aquatic life | Hazardous to the Aquatic Environment | Avoid release to the environment.[4] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Gloves: Two pairs of powder-free nitrile gloves that comply with ASTM standard D-6978 are required.[5] The outer glove should be removed and disposed of immediately after handling the compound.
-
Gown: A disposable, long-sleeved gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is necessary to protect against skin contact.[6]
-
Eye Protection: Chemical safety goggles are required to protect the eyes from dust particles.[3]
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation.[5]
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedures for weighing and dissolving this compound. These steps are designed to be conducted within a certified chemical fume hood to ensure containment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Protocol for Weighing this compound (Solid):
-
Preparation:
-
Don all required PPE as outlined above.
-
Ensure the chemical fume hood is functioning correctly.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, and a labeled container for the weighed compound.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper or boat.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Avoid creating dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
Carefully transfer the weighed powder into the labeled receiving container.
-
Protocol for Dissolving this compound:
-
Preparation:
-
Ensure all handling of the solid and solvent occurs within the chemical fume hood.
-
Have the appropriate solvent (e.g., methanol, acetonitrile, DMSO) ready in a labeled container.[7]
-
-
Dissolution:
-
Slowly add the desired volume of solvent to the container with the pre-weighed this compound.
-
Gently swirl or vortex the container until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.[8]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous pharmaceutical waste.[4]
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Unused or expired this compound powder must be disposed of in its original container or a clearly labeled, sealed container as hazardous chemical waste.
-
Contaminated consumables such as weigh boats, pipette tips, and absorbent liners should be collected in a designated, sealed hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.[4]
-
The container should be labeled with "Hazardous Waste," the chemical name "this compound," and the solvent used.
-
-
Contaminated PPE:
-
The outer pair of gloves should be disposed of in the hazardous waste bag immediately after handling the compound.
-
Gowns and other contaminated PPE should be placed in a designated hazardous waste container upon leaving the work area.
-
All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste management company.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing personal and environmental risks, thereby fostering a culture of safety and scientific excellence.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Miconazole-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Miconazole-d5, a deuterated internal standard for the antifungal agent Miconazole. Adherence to these procedures is critical for personnel safety, environmental protection, and maintaining the integrity of research.
This compound, like its non-deuterated counterpart, is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] As a potent pharmaceutical compound, it requires careful handling to prevent accidental exposure. The following operational and disposal plans are designed to minimize risks and provide clear, step-by-step guidance for laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards and the necessary protective measures. The primary routes of exposure are inhalation of the powdered form and direct contact with skin and eyes.
Summary of Hazards:
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1][2] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
| May cause skin irritation | Skin Corrosion/Irritation | Wash hands thoroughly after handling.[2] |
| May cause eye irritation | Serious Eye Damage/Eye Irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Specific Target Organ Toxicity | Avoid breathing dust. Use only in a well-ventilated area.[1][3] |
| Very toxic to aquatic life | Hazardous to the Aquatic Environment | Avoid release to the environment.[4] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Gloves: Two pairs of powder-free nitrile gloves that comply with ASTM standard D-6978 are required.[5] The outer glove should be removed and disposed of immediately after handling the compound.
-
Gown: A disposable, long-sleeved gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is necessary to protect against skin contact.[6]
-
Eye Protection: Chemical safety goggles are required to protect the eyes from dust particles.[3]
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation.[5]
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedures for weighing and dissolving this compound. These steps are designed to be conducted within a certified chemical fume hood to ensure containment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Protocol for Weighing this compound (Solid):
-
Preparation:
-
Don all required PPE as outlined above.
-
Ensure the chemical fume hood is functioning correctly.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, and a labeled container for the weighed compound.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper or boat.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Avoid creating dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
Carefully transfer the weighed powder into the labeled receiving container.
-
Protocol for Dissolving this compound:
-
Preparation:
-
Ensure all handling of the solid and solvent occurs within the chemical fume hood.
-
Have the appropriate solvent (e.g., methanol, acetonitrile, DMSO) ready in a labeled container.[7]
-
-
Dissolution:
-
Slowly add the desired volume of solvent to the container with the pre-weighed this compound.
-
Gently swirl or vortex the container until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.[8]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous pharmaceutical waste.[4]
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Unused or expired this compound powder must be disposed of in its original container or a clearly labeled, sealed container as hazardous chemical waste.
-
Contaminated consumables such as weigh boats, pipette tips, and absorbent liners should be collected in a designated, sealed hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.[4]
-
The container should be labeled with "Hazardous Waste," the chemical name "this compound," and the solvent used.
-
-
Contaminated PPE:
-
The outer pair of gloves should be disposed of in the hazardous waste bag immediately after handling the compound.
-
Gowns and other contaminated PPE should be placed in a designated hazardous waste container upon leaving the work area.
-
All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste management company.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing personal and environmental risks, thereby fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
